molecular formula C6H9N3O2S B3092296 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole CAS No. 1226781-80-1

2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No.: B3092296
CAS No.: 1226781-80-1
M. Wt: 187.22
InChI Key: BUJWKBIFOTURDW-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a useful research compound. Its molecular formula is C6H9N3O2S and its molecular weight is 187.22. The purity is usually 95%.
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Properties

IUPAC Name

2-methylsulfonyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-12(10,11)9-4-5-2-7-3-6(5)8-9/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJWKBIFOTURDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=C2CNCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole: A Core Building Block in Modern Antidiabetic Therapy

Introduction

In the landscape of modern drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a robust foundation for developing novel therapeutics. The pyrazole nucleus is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs.[1] This guide focuses on a highly functionalized derivative, This compound , a pivotal intermediate in the synthesis of next-generation pharmaceuticals. Its primary significance lies in its role as a key building block for Omarigliptin , a long-acting, once-weekly inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes mellitus.[2]

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the compound's properties, its critical role in the synthesis of DPP-4 inhibitors, the underlying mechanism of action, and detailed synthetic protocols.

Physicochemical Properties and Identification

The accurate identification and characterization of a synthetic intermediate are paramount for its successful application in a multi-step pharmaceutical manufacturing process.

PropertyValueSource(s)
IUPAC Name 2-(methylsulfonyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-
CAS Number 1226781-80-1 (Free Base)-
1280210-80-1 (Benzenesulfonate Salt)[3][4]
Molecular Formula C₆H₉N₃O₂S-
Molecular Weight 187.22 g/mol -
Primary Application Key Intermediate for Omarigliptin Synthesis[2][3]

The Therapeutic Rationale: Targeting the Incretin System

To appreciate the significance of this intermediate, one must first understand its ultimate therapeutic target: the DPP-4 enzyme. DPP-4 plays a crucial role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released after a meal and stimulate insulin secretion while suppressing glucagon production, thereby lowering blood glucose levels.[5][6]

By inhibiting DPP-4, drugs like Omarigliptin prolong the action of GLP-1 and GIP, leading to enhanced glycemic control in a glucose-dependent manner. This mechanism carries a lower risk of hypoglycemia compared to some other classes of antidiabetic drugs.[6] The this compound scaffold provides the northern fragment of the final drug molecule, a rigid and structurally complex portion essential for binding to the DPP-4 enzyme.

DPP4_Mechanism Food Food Intake Intestine Intestine Food->Intestine Stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP Releases Pancreas Pancreas GLP1_GIP->Pancreas Act on DPP4_Enzyme DPP-4 Enzyme GLP1_GIP->DPP4_Enzyme Substrate for Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inactive_Incretins Inactive Metabolites DPP4_Enzyme->Inactive_Incretins Degrades to Omarigliptin Omarigliptin (DPP-4 Inhibitor) Omarigliptin->DPP4_Enzyme Inhibits

Caption: Mechanism of DPP-4 Inhibition.

Synthesis and Application in Manufacturing

The industrial synthesis of Omarigliptin is a multi-step process where the title compound serves as a critical coupling partner. It is typically prepared from a protected precursor and then used immediately in a reductive amination reaction.

Part A: Preparation of the Intermediate Salt

The active intermediate is generated as a benzenesulfonate salt from its Boc-protected precursor. This acid-catalyzed deprotection is a standard procedure in pharmaceutical synthesis, converting the less reactive carbamate into a highly reactive secondary amine, primed for the subsequent coupling step.

Protocol: Deprotection of Boc-Protected Precursor [2]

  • Reaction Setup: A suitable reactor is charged with the Boc-protected mesylated pyrazole precursor (a mixture of tautomers) and isopropyl acetate as the solvent.

  • Acid Addition: A solution of benzenesulfonic acid (approx. 1.8 equivalents) in isopropyl acetate is added to the reactor.

  • Reaction Conditions: The resulting solution is heated to approximately 30°C and held for at least 2 hours to ensure complete removal of the Boc protecting group.

  • Crystallization and Isolation: The mixture is cooled to room temperature, allowing the benzenesulfonate salt of this compound to crystallize. The resulting slurry is stirred for several hours (e.g., 14 hours) to maximize yield.

  • Filtration and Drying: The solid product is isolated by filtration, washed with a suitable solvent like isopropyl acetate, and dried under vacuum to yield the desired intermediate salt.

Part B: The Key Reductive Amination Step

This is the cornerstone reaction where the pyrazole intermediate is coupled with the "southern" fragment of Omarigliptin, a substituted tetrahydropyran ketone. Reductive amination forms the crucial C-N bond that links the two halves of the final molecule.

Protocol: Synthesis of Omarigliptin via Reductive Amination [2]

  • Reaction Setup: A reactor is charged with the ketone intermediate ((2R,3S,5R)-2-(2,5-difluorophenyl)-tetrahydro-2H-pyran-3-amine, 8b ), the pyrazole benzenesulfonate salt (10 ), and a suitable polar aprotic solvent such as dimethylacetamide.

  • Cooling: The homogeneous solution is cooled to a low temperature (e.g., -10°C) to control the reaction rate and minimize side products.

  • Reducing Agent Addition: Sodium triacetoxyborohydride (NaBH(OAc)₃) is added portionwise. This is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the ketone in the absence of the amine, minimizing alcohol byproduct formation.

  • Reaction Monitoring: The mixture is stirred for approximately 2 hours, with reaction progress monitored by a suitable analytical technique like HPLC.

  • Workup and Quench: The reaction is carefully quenched by the slow addition of an aqueous ammonium hydroxide solution. This step neutralizes the reaction and decomposes any remaining reducing agent.

  • Isolation and Purification: The final product, Omarigliptin, is isolated from the reaction mixture and purified using standard pharmaceutical chemistry techniques, such as crystallization, to achieve the high purity required for an active pharmaceutical ingredient (API).

Synthesis_Workflow Boc_Precursor Boc-Protected Pyrrole-Pyrazole (Precursor) Intermediate_Salt Intermediate Salt (10) 2-(Methylsulfonyl)-2,4,5,6- tetrahydropyrrolo[3,4-c]pyrazole Benzenesulfonate Boc_Precursor->Intermediate_Salt Deprotection (Step A) Acid Benzenesulfonic Acid in Isopropyl Acetate Acid->Boc_Precursor Omarigliptin Omarigliptin (Final API) Intermediate_Salt->Omarigliptin Reductive Amination (Step B) Ketone Tetrahydropyran Ketone (8b) ('Southern' Fragment) Ketone->Omarigliptin Reducing_Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) Reducing_Agent->Omarigliptin

Caption: Key steps in the synthesis of Omarigliptin.

Structure-Activity Relationship (SAR) Insights

The efficacy of Omarigliptin is a direct result of its molecular architecture, for which the title intermediate provides a critical foundation.

  • The Tetrahydropyrrolo[3,4-c]pyrazole Core: This fused bicyclic system provides a rigid, three-dimensional structure. This pre-organization reduces the entropic penalty upon binding to the active site of the DPP-4 enzyme, contributing to high potency. The pyrrolidine nitrogen is the point of attachment to the rest of the molecule and is crucial for establishing the correct vector and orientation within the enzyme's binding pocket.[7]

  • The Methylsulfonyl Group: The -SO₂CH₃ moiety is a common functional group in medicinal chemistry. As a strong electron-withdrawing group, it modulates the electronic properties of the pyrazole ring. Furthermore, the sulfonyl oxygens are excellent hydrogen bond acceptors, potentially forming key interactions with amino acid residues in the target protein, thereby enhancing binding affinity and influencing pharmacokinetic properties.

Validation: Performance of the Final Product

The successful application of this compound as an intermediate is validated by the exceptional profile of the resulting drug, Omarigliptin.

ParameterOmarigliptinSignificance
DPP-4 Inhibition (IC₅₀) Potent (nanomolar range)Demonstrates high affinity for the target enzyme.[8]
Selectivity High selectivity over related proteases like QPP, DPP8, and FAPMinimizes off-target effects and improves the safety profile.[8]
Pharmacokinetics Long half-lifeEnables a once-weekly dosing regimen, improving patient compliance.[9]
Efficacy Effective in preclinical diabetes models and human clinical trialsValidates the therapeutic approach and the molecular design.[8]

Conclusion

This compound is more than just a complex heterocyclic compound; it is a testament to rational drug design and a cornerstone of a significant advancement in diabetes therapy. Its carefully designed structure provides the necessary rigidity and chemical functionality to serve as a highly effective building block in the synthesis of Omarigliptin. This guide has detailed its properties, the logic of its application, and the specific protocols for its use, underscoring its importance for professionals in the field of pharmaceutical development and manufacturing. The continued exploration of such privileged scaffolds will undoubtedly pave the way for future therapeutic innovations.

References

  • Biftu, T., Qian, X., Chen, P., Feng, D., Scapin, G., Gao, Y.-D., Cox, J., Sinha Roy, R., Eiermann, G., He, H., Lyons, K., Salituro, G., Patel, S., Petrov, A., Xu, F., Xu, S. S., Zhang, B., Caldwell, C., Wu, J. K., & Weber, A. E. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorganic & Medicinal Chemistry Letters, 23(19), 5361–5366. [Link]

  • Biftu, T., Sinha-Roy, R., Chen, P., Qian, X., Feng, D., Kuethe, J. T., Scapin, G., Gao, Y.-D., Cox, J., Eiermann, G., He, H., Lyons, K., Salituro, G., Patel, S., Petrov, A., Sharma, N., Xu, F., Xu, S. S., Zhang, B., Wu, J. K., & Weber, A. E. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 57(8), 3205–3212. [Link]

  • Chemvon Biotechnology. (n.d.). 2 Methylsulfonyl 2 4 5 6 tetrahydropyrrolo 3 4 cpyrazole benzenesulfonate. Retrieved from [Link]

  • Deacon, C. F. (2019). Dipeptidyl peptidase-4 inhibitors in the management of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 21(S1), 13-25. [Link]

  • Patel, M., De Lombaert, S., & Mathvink, R. (2012). Discovery of omarigliptin (MK-3102): a novel, once-weekly DPP-4 inhibitor for the treatment of type 2 diabetes. ACS Medicinal Chemistry Letters, 3(2), 141-145. [Link]

  • Scott, L. J. (2016). Omarigliptin: First Global Approval. Drugs, 76(1), 145-149. [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • Zhong, J., et al. (2020). Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. ChemMedChem, 15(1), 89-97. [Link]

Sources

Characterizing a Novel Pyrrolo[3,4-c]pyrazole Derivative: A Technical Guide to Determining Essential Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: Senior Application Scientist, Discovery Chemistry

Abstract: The journey of a novel chemical entity from initial synthesis to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive framework for the systematic evaluation of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, a heterocyclic compound of interest in medicinal chemistry. While extensive experimental data for this specific molecule is not publicly available, this document outlines the authoritative protocols and rationale necessary for its complete physicochemical characterization. We present detailed methodologies for determining aqueous solubility, lipophilicity (LogP), dissociation constant (pKa), and chemical stability, providing drug development professionals with the essential tools to assess the viability of this and similar novel compounds.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The structural motif of this compound, which features a fused pyrazole ring system, is of significant interest in medicinal chemistry. Pyrazole derivatives are integral components of numerous approved drugs, valued for their diverse therapeutic applications.[1] The methylsulfonyl group, a common bioisostere for other functionalities, can significantly influence a molecule's polarity, solubility, and metabolic stability. This specific compound is noted as a useful reagent in the development of inhibitors for dipeptidyl peptidase IV (DPP-4), which are used in the treatment of diabetes.[2]

Before a compound like this can advance, a quantitative understanding of its core physicochemical properties is non-negotiable. These properties are the primary determinants of a drug's ability to reach its target in the body and exert a therapeutic effect. Poor solubility can lead to low bioavailability, while unfavorable lipophilicity can result in poor absorption or high toxicity. This guide provides the scientific foundation and experimental workflows required to build a comprehensive physicochemical profile.

Core Molecular Identifiers and Predicted Properties

A foundational step in characterization is the consolidation of known identifiers and computationally predicted properties. These values, while not substitutes for experimental data, provide an initial assessment and guide experimental design.

PropertyValue / IdentifierSource
Molecular Formula C6H9N3O2SFluorochem[3]
Molecular Weight 187.22 g/mol Fluorochem[3]
CAS Number 1226781-80-1Fluorochem[3]
Canonical SMILES CS(=O)(=O)N1C=C2CNCC2=N1Fluorochem[3]
Predicted Boiling Point 377.5 ± 34.0 °CChemicalBook[4]
Predicted Density 1.67 ± 0.1 g/cm3 ChemicalBook[4]
Predicted pKa 6.41 ± 0.20ChemicalBook[4]

Note: Predicted values are derived from computational algorithms and require experimental verification.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably the most critical physicochemical property for orally administered drugs. Insufficient solubility is a primary cause of failure in drug development, leading to low and variable absorption from the gastrointestinal tract.

Rationale for Experimental Choice

The Shake-Flask method (OECD Guideline 105) is the gold-standard for determining thermodynamic solubility. It is chosen for its accuracy and direct measurement of a saturated solution in equilibrium. For higher throughput screening in early discovery, kinetic solubility assays (e.g., using nephelometry) are common, but the thermodynamic value is essential for lead optimization and preclinical development.

Experimental Protocol: Shake-Flask Method
  • Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO).

  • Equilibration: An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Shaking: The suspension is agitated in a sealed vial using a mechanical shaker at a constant temperature (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a 0.45 µm filter or centrifuged at high speed to separate undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Replication: The experiment is performed in triplicate to ensure reproducibility.

Data Interpretation and Visualization

The results are expressed in µg/mL or µM. This data directly informs the potential for oral absorption and guides formulation strategies.

Sources

An In-Depth Technical Guide to the Structural Elucidation of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Structural Verification of a Novel Heterocycle

The field of medicinal chemistry is in constant pursuit of novel scaffolds that can serve as the foundation for next-generation therapeutics. The 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is one such scaffold of significant interest, with derivatives being explored for their potential as sigma-1 receptor ligands[1]. This guide focuses on a specific, likely novel, derivative: 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole . Given the absence of extensive literature on this particular molecule, this document serves as a comprehensive roadmap for its complete structural elucidation. We will proceed with a multi-pronged analytical approach, grounded in established spectroscopic and crystallographic principles, to unambiguously determine its constitution, connectivity, and conformation. This guide is designed for researchers, scientists, and drug development professionals who require a rigorous, field-proven methodology for characterizing new chemical entities.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The first step in characterizing any new molecule is to ascertain its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial investigation, providing the elemental composition with high precision.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of the molecular ion and confirm the elemental formula (C₆H₉N₃O₂S).

Instrumentation: An Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer is recommended for its high resolving power and mass accuracy.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode. The protonated molecule [M+H]⁺ is the expected species.

  • Analysis: Acquire the mass spectrum over a range of m/z 100-500.

  • Data Processing: Determine the accurate mass of the most abundant isotopologue of the [M+H]⁺ ion. Compare this experimental mass with the theoretical mass calculated for C₆H₉N₃O₂S + H⁺. A mass accuracy of < 5 ppm is required for confident assignment.

Expected Fragmentation Patterns and Mechanistic Insights

While HRMS provides the molecular formula, tandem mass spectrometry (MS/MS) offers crucial structural insights through controlled fragmentation. The fragmentation of sulfonamides can be complex, often involving rearrangements[2].

Key Predicted Fragmentations:

  • Loss of SO₂: A characteristic fragmentation pathway for many sulfonamides is the extrusion of sulfur dioxide (a neutral loss of 64 Da)[3]. This would result in an [M+H - SO₂]⁺ ion.

  • Cleavage of the N-S Bond: Direct cleavage of the bond between the pyrazole nitrogen and the sulfonyl group can occur.

  • Rupture of the Pyrrolidine Ring: Fragmentation of the saturated pyrrolidine ring is also anticipated.

A proposed fragmentation pathway is illustrated below. Understanding these pathways is not merely an academic exercise; it provides the first pieces of the structural puzzle, confirming the presence and connectivity of the methylsulfonyl group to the heterocyclic core[4].

Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For our target compound, the key signature will be the sulfonyl group.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify characteristic vibrational frequencies, particularly those of the SO₂ and N-H groups.

Methodology:

  • Sample Preparation: The analysis can be performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify the key absorption bands and compare them to literature values for similar functional groups.

Predicted Spectroscopic Features

Based on known data for methylsulfonyl compounds and heterocyclic amines, the following IR absorption bands are anticipated[5][6][7][8][9]:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H (Pyrrolidine)3300 - 3500 (broad)Stretching
C-H (Aliphatic)2850 - 3000Stretching
SO₂ (Sulfonyl)1350 - 1300Asymmetric Stretching
SO₂ (Sulfonyl)1160 - 1120Symmetric Stretching
C-N1250 - 1020Stretching

The presence of strong absorption bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions would provide compelling evidence for the methylsulfonyl group[6][9].

The Cornerstone of Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments will be required to assign every proton and carbon and to establish their connectivity.

Experimental Workflow: A Multi-dimensional NMR Approach

The following diagram outlines the logical flow of NMR experiments for a comprehensive structural analysis.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton-Proton Correlations (2-3 bonds) HSQC ¹H-¹³C HSQC H1_NMR->HSQC Direct C-H Attachment HMBC ¹H-¹³C HMBC H1_NMR->HMBC NOESY ¹H-¹H NOESY H1_NMR->NOESY C13_NMR ¹³C NMR DEPT DEPT-135 C13_NMR->DEPT Carbon Multiplicity (CH, CH₂, CH₃) C13_NMR->HSQC COSY->NOESY Through-Space Proton Proximity HSQC->HMBC Long-Range C-H Correlations (2-4 bonds)

Caption: A logical workflow for NMR-based structure elucidation.

Detailed Analysis and Predicted Spectra

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for visualizing exchangeable protons like N-H.

¹H NMR:

  • Methylsulfonyl Protons (3H): A sharp singlet is expected around 2.9-3.3 ppm.

  • Pyrrolidine Methylene Protons (4H): These protons are diastereotopic and will likely appear as complex multiplets in the 3.0-4.5 ppm region.

  • Pyrazole C-H Proton (1H): A singlet is expected in the aromatic region, likely around 7.5-8.0 ppm[10].

  • Pyrrolidine N-H Proton (1H): A broad singlet, the chemical shift of which will be concentration and solvent-dependent.

¹³C NMR & DEPT-135:

  • Methylsulfonyl Carbon: Expected around 35-45 ppm. The DEPT-135 spectrum will show this as a positive peak (CH₃).

  • Pyrrolidine Methylene Carbons: Two distinct signals are expected in the 40-60 ppm range. DEPT-135 will show these as negative peaks (CH₂).

  • Pyrazole Carbons: Three signals are expected. Two quaternary carbons (C=N and C-C) and one methine (CH). The chemical shifts of pyrazole carbons are well-documented and can be predicted using computational methods[11][12][13][14][15][16].

2D NMR - Establishing Connectivity:

  • COSY: Will be crucial for identifying the spin systems within the pyrrolidine ring, showing correlations between geminal and vicinal protons.

  • HSQC: This experiment will definitively link each proton to its directly attached carbon atom.

  • HMBC: This is arguably the most critical experiment for this scaffold. It will reveal long-range (2-4 bond) correlations, unequivocally establishing the connectivity between the different structural fragments. Key expected correlations include:

    • From the methylsulfonyl protons to the sulfonyl-bearing pyrazole nitrogen (via the sulfur atom, a 3-bond correlation).

    • From the pyrrolidine methylene protons to the pyrazole carbons, confirming the fusion of the two rings.

    • From the pyrazole C-H proton to the adjacent carbons in the ring system.

The HMBC experiment is the linchpin that connects the methylsulfonyl group to the pyrazole ring and the pyrazole to the pyrrolidine ring, thereby confirming the overall molecular architecture[17][18].

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a robust constitutional assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It provides a precise three-dimensional map of the molecule, revealing bond lengths, bond angles, and the conformation in the solid state.

Experimental Protocol: X-ray Diffraction

Objective: To obtain a high-resolution crystal structure to confirm connectivity and determine the solid-state conformation.

Methodology:

  • Crystallization: This is often the most challenging step. A systematic screening of solvents (e.g., slow evaporation from methanol, ethanol, or ethyl acetate/hexane mixtures) is required to grow single crystals of suitable quality.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data are collected using monochromatic X-ray radiation (typically Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The collected data are used to solve the phase problem and generate an initial electron density map. The model is then refined to achieve the best fit with the experimental data.

Corroborative Analysis: Computational Chemistry

In modern structural elucidation, computational methods serve as a powerful corroborative tool. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts.[13][24]

Protocol: DFT-Based NMR Chemical Shift Prediction

Objective: To compare theoretically predicted NMR chemical shifts with experimental values to increase confidence in the structural assignment.

Methodology:

  • Conformational Search: Perform a conformational search to identify the lowest energy conformers of the molecule.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformer(s) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

  • NMR Calculation: Use the Gauge-Invariant Atomic Orbital (GIAO) method to calculate the absolute shielding tensors.

  • Shift Prediction: Convert the calculated shielding tensors to chemical shifts by referencing them against a standard (e.g., tetramethylsilane).

A strong correlation between the calculated and experimental chemical shifts provides a high degree of confidence in the proposed structure[11][12][14][16]. This is particularly valuable for complex or ambiguous spectra.

Conclusion: A Self-Validating Approach to Structural Certainty

The elucidation of a novel molecular structure like this compound demands a multi-faceted and self-validating analytical strategy. Each technique, from mass spectrometry to NMR and X-ray crystallography, provides a unique and essential piece of the puzzle. The convergence of data from all these methods—the confirmation of the molecular formula by HRMS, the identification of functional groups by FTIR, the detailed connectivity map from 2D NMR, and the ultimate 3D structure from X-ray crystallography, all supported by computational predictions—will provide an unassailable and comprehensive structural assignment. This rigorous approach ensures the scientific integrity required for advancing drug discovery and development programs.

References

  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

  • Computational protocols for calculating 13C NMR chemical shifts. (2019). Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 103–156. [Link]

  • Borges, E. M., & G. A., P. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(11), 1573–1578. [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • FT-IR spectra of control and treated (T1 and T2) methylsulfonylmethane. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges | Chemical Reviews. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

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An In-depth Technical Guide to the Biological Activity of the Tetrahydropyrrolo[3,4-c]pyrazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

The tetrahydropyrrolo[3,4-c]pyrazole core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its conformational rigidity and the spatial orientation of its nitrogen atoms. This unique three-dimensional structure allows for precise interactions with various biological targets, making it a "privileged scaffold" in drug discovery. Its synthetic tractability and the ability to introduce diverse substituents at multiple positions have enabled the development of potent and selective modulators of key proteins involved in a range of pathologies, from cancer to neurological disorders and pain. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of compounds based on this remarkable core, offering researchers and drug development professionals a comprehensive resource to navigate this exciting area of medicinal chemistry.

Synthetic Strategies: Building the Core

The construction of the tetrahydropyrrolo[3,4-c]pyrazole scaffold can be achieved through several synthetic routes, with multicomponent reactions and intramolecular cycloadditions being particularly prominent. The choice of synthetic strategy is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Multicomponent Reactions (MCRs)

MCRs are highly efficient one-pot processes that combine three or more starting materials to form a complex product, minimizing reaction steps and purification efforts. For the synthesis of fused pyrazole systems, MCRs offer a powerful approach.[1]

Experimental Protocol: A Representative Three-Component Synthesis of a Fused Pyrazole System

This protocol describes a general approach for the synthesis of a pyrazole-fused heterocyclic system, which can be adapted for the tetrahydropyrrolo[3,4-c]pyrazole core.

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and the appropriate hydrazine derivative (1 mmol) in a suitable solvent such as ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1 mmol). The choice of catalyst can influence the reaction rate and yield.

  • Reaction Execution: Stir the reaction mixture at room temperature or under gentle heating (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution and can be collected by filtration. If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Self-Validating System Note: The successful formation of the pyrazole ring can be confirmed by spectroscopic methods. The appearance of characteristic signals in ¹H and ¹³C NMR spectra, along with the correct mass in mass spectrometry, validates the outcome of the reaction.

Intramolecular Cycloaddition

Intramolecular cycloaddition reactions are a powerful tool for the construction of bicyclic systems. For the tetrahydropyrrolo[3,4-c]pyrazole core, the intramolecular cycloaddition of nitrile imines has been successfully employed.[2]

Conceptual Experimental Workflow: Intramolecular Cycloaddition

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: 1,3-Dipole Generation and Cycloaddition cluster_2 Step 3: Product Formation Start Starting Materials (e.g., Substituted Hydrazone and Acyl Chloride) Precursor Synthesis of Hydrazonoyl Chloride Precursor Start->Precursor Generation In situ Generation of Nitrile Imine (1,3-Dipole) using a Base Precursor->Generation Base (e.g., Triethylamine) Cycloaddition Intramolecular [3+2] Cycloaddition Generation->Cycloaddition Product Formation of the Tetrahydropyrrolo[3,4-c]pyrazole Core Cycloaddition->Product

Caption: Intramolecular cycloaddition workflow for tetrahydropyrrolo[3,4-c]pyrazole synthesis.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a promising framework for the development of potent anticancer agents. Derivatives have shown significant activity against a range of cancer cell lines by targeting key regulators of the cell cycle and cell signaling pathways, such as cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs).[3][4]

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a critical enzyme that, in complex with cyclins E and A, drives the progression of the cell cycle from the G1 to the S phase.[5] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive therapeutic target.[6] Several 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives have been identified as potent CDK2 inhibitors.[7]

Signaling Pathway: CDK2 in Cell Cycle Progression

Cyclin D-CDK4/6 Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E-CDK2->Rb phosphorylates Cyclin A-CDK2 Cyclin A-CDK2 G1-S Transition G1-S Transition Cyclin A-CDK2->G1-S Transition promotes E2F E2F Rb->E2F releases S-phase Genes S-phase Gene Transcription E2F->S-phase Genes S-phase Genes->G1-S Transition Inhibitor Tetrahydropyrrolo[3,4-c]pyrazole CDK2 Inhibitor Inhibitor->Cyclin E-CDK2 Inhibitor->Cyclin A-CDK2

Caption: Inhibition of the CDK2 signaling pathway by tetrahydropyrrolo[3,4-c]pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights for CDK Inhibition

The development of potent CDK inhibitors based on the tetrahydropyrrolo[3,4-c]pyrazole scaffold has been guided by systematic SAR studies. These studies have revealed that substituents at the N-1, N-5, and C-3 positions of the core play a crucial role in determining potency and selectivity. For instance, the introduction of an acyl group at the N-1 position has been shown to be critical for activity, while modifications at the N-5 position can modulate selectivity against different kinases.[8]

Experimental Protocol: In Vitro CDK2 Kinase Assay

This protocol outlines a typical biochemical assay to determine the inhibitory activity of test compounds against CDK2.[9]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Reconstitute recombinant human CDK2/Cyclin A enzyme in the kinase buffer.

    • Prepare a substrate solution (e.g., a histone H1-derived peptide) and an ATP solution in the kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the CDK2/Cyclin A enzyme to each well and incubate for a short period (e.g., 10 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the remaining ATP.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.

Self-Validating System Note: The inclusion of a known CDK2 inhibitor (e.g., Roscovitine) as a positive control is essential to validate the assay performance. A Z'-factor calculation can be used to assess the quality and robustness of the assay.

Tropomyosin Receptor Kinase (TRK) Inhibition

TRKs are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[10] Gene fusions involving the NTRK genes can lead to the formation of constitutively active TRK fusion proteins that act as oncogenic drivers in a variety of cancers.[4] Tetrahydropyrrolo[3,4-c]pyrazole derivatives have been developed as potent TRK inhibitors.[11]

Quantitative Data: Anticancer Activity of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives

Compound IDTargetCell LineIC₅₀ (µM)Reference
11a CDK5, GSK3βHCT-1160.03[8]
19m TRKsKM-12Not specified[4]

Neurological Applications: Modulating Key Receptors and Channels

The tetrahydropyrrolo[3,4-c]pyrazole core has also proven to be a valuable scaffold for the development of agents targeting neurological disorders. Its ability to interact with the sigma-1 receptor and N-type calcium channels highlights its potential in treating conditions ranging from neurodegenerative diseases to chronic pain.

Sigma-1 Receptor (S1R) Ligands

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a key role in cellular stress responses and calcium homeostasis.[12][13] Modulation of S1R activity has shown therapeutic potential in a variety of neurological and psychiatric disorders.[14] Tetrahydropyrrolo[3,4-c]pyrazole-based compounds have been designed as potent and selective S1R ligands.[9]

Signaling Pathway: The Role of Sigma-1 Receptor in Neuroprotection

Cellular Stress Cellular Stress S1R Sigma-1 Receptor (S1R) Cellular Stress->S1R activates ER-Mitochondria Communication ER-Mitochondria Ca2+ Homeostasis S1R->ER-Mitochondria Communication modulates ROS Production Reduced ROS Production ER-Mitochondria Communication->ROS Production Neuronal Survival Neuronal Survival ROS Production->Neuronal Survival promotes Ligand Tetrahydropyrrolo[3,4-c]pyrazole S1R Ligand Ligand->S1R activates

Caption: Neuroprotective signaling of the Sigma-1 Receptor activated by tetrahydropyrrolo[3,4-c]pyrazole ligands.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.[9]

  • Membrane Preparation: Prepare membrane homogenates from a tissue source rich in S1R (e.g., guinea pig brain) or from cells overexpressing the receptor.

  • Assay Procedure:

    • In a 96-well plate, add the membrane preparation, the radioligand (e.g., -pentazocine), and the test compound at various concentrations.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known S1R ligand (e.g., haloperidol).

    • Incubate the plate at 37 °C for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value of the test compound from the competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Self-Validating System Note: The Kd of the radioligand should be determined in a separate saturation binding experiment to ensure accurate calculation of the Ki values.

N-type Calcium Channel (Cav2.2) Blockers

N-type calcium channels are voltage-gated ion channels located at presynaptic nerve terminals that are crucial for neurotransmitter release, including those involved in pain signaling.[15][16] Blockers of these channels have shown efficacy as analgesics for chronic pain.[17] Substituted tetrahydropyrrolo[3,4-c]pyrazoles have been investigated as N-type calcium channel blockers.[18]

Signaling Pathway: N-type Calcium Channels in Pain Transmission

Action Potential Action Potential Cav2_2 N-type Ca2+ Channel (Cav2.2) Action Potential->Cav2_2 depolarizes Ca_influx Ca2+ Influx Cav2_2->Ca_influx Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion Neurotransmitter_release Neurotransmitter Release (e.g., Glutamate, Substance P) Vesicle_fusion->Neurotransmitter_release Pain_signal Pain Signal Transmission Neurotransmitter_release->Pain_signal Blocker Tetrahydropyrrolo[3,4-c]pyrazole Cav2.2 Blocker Blocker->Cav2_2

Caption: Inhibition of pain signaling by blocking N-type calcium channels.

Quantitative Data: Neurological Activity of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives

Compound IDTargetAssayKᵢ (nM)IC₅₀ (µM)Reference
19 (AD417) Sigma-1 ReceptorRadioligand Binding75-[9]
- N-type Calcium ChannelIMR32 Assay-0.7[18]

Conclusion and Future Directions

The tetrahydropyrrolo[3,4-c]pyrazole core has firmly established itself as a versatile and valuable scaffold in modern drug discovery. The diverse range of biological activities, from potent anticancer effects through kinase inhibition to the modulation of key neurological targets, underscores its therapeutic potential. The insights gained from structure-activity relationship studies will continue to guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the complex signaling pathways underlying various diseases deepens, the tetrahydropyrrolo[3,4-c]pyrazole core is poised to be at the forefront of developing next-generation targeted therapies. Future research will likely focus on exploring novel biological targets for this scaffold, as well as advancing the most promising candidates through preclinical and clinical development.

References

  • Bai, R., et al. (2012). Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(22), 6947-6951. [Link]

  • Bourinet, E., et al. (2014). Calcium channel functions in pain processing. Pflügers Archiv - European Journal of Physiology, 466(4), 697-707. [Link]

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  • Garanti, L., Sala, A., & Zecchi, G. (1976). Synthesis of Pyrrolo[3,4-c]pyrazole Derivatives by Intramolecular Cycloaddition of Nitrile Imines. Synthetic Communications, 6(4), 269-275. [Link]

  • Guzmán-Hernández, R., et al. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. [Link]

  • Kim, C., et al. (2001). Suppression of inflammatory and neuropathic pain symptoms in mice lacking the N-type Ca2+ channel. The EMBO journal, 20(22), 6296–6304. [Link]

  • Khandebharad, S. D., et al. (2019). Recent applications of the multicomponent synthesis for bioactive pyrazole derivatives. Journal of the Brazilian Chemical Society, 30(11), 2291-2329. [Link]

  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature reviews. Cancer, 9(3), 153–166. [Link]

  • Ryskamp, D. A., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 862. [Link]

  • Snutch, T. P. (2005). Targeting chronic and neuropathic pain: the N-type calcium channel comes of age. NeuroRx, 2(4), 662–670. [Link]

  • Wang, Z., et al. (2021). Design, synthesis, biological evaluation and pharmacophore model analysis of novel tetrahydropyrrolo[3,4-c]pyrazol derivatives as potential TRKs inhibitors. European Journal of Medicinal Chemistry, 223, 113627. [Link]

  • Ye, N., et al. (2014). Discovery and SAR of novel tetrahydropyrrolo[3,4-c]pyrazoles as inhibitors of the N-type calcium channel. Bioorganic & Medicinal Chemistry Letters, 24(9), 2053-2056. [Link]

  • Zhu, J., et al. (2010). Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6610-6614. [Link]

  • Pevarello, P., et al. (2006). 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(4), 1084-1090. [Link]

  • Zamponi, G. W., et al. (2009). Role of voltage-gated calcium channels in ascending pain pathways. Brain Research Reviews, 60(1), 84-89. [Link]

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An In-depth Technical Guide to 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, a pivotal intermediate in the synthesis of pharmacologically active compounds. Rather than possessing a direct mechanism of action itself, the significance of this molecule lies in its versatile scaffold, which has been instrumental in the development of targeted therapies. We will delve into the core utility of this compound, with a particular focus on its application in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors for the management of type 2 diabetes.

Introduction: The Role of a Privileged Scaffold

In medicinal chemistry, certain molecular frameworks, often referred to as "privileged scaffolds," are repeatedly found in drugs with diverse biological targets. The tetrahydropyrrolo[3,4-c]pyrazole core is an emerging example of such a scaffold. Its rigid, bicyclic structure provides a three-dimensional arrangement of substituents that can be tailored to interact with specific biological targets with high affinity and selectivity. The subject of this guide, this compound, is a functionalized derivative of this core, making it a valuable starting material for drug synthesis.[1][2][3][4]

The Primary Application: Synthesis of DPP-4 Inhibitors

The most prominent application of this compound is as a key reagent in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors.[5] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Mechanism of Action of DPP-4 Inhibitors

DPP-4 inhibitors block the action of the DPP-4 enzyme, thereby preventing the degradation of GLP-1 and GIP. This leads to an increase in the circulating levels of active incretins. The elevated incretin levels, in turn, potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells. The net effect is a reduction in blood glucose levels, particularly in the postprandial state, without a significant risk of hypoglycemia.

The following diagram illustrates the signaling pathway modulated by DPP-4 inhibitors derived from the this compound scaffold.

DPP4_Inhibition_Pathway cluster_ingestion Food Ingestion cluster_incretins Incretin Hormones cluster_pancreas Pancreas cluster_liver Liver cluster_blood Bloodstream cluster_dpp4 DPP-4 Action cluster_inhibitor Inhibitor Action Food Food GLP1_GIP GLP-1 & GIP Release Food->GLP1_GIP stimulates Insulin ↑ Insulin Secretion (β-cells) GLP1_GIP->Insulin stimulates Glucagon ↓ Glucagon Secretion (α-cells) GLP1_GIP->Glucagon inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Glucose ↓ Blood Glucose Insulin->Glucose promotes uptake HGP ↓ Hepatic Glucose Production Glucagon->HGP stimulates HGP->Glucose contributes to Inactive_Incretins Inactive GLP-1 & GIP DPP4->Inactive_Incretins degrades Inhibitor DPP-4 Inhibitor (derived from title compound) Inhibitor->DPP4 inhibits

Figure 1: Mechanism of action of DPP-4 inhibitors.
The Role of the Pyrazole Moiety and Methylsulfonyl Group

The pyrazole ring is a common feature in many pharmaceuticals and is recognized for its ability to improve physicochemical properties such as lipophilicity and solubility.[6] It can also participate in crucial binding interactions with target proteins, such as π-π stacking.[6] The methylsulfonyl group, on the other hand, can act as a hydrogen bond acceptor and can influence the metabolic stability of the molecule.[6] In the context of DPP-4 inhibitors, these functional groups, appended to the tetrahydropyrrolo[3,4-c]pyrazole core, likely contribute to the high affinity and selectivity of the final drug molecule for the DPP-4 enzyme.

Other Potential Therapeutic Applications

While the primary documented use of this compound is in the synthesis of DPP-4 inhibitors, the core tetrahydropyrrolo[3,4-c]pyrazole scaffold has been explored for other therapeutic targets. This highlights the versatility of this chemical framework.

  • Sigma-1 Receptor Ligands: Derivatives of tetrahydropyrrolo[3,4-c]pyrazole have been designed as sigma-1 receptor (S1R) ligands.[7] The S1R is a chaperone protein implicated in a variety of neurological and psychiatric disorders, making it an attractive drug target.

  • N-type Calcium Channel Blockers: This scaffold has also been investigated for the development of N-type calcium channel (Cav2.2) blockers, which are a target for the treatment of chronic pain.[8]

The exploration of this scaffold for different targets underscores its "privileged" nature and suggests that this compound could be a starting point for the synthesis of a wider range of therapeutic agents.

Experimental Protocols: A Generalized Synthetic Approach

The synthesis of final drug molecules from this compound typically involves a multi-step process. While specific reaction conditions will vary depending on the desired final product, a generalized workflow can be outlined.

Sources

The Pyrrolo[3,4-c]pyrazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

Medicinal Chemistry Landscape: A Focus on Kinase Inhibition

The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer.[2] Pyrrolo[3,4-c]pyrazole derivatives have been extensively investigated as potent kinase inhibitors, demonstrating efficacy against a range of targets.

Cyclin-Dependent Kinase (CDK) Inhibition

A significant body of research has focused on the development of 3-amino-pyrrolo[3,4-c]pyrazoles as inhibitors of cyclin-dependent kinase 2 (CDK2).[3] The scaffold's structure allows for substitutions that can be directed into the phosphate-binding region of the ATP pocket of kinases.[3] Optimization of these derivatives has led to compounds with submicromolar activity against CDK2/cyclin A, demonstrating potent and selective inhibition in both biochemical and cellular assays.[3][4] This has culminated in the development of compounds with good in vivo efficacy in human ovarian carcinoma models.[4]

Protein Kinase C (PKC) Inhibition

Novel N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazole derivatives have been identified as potent inhibitors of Protein Kinase Cβ (PKCβ), a serine/threonine kinase implicated in the pathophysiology of diabetic complications.[5] These compounds act as ATP-competitive inhibitors with high potency, exhibiting Ki values in the nanomolar range.[5] Their selectivity for PKCβI, PKCβII, and PKCα over other protein kinases makes them promising candidates for the treatment of diabetes and related diseases.[5]

Other Kinase and Enzyme Targets

The versatility of the pyrrolo[3,4-c]pyrazole scaffold is further highlighted by its application in targeting other enzymes. For instance, certain derivatives have been patented as inhibitors of Aurora kinases, which are frequently overexpressed in various cancers.[2] More recently, pyrrolo[3,4-c]pyrazole diamide derivatives have been developed as inhibitors of Ubiquitin-Specific Protease 7 (USP7), presenting a novel approach to anticancer therapy.[6]

Derivative ClassTarget Kinase/EnzymeTherapeutic AreaKey Findings
6-Substituted pyrrolo[3,4-c]pyrazolesCDK2/cyclin ACancerImproved biochemical and cellular activity; good in vivo efficacy in ovarian carcinoma models.[4]
N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazolesPKCβDiabetes and its complicationsHigh potency and selectivity with Ki values in the 0.1-181 nM range.[5]
Pyrrolo[3,4-c]pyrazole derivativesAurora kinasesCancerPatented as inhibitors for cancers with overexpressed Aurora kinases.[2]
Pyrrolo[3,4-c]pyrazole diamide derivativesUSP7CancerNovel application as USP7 inhibitors for antitumor drugs.[6]

Synthetic Strategies for Pyrrolo[3,4-c]pyrazole Derivatives

Several synthetic routes to the pyrrolo[3,4-c]pyrazole core have been developed, each offering distinct advantages in terms of efficiency and the introduction of molecular diversity.

Intramolecular Cycloaddition of Nitrile Imines

One established method involves the intramolecular cycloaddition of appropriately functionalized nitrile imines.[7] This approach provides a versatile pathway to the pyrrolo[3,4-c]pyrazole ring system.

Multi-component Reactions

More recent advancements include the use of multi-component reactions, which offer a more streamlined and environmentally friendly approach. For instance, a novel diketene-based reaction has been developed for the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones, utilizing pyrazole as a promoter.[8]

Synthesis from Substituted Pyrazoles

A common strategy involves the construction of the pyrrole ring onto a pre-existing pyrazole core. For example, polyfunctionalized pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones have been synthesized from diethyl acetylenedicarboxylate and arylhydrazines.[9][10] This method allows for the generation of key intermediates with multiple functional positions, which can then be further modified through reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings.[9][10]

Experimental Protocol: Synthesis of 2-Aryl-3-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones

The following is a representative protocol for the synthesis of a pyrrolo[3,4-c]pyrazole derivative, adapted from the literature.[10]

Step 1: Amide Bond Formation

  • To a solution of the starting pyrazole carboxylic acid in a suitable solvent (e.g., DMF), add HOBt (1.2 eq.) and EDCI (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq.) and continue stirring at room temperature overnight.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the corresponding amide.

Step 2: Saponification

  • Dissolve the amide from Step 1 in a mixture of THF and water.

  • Add KOH (2.0 eq.) and stir the reaction mixture at room temperature for 4 hours.

  • Acidify the mixture with 1N HCl and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the carboxylic acid.

Step 3: Maleimide Moiety Formation

  • To a solution of the carboxylic acid from Step 2 in anhydrous THF, add 1,1'-carbonyldiimidazole (1.5 eq.).

  • Stir the mixture at room temperature for 2 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final 2-aryl-3-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione.

Signaling Pathway Intervention: CDK2 Inhibition in the Cell Cycle

Pyrrolo[3,4-c]pyrazole derivatives that inhibit CDK2 interfere with the cell cycle progression, a critical process in cancer cell proliferation. The diagram below illustrates the role of CDK2 in the G1/S phase transition and how its inhibition by a pyrrolo[3,4-c]pyrazole derivative can lead to cell cycle arrest.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Rb Rb E2F E2F Cyclin E Cyclin E E2F->Cyclin E promotes transcription pRb pRb DNA Replication DNA Replication CDK2 CDK2 Cyclin E->CDK2 CDK2->DNA Replication promotes Cell Cycle Arrest Cell Cycle Arrest CDK2->Cell Cycle Arrest Inhibitor Pyrrolo[3,4-c]pyrazole Inhibitor Inhibitor->CDK2 inhibits Inhibitor->Cell Cycle Arrest

Caption: Inhibition of CDK2 by a pyrrolo[3,4-c]pyrazole derivative blocks the G1/S transition, leading to cell cycle arrest.

Future Directions and Emerging Applications

While the primary focus has been on oncology, the therapeutic potential of pyrrolo[3,4-c]pyrazole derivatives is not limited to cancer. Their activity as PKC inhibitors suggests a role in managing diabetes and its complications.[5] Furthermore, patents and publications allude to their potential in treating a wide range of conditions, including inflammation, central nervous system disorders, cardiovascular disease, and Alzheimer's disease.[1] The development of these compounds as USP7 inhibitors also opens up new avenues for targeted cancer therapy.[6]

Conclusion

The pyrrolo[3,4-c]pyrazole scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility and the ability to readily introduce diverse substituents make it an attractive starting point for the design of novel therapeutics. The remarkable success of its derivatives as potent and selective kinase inhibitors underscores its importance in the ongoing quest for targeted therapies for cancer and other debilitating diseases. Future research will undoubtedly uncover new biological targets and expand the therapeutic applications of this versatile heterocyclic core.

References

  • 6-Substituted pyrrolo[3,4-c]pyrazoles: an improved class of CDK2 inhibitors. ChemMedChem. [Link]

  • Pyrrolo[3,4-c]pyrazole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions comprising them.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Pyrrole [3,4-c ] pyrazole diamide derivatives and application thereof in antitumor drugs.
  • Novel N-pyrimidin-4-yl-3-amino-pyrrolo [3, 4-C] pyrazole derivatives as PKC kinase inhibitors: a patent evaluation of US2015099743 (A1). PubMed. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

  • Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. PubChem. [Link]

  • 3-Amino-pyrrolo[3,4-c]pyrazoles: A new class of CDK2 inhibitors. Semantic Scholar. [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. MDPI. [Link]

  • Synthesis of Pyrrolo[3,4-c]pyrazole Derivatives by Intramolecular Cycloaddition of Nitrile Imines. Taylor & Francis Online. [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. PMC. [Link]

  • Pyrrolo(3,4-c)pyrazole derivatives active as kinase inhibitors.
  • Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. NIH. [Link]

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An In-Depth Technical Guide to the Solubility Profiling of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Profiling Division

Abstract

The aqueous solubility of a new chemical entity (NCE) is a critical determinant of its journey through the drug development pipeline. Poor solubility can severely hamper absorption, lead to variable bioavailability, and create significant hurdles in formulation.[1][2][3] This guide provides a comprehensive technical framework for the solubility characterization of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, a key intermediate in the synthesis of advanced therapeutic agents such as dipeptidyl peptidase IV (DPP-IV) inhibitors.[4] While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles and detailed experimental protocols necessary for its thorough evaluation. The methodologies presented herein are grounded in established pharmaceutical science and are broadly applicable to other poorly soluble drug candidates, offering researchers a robust roadmap for generating critical decision-making data.

Introduction: The Imperative of Solubility in Modern Drug Discovery

The success of an orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.[3][5] Consequently, aqueous solubility is a cornerstone of the "drug-like" properties assessed from the earliest stages of discovery.[2] A compound with inadequate solubility faces a high risk of failure due to:

  • Poor Bioavailability: Insufficient dissolution is a primary rate-limiting step for absorption, particularly for compounds in BCS Class II (low solubility, high permeability).[3]

  • Inaccurate In Vitro Data: Compounds precipitating in biological assays can lead to unreliable and misleading structure-activity relationship (SAR) data.[2][6]

  • Formulation & Dosing Challenges: Developing a viable dosage form for a poorly soluble compound can be complex and costly, often requiring advanced and specialized formulation technologies.[1][5]

This guide focuses on This compound , a heterocyclic building block with significant therapeutic potential.

Compound Profile:

Property Value Source
IUPAC Name 2-(methylsulfonyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole Fluorochem
CAS Number 1226781-80-1 ChemicalBook[4]
Molecular Formula C₆H₉N₃O₂S ChemicalBook[4]
Molecular Weight 187.22 g/mol ChemicalBook[4]
Predicted Boiling Point 377.5±34.0 °C ChemicalBook

| Predicted Density | 1.67±0.1 g/cm³ | ChemicalBook |

Given that many nitrogen-rich heterocyclic compounds exhibit limited aqueous solubility, a rigorous and multi-faceted approach to characterizing this parameter is essential.

Theoretical Foundations: Kinetic vs. Thermodynamic Solubility

Understanding the two primary types of solubility measurements is crucial for interpreting data correctly at different stages of development.

  • Kinetic Solubility: This measures the concentration of a compound at which it begins to precipitate from a solution that was initially prepared by diluting a high-concentration organic stock (typically DMSO) into an aqueous buffer.[7][8] It is a rapid, high-throughput measurement ideal for the early discovery phase to quickly flag problematic compounds from a large library.[7][9] The resulting value represents a state of supersaturation and is not a true equilibrium value.

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the saturation concentration of a compound in a specific solvent system when a dynamic equilibrium exists between the dissolved and undissolved (solid) states.[10] Its determination is more time and resource-intensive but provides the definitive "gold standard" value required for lead optimization, preformulation, and regulatory filings.[10]

The logical progression of solubility assessment is visualized below.

G cluster_0 Drug Discovery Pipeline cluster_1 Solubility Assessment Strategy Discovery Early Discovery (High-Throughput Screening) Optimization Lead Optimization Kinetic Kinetic Solubility Assay (Rapid, HTS) Discovery->Kinetic Initial Screen for Red Flags Preformulation Preformulation Thermo Thermodynamic Solubility (Gold Standard) Optimization->Thermo Accurate Data for SAR & Modeling Profile pH-Solubility & Biorelevant Media (In Vivo Prediction) Preformulation->Profile Data for Formulation & Bioprediction

Caption: Decision workflow for solubility assessment across the drug development timeline.

Experimental Protocols for Comprehensive Solubility Profiling

This section provides detailed methodologies for determining the solubility of this compound.

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

The shake-flask method remains the most reliable technique for measuring true thermodynamic solubility.[10]

Principle: An excess amount of the solid compound is agitated in a chosen aqueous medium for a sufficient duration to achieve equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

Experimental Protocol:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) into a series of clear glass vials (n=3). Causality: Using excess solid is critical to ensure that the final solution is truly saturated.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a predetermined period. Causality: A minimum of 24 hours is standard, but time-to-equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[11]

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Separate the saturated supernatant from the excess solid. This must be done carefully to avoid disturbing the equilibrium. Common methods include:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the same temperature as the incubation.

    • Filtration: Withdraw the supernatant using a syringe and pass it through a low-binding filter (e.g., 0.22 µm PVDF). Causality: Filtration or centrifugation is essential to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the compound in the analysis solvent (e.g., acetonitrile/water).

    • Dilute the clear filtrate with the analysis solvent to bring it within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.

    • Calculate the original concentration in the filtrate, which corresponds to the thermodynamic solubility.

G A 1. Add Excess Solid Compound to Vial B 2. Add Aqueous Buffer (e.g., PBS) A->B C 3. Agitate for 24-48h at Controlled Temp B->C D 4. Separate Phases (Centrifuge/Filter) C->D E 5. Dilute Clear Supernatant D->E F 6. Quantify via HPLC or LC-MS/MS E->F

Caption: Step-by-step workflow for the Shake-Flask thermodynamic solubility method.

Kinetic Solubility for High-Throughput Assessment

This method is designed for speed and is suitable for early-stage screening where relative solubility rankings are more important than absolute equilibrium values.[8]

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The formation of precipitate is measured as the solution is driven from supersaturation towards equilibrium.

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microplate, add the aqueous assay buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer to achieve a final concentration of 100 µM and 1% DMSO). This is typically done in a serial dilution format to test a range of concentrations. Causality: The final DMSO concentration should be kept low (typically ≤2%) as it can act as a co-solvent and artificially inflate the measured solubility.[8]

  • Incubation: Mix the plate and incubate at room temperature for a set period (e.g., 1-2 hours).[7][12]

  • Precipitate Detection: Determine the extent of precipitation. Common methods include:

    • Nephelometry: Measure the scattering of light caused by insoluble particles using a nephelometer. This is a direct and highly sensitive method.[6]

    • UV Absorbance (after filtration): Use a 96-well filter plate to separate the soluble fraction from the precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration is determined by comparing the absorbance to a standard curve prepared in an identical buffer/DMSO mixture.[12]

pH-Solubility Profiling

For ionizable compounds, solubility can change dramatically with pH. A pH-solubility profile is essential for predicting behavior in the variable pH environments of the gastrointestinal tract.[13][14][15]

Principle: The thermodynamic shake-flask method is repeated in a series of buffers covering a physiologically relevant pH range.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a range from pH 1.2 to 8.0 (e.g., HCl for pH 1.2, acetate buffers for pH 4-5, and phosphate buffers for pH 6-8).

  • Solubility Determination: Perform the shake-flask protocol (Section 3.1) in each of these buffers.

  • Data Plotting: Plot the resulting solubility (often on a logarithmic scale) against the final measured pH of the saturated solution.

  • Interpretation: The resulting profile reveals the pH of maximum solubility and the pH range where the compound may precipitate in the gut, providing critical insights for formulation design.[14] For a basic compound, solubility will typically be higher at lower pH, while an acidic compound's solubility increases with pH.[13]

Advanced Characterization: Solubility in Biorelevant Media

Simple buffers do not fully replicate the complex environment of the human gut. Biorelevant media, which contain bile salts and phospholipids, offer a more predictive in vitro model for in vivo performance.[16][17][18]

Principle: The shake-flask method is performed using simulated gastrointestinal fluids to assess the solubilizing effect of micelles present in the gut.

Key Biorelevant Media:

MediumSimulatesKey ComponentsTypical pHApplication
FaSSGF Fasted State StomachSodium Taurocholate, Lecithin, NaCl, HCl~1.6Predicts solubility in the empty stomach.[17][19]
FaSSIF Fasted State Small IntestineSodium Taurocholate, Lecithin, Phosphate Buffer~6.5Assesses dissolution and solubility on an empty stomach.[18][19]
FeSSIF Fed State Small IntestineHigher concentrations of Sodium Taurocholate and Lecithin~5.0-5.8Investigates the effect of food on drug solubility and absorption.[18][19]

Protocol: The experimental setup is identical to the shake-flask method (Section 3.1), with the simple buffer replaced by the prepared biorelevant medium. Comparing solubility in FaSSIF versus FeSSIF can help predict potential food effects on the drug's bioavailability.[16][18]

Data Presentation and Interpretation

Systematic recording of experimental data is paramount. The following tables serve as templates for data acquisition.

Table 1: Thermodynamic Solubility Data Template

Replicate Medium (Buffer/pH) Incubation Time (h) Incubation Temp (°C) Final Conc. (µg/mL) Final Conc. (µM) Mean ± SD
1 PBS, pH 7.4 24 25
2 PBS, pH 7.4 24 25

| 3 | PBS, pH 7.4 | 24 | 25 | | | |

Table 2: pH-Solubility Profile Data Template

Buffer System Target pH Final Measured pH Solubility (µg/mL) Solubility (µM)
0.1 M HCl 1.2
Acetate Buffer 4.5
Phosphate Buffer 6.8

| Phosphate Buffer | 7.4 | | | |

Interpretation: A low micromolar solubility (<10 µM) in PBS at pH 7.4 would classify this compound as a poorly soluble compound, necessitating further investigation and potentially advanced formulation strategies. A steep decline in solubility as pH increases from 1.2 towards 7.4 would suggest the compound is a weak base and may be prone to precipitation as it transits from the stomach to the small intestine.

Conclusion

While specific, quantitative solubility data for this compound requires empirical determination, this guide provides the complete theoretical and practical framework for such an undertaking. By systematically applying high-throughput kinetic assays, gold-standard thermodynamic methods, pH-profiling, and analysis in biorelevant media, researchers can build a comprehensive understanding of this compound's biopharmaceutical properties. This detailed characterization is not merely an academic exercise; it is a foundational pillar of risk assessment and mitigation in the complex process of advancing a promising molecule towards a potential therapeutic reality.

References

  • The Importance of Solubility for New Drug Molecules. (2020). Molecules. [Link]

  • Solubility and its Importance.pptx. (n.d.). Slideshare. [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). ISRN Pharmaceutics. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • Biorelevant Media Simulate Fasted And Fed Gut Fluids. (n.d.). Biorelevant.com. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

  • Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]

  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]

  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (n.d.). American Pharmaceutical Review. [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. [Link]

  • Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. (2025). Pharma Lesson. [Link]

  • 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. [Link]

  • Update on Gastrointestinal Biorelevant Media and Physiologically Relevant Dissolution Conditions. (2022). AAPS J. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. [Link]

  • FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. (n.d.). Biorelevant.com. [Link]

  • PH Solubility Profile: Significance and symbolism. (2025). Pharmaoffer. [Link]

  • Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. (n.d.). ResearchGate. [Link]

  • Preformulation I Solubility Profile (solubility, pH and pKa). (n.d.). UGC MOOCs. [Link]

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Spectroscopic Characterization of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3][4] In the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with spectral data from analogous pyrazole and sulfonamide structures, to forecast the key spectral features of the title compound. Detailed, field-proven protocols for the experimental acquisition of this data are also provided to guide researchers in their laboratory work. This guide is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

This compound is a bicyclic heterocyclic compound with the molecular formula C₆H₉N₃O₂S and a molecular weight of 187.22 g/mol .[5][6] Its structural framework, incorporating both a pyrazole and a tetrahydropyrrole ring system, makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in synthetic and medicinal chemistry workflows.

This guide presents a predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. The predictions are grounded in the fundamental principles of each spectroscopic technique and informed by published data on structurally related compounds.

Molecular Structure

The structural formula of this compound is presented below. The atom numbering scheme used in this guide for the purpose of spectral assignment is also shown.

NMR_Workflow A Sample Preparation: Dissolve 5-10 mg of compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). B Instrument Setup: Tune and shim the NMR spectrometer. Set acquisition parameters (pulse sequence, number of scans). A->B C ¹H NMR Acquisition: Acquire the proton spectrum. Reference to residual solvent peak or TMS. B->C D ¹³C NMR Acquisition: Acquire the carbon spectrum (e.g., using a broadband decoupled sequence). B->D E Data Processing: Apply Fourier transform, phase correction, and baseline correction. C->E D->E F Spectral Analysis: Integrate peaks, determine multiplicities, and assign chemical shifts. E->F

Figure 2. A generalized workflow for acquiring NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). [7][8]2. Instrument Setup: Place the NMR tube in the spectrometer. Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Set the acquisition parameters for the ¹H NMR experiment, including the pulse sequence (e.g., zg30), number of scans (typically 16-64), and relaxation delay. Acquire the free induction decay (FID).

  • ¹³C NMR Acquisition: Set the acquisition parameters for the ¹³C NMR experiment, typically using a pulse sequence with proton decoupling (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired FIDs by applying a Fourier transform, followed by phase and baseline correction.

  • Spectral Analysis: Analyze the processed spectra to determine chemical shifts, peak integrations, and multiplicities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H stretch (tetrahydropyrrole)3300 - 3500Medium
C-H stretch (aromatic/aliphatic)2850 - 3100Medium-Strong
C=N stretch (pyrazole ring)1580 - 1650Medium
S=O stretch (sulfonyl, asymmetric)1300 - 1350Strong
S=O stretch (sulfonyl, symmetric)1140 - 1180Strong
C-N stretch1250 - 1350Medium
S-N stretch900 - 1000Medium

Causality behind Predicted Frequencies:

  • N-H Stretch: The stretching vibration of the N-H bond in the tetrahydropyrrole ring is expected in the 3300-3500 cm⁻¹ region. [3]* C-H Stretches: Aromatic C-H stretches from the pyrazole ring will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tetrahydropyrrole and methyl groups will be below 3000 cm⁻¹. [4]* C=N Stretch: The stretching of the carbon-nitrogen double bond within the pyrazole ring will give a characteristic absorption in the 1580-1650 cm⁻¹ range. [9][10]* S=O Stretches: The sulfonyl group will exhibit two strong and characteristic stretching bands corresponding to asymmetric and symmetric vibrations. [11]* C-N and S-N Stretches: These single bond stretches will appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Data Acquisition

IR_Workflow A Sample Preparation: Prepare a KBr pellet or use an ATR accessory. B Background Scan: Acquire a background spectrum of the empty sample holder. A->B C Sample Scan: Acquire the spectrum of the sample. B->C D Data Processing: Perform background subtraction and baseline correction. C->D E Spectral Analysis: Identify and assign characteristic absorption bands. D->E

Figure 3. A generalized workflow for acquiring IR spectra.

Step-by-Step Methodology (using ATR):

  • Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) accessory is clean and properly installed in the FTIR spectrometer.

  • Background Scan: Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any signals from the ATR crystal.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis: The software will automatically perform a background subtraction. Analyze the resulting spectrum to identify the positions and intensities of the absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrum

The compound is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

Ion Predicted m/z Identity
[M+H]⁺188.05Protonated Molecule
[M]⁺187.04Molecular Ion
[M-SO₂]⁺123.06Loss of sulfur dioxide
[M-CH₃SO₂]⁺108.06Loss of methylsulfonyl radical
[C₅H₇N₂]⁺95.06Pyrrolopyrazole fragment
[CH₃SO₂]⁺79.98Methylsulfonyl cation

Predicted Fragmentation Pathway:

MS_Fragmentation M [M+H]⁺ m/z = 188.05 F1 [M-SO₂]⁺ m/z = 124.07 M->F1 -SO₂ F2 [M-CH₃SO₂]⁺ m/z = 108.06 M->F2 -CH₃SO₂ F3 [C₅H₇N₂]⁺ m/z = 95.06 F2->F3 -CH F4 [CH₃SO₂]⁺ m/z = 79.98

Sources

An In-Depth Technical Guide to 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate: A Key Intermediate in Tofacitinib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate, a critical intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor. This document delves into the chemical properties, a detailed multi-step synthesis protocol, and the analytical characterization of this intermediate. Furthermore, it elucidates the strategic role of the benzenesulfonate salt formation in ensuring the purity, stability, and handleability of the compound, which are paramount in active pharmaceutical ingredient (API) manufacturing. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry and drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of a Pyrrolopyrazole Core

The pyrrolo[3,4-c]pyrazole heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of various biologically active molecules. Its rigid bicyclic structure allows for the precise spatial orientation of functional groups, making it an ideal framework for designing targeted therapies. This compound, in particular, has emerged as a pivotal building block in the synthesis of Tofacitinib (marketed as Xeljanz®), a first-in-class JAK inhibitor developed by Pfizer for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1][2]

The subject of this guide, the benzenesulfonate salt of this intermediate (CAS No: 1280210-80-1), represents a refined form of this key precursor, optimized for the rigorous demands of pharmaceutical manufacturing.[3][4][5] Its synthesis and purification are critical steps that directly impact the quality and yield of the final API.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is fundamental for process development and quality control.

PropertyValueSource(s)
CAS Number 1280210-80-1[4][5]
Molecular Formula C₁₂H₁₅N₃O₅S₂[4][5]
Molecular Weight 345.40 g/mol [5]
Appearance White to light yellow solid[6]
Purity ≥98%[4]
Storage Recommended storage at room temperature for industrial use. For long-term preservation, storage at -20°C is advised.[3][5]

Strategic Synthesis Pathway

The synthesis of this compound benzenesulfonate is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The following protocol is a synthesized methodology based on established principles and patent literature.

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Sulfonylation cluster_3 Step 4: Benzenesulfonate Salt Formation A N-Boc-pyrrolidin-3-one B Product II (Enamine Intermediate) A->B DMF-DMA C Product II D Product III (Pyrrolopyrazole Core) C->D Hydrazine Hydrate E Product III F Product IV (Sulfonylated Intermediate) E->F Methanesulfonyl Chloride, Base G Product IV H Final Product V (Benzenesulfonate Salt) G->H Benzenesulfonic Acid Salt_Formation_Advantages cluster_advantages Key Advantages center Benzenesulfonate Salt Formation Stability Increased Stability center->Stability Purity Higher Purity via Crystallization center->Purity Handling Improved Handling Properties center->Handling Solubility Optimized Solubility center->Solubility

Caption: Advantages of benzenesulfonate salt formation.

Conclusion

This compound benzenesulfonate is a sophisticated intermediate whose synthesis and purification are pivotal for the efficient and high-quality production of Tofacitinib. The multi-step synthesis, culminating in the formation of a stable and highly crystalline benzenesulfonate salt, exemplifies the principles of modern process chemistry where purity and handling characteristics are optimized at intermediate stages. This guide provides a foundational understanding and practical insights for chemists and engineers working on the synthesis of JAK inhibitors and other complex pharmaceutical agents.

References

  • Chemvon Biotechnology (Shanghai) Co. Ltd. (n.d.). 2 Methylsulfonyl 2 4 5 6 tetrahydropyrrolo 3 4 cpyrazole benzenesulfonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105348286A - Preparation method for 2-formyl chloride-2,4,5,6-tetrahydropyrrole[3,4-c]pyrazole benzene sulfonate.
  • Appretech. (n.d.). This compound benzenesulfonate. Retrieved from [Link]

  • Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. (2025). Journal of Molecular and Clinical Science, 4, 1051-1075. [Link]

  • PubChem. (n.d.). Tofacitinib. Retrieved from [Link]

  • Wu, X., Zeng, X., Wang, L., Hang, T., & Song, M. (2017). Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization. Journal of Pharmaceutical and Biomedical Analysis, 143, 17-25. [Link]

  • SynThink Research Chemicals. (n.d.). Tofacitinib EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Roy, A., et al. (2015). Exposure-response characterization of tofacitinib efficacy in moderate to severe ulcerative colitis: Results from phase II and phase III induction and maintenance studies. CPT: Pharmacometrics & Systems Pharmacology, 4(11), 659-668. [Link]

  • Ghosh, S., et al. (2016). Exposure–response characterization of tofacitinib efficacy in moderate to severe ulcerative colitis: Results from a dose‐ranging phase 2 trial. Alimentary Pharmacology & Therapeutics, 43(5), 606-618. [Link]

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Methodological & Application

Synthesis of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[3,4-c]pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus and its fused heterocyclic derivatives are cornerstones in medicinal chemistry, recognized for their broad spectrum of pharmacological activities.[1][2] These scaffolds are integral to a number of approved drugs targeting a range of conditions, from inflammation to cancer.[3] The pyrrolo[3,4-c]pyrazole core, a bicyclic system, has garnered significant interest as a privileged scaffold, particularly in the development of kinase inhibitors.[4][5] The rigid, yet three-dimensional, structure of the tetrahydropyrrolo[3,4-c]pyrazole system provides a unique framework for interacting with protein binding sites. The addition of a methylsulfonyl group to the pyrazole nitrogen can significantly influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also modulate its biological activity through specific interactions with target proteins.

This application note provides a comprehensive guide for the synthesis of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, a key intermediate for the development of novel therapeutics. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.

Retrosynthetic Analysis and Strategy

The synthesis of the target compound, this compound, can be logically approached through a two-stage process. The initial stage focuses on the construction of the core bicyclic system, 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. The second stage involves the functionalization of this core via N-sulfonylation.

G Target This compound Core 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Target->Core N-Sulfonylation Sulfonylation Methanesulfonyl Chloride Target->Sulfonylation Precursor1 Methyl 1-benzyl-3-oxopyrrolidine-4-carboxylate Core->Precursor1 Cyclization Precursor2 Hydrazine Core->Precursor2 Cyclization G Start 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Product This compound Start->Product Reaction Reagent1 Methanesulfonyl Chloride Reagent1->Product Reagent2 Base (e.g., Triethylamine) Reagent2->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product

Sources

experimental protocol for using 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the experimental use of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole.

Application Note: this compound

Introduction and Scientific Context

This compound is a heterocyclic compound featuring a fused pyrazole and pyrrolidine ring system. The pyrazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of FDA-approved drugs with diverse biological activities, including anti-inflammatory, anti-cancer, and analgesic properties.[1][2][3][4][5][6][7] The unique electronic and steric properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, make it an exceptional component for designing molecules that interact with biological targets.[1]

This specific derivative, functionalized with a methylsulfonyl group, is primarily recognized as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[8][9] Notably, it serves as a crucial building block for developing dipeptidyl peptidase IV (DPP-4) inhibitors, a class of drugs used for the treatment of diabetes.[10] Beyond its role in synthesis, its rigid, bicyclic structure and chemical functionality make it a compelling candidate for fragment-based drug discovery and as a lead compound in various biological screening campaigns.

This document provides a comprehensive guide to the handling, storage, and application of this compound in both synthetic and biological research contexts.

Physicochemical Properties and Handling

Proper handling and storage are paramount to ensure the integrity and stability of the compound for reproducible experimental results.

Table 1: Compound Properties

Property Value Source
CAS Number 1226781-80-1 [10][11]
Molecular Formula C₆H₉N₃O₂S [12]
Molecular Weight 187.22 g/mol [12]
Predicted Boiling Point 377.5 ± 34.0 °C [13]
Predicted Density 1.67 ± 0.1 g/cm³ [13]

| Appearance | Typically an off-white to white solid powder. | General |

Storage Protocols

To maintain chemical stability and prevent degradation, the following storage conditions are recommended based on supplier data sheets for the benzenesulfonate salt form.[14]

  • Powder (Short-term): For routine use within weeks, store at 4°C in a tightly sealed container, protected from light and moisture.

  • Powder (Long-term): For archival purposes, store at -20°C.

  • In Solvent: Prepare stock solutions and aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to six months.

Safety and Handling

While this compound has not been fully investigated for its toxicological properties, its chemical class requires cautious handling. Always consult the material-specific Safety Data Sheet (SDS) provided by your supplier. General safety practices for similar pyrazole-based compounds include:[15][16]

  • Engineering Controls: Use only under a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.[15]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical assistance.[15]

Application I: Synthetic Chemistry Intermediate

The primary application of this compound is as a versatile intermediate. The pyrrolidine nitrogen is a nucleophilic site amenable to functionalization, allowing for the construction of more complex molecules.

G cluster_0 Synthetic Pathway Example Start 2-(Methylsulfonyl)-2,4,5,6- tetrahydropyrrolo[3,4-c]pyrazole Step1 Reaction: N-Alkylation or N-Arylation Start->Step1 Reacts with Product Target Molecule (e.g., DPP-4 Inhibitor) Step1->Product Yields Reagents Reagents: - Alkyl/Aryl Halide (R-X) - Base (e.g., K₂CO₃, DIPEA) - Solvent (e.g., DMF, ACN) Reagents->Step1

A generalized synthetic workflow using the title compound.
Protocol 3.1: General Procedure for N-Alkylation

This protocol describes a representative method for attaching an alkyl group to the pyrrolidine nitrogen. The choice of base and solvent is critical; a non-nucleophilic base prevents side reactions, and a polar aprotic solvent facilitates the Sₙ2 reaction.

  • Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add a suitable non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.5 eq). Stir the suspension at room temperature for 15-30 minutes.

  • Electrophile Addition: Add the alkyl halide (R-X, e.g., benzyl bromide) (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Application II: In Vitro Biological Screening

Given the broad pharmacological activities of the pyrazole scaffold, this compound is a valuable candidate for screening in various biological assays.[17][18][19][20][21][22] The following protocols outline its use in common in vitro assays.

Protocol 4.1: Preparation of Stock Solutions

Accurate and consistent stock solutions are fundamental for reliable screening data. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic molecules and its compatibility with most biological assays at low final concentrations (<0.5%).

  • Weighing: Accurately weigh a precise amount (e.g., 5.0 mg) of the compound in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

    • Calculation Example: For a 10 mM stock from 5.0 mg of a compound with MW 187.22 g/mol :

      • Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)

      • Volume (µL) = ((0.005 / 187.22) / 0.010) * 1,000,000 ≈ 2671 µL

  • Mixing: Vortex thoroughly for 2-3 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -80°C.

G cluster_1 In Vitro Assay Workflow Stock Prepare 10 mM Stock in DMSO Dilution Create Serial Dilutions in Assay Buffer Stock->Dilution Assay Perform Assay (Enzymatic or Cell-Based) Dilution->Assay Data Read Signal (e.g., Absorbance, Fluorescence) Assay->Data Analysis Calculate IC₅₀ Value Data->Analysis

Workflow for in vitro screening experiments.
Protocol 4.2: General Enzymatic Inhibition Assay (e.g., DPP-4)

This protocol provides a template for assessing the compound's ability to inhibit a specific enzyme.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the target enzyme (e.g., Tris-HCl, pH 7.5, containing necessary salts and additives).

    • Enzyme Solution: Dilute the recombinant enzyme (e.g., human DPP-4) to the desired working concentration in cold assay buffer.

    • Substrate Solution: Prepare the enzyme's substrate (e.g., a fluorogenic or colorimetric substrate) in assay buffer.

    • Compound Dilutions: Perform serial dilutions of the DMSO stock solution in assay buffer to create a range of test concentrations. Ensure the final DMSO concentration in the assay is constant across all wells and typically ≤0.5%.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the diluted compound or vehicle control (assay buffer with DMSO) to the appropriate wells.

    • Add 50 µL of the enzyme solution to all wells.

    • Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow for compound-enzyme binding.

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

  • Data Acquisition:

    • Immediately begin kinetic reading of the signal (fluorescence or absorbance) using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each concentration.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.3: Cell Viability/Cytotoxicity MTT Assay

This assay determines the effect of the compound on the metabolic activity of cultured cells, serving as an indicator of cytotoxicity or anti-proliferative effects.[18][19][22]

  • Cell Seeding: Plate cells (e.g., HEK293 for general toxicity, or a cancer cell line like A549 or HCT-116 for anti-cancer screening) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated cells (100% viability).

    • Plot cell viability (%) versus the logarithm of compound concentration to calculate the IC₅₀ value.

Table 2: Example Data Presentation for Screening Results

Compound ID Target Assay Type IC₅₀ (µM)
Cpd-001 DPP-4 Enzymatic 5.2
Cpd-001 Kinase X Enzymatic > 50
Cpd-001 A549 Cells MTT (72h) 23.8

| Cpd-001 | HEK293 Cells | MTT (72h) | > 50 |

References

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  • Various Authors. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. PubMed Central.
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  • Various Authors. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central.
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  • Various Authors. (2025). Design and Synthesis of Tetrahydropyrrolo[3,4‐c]Pyrazole Sigma‐1 Receptor Ligands.
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The Strategic Role of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole in the Synthesis of Advanced DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthetic Protocol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the application of 2-(methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole as a pivotal intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We will delve into the synthetic protocols, mechanistic insights, and the rationale behind the experimental choices, with a specific focus on the synthesis of Omarigliptin, a long-acting DPP-4 inhibitor.

Introduction: The Significance of the Pyrrolopyrazole Scaffold in DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents for the treatment of type 2 diabetes mellitus.[1] They function by blocking the DPP-4 enzyme, which inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1]

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a crucial pharmacophore in the design of potent and selective DPP-4 inhibitors.[2] Its rigid, bicyclic structure allows for precise orientation of substituents to interact with key residues in the active site of the DPP-4 enzyme. The incorporation of a methylsulfonyl group at the N-2 position of the pyrazole ring is a key feature in several advanced DPP-4 inhibitors, contributing to enhanced potency and favorable pharmacokinetic profiles.

This guide will focus on the synthesis and application of this compound, a key building block in the synthesis of Omarigliptin (MK-3102), a once-weekly DPP-4 inhibitor.[3]

Synthesis of the Key Intermediate: this compound

The synthesis of this pivotal intermediate is a multi-step process that begins with a Boc-protected pyrrolopyrazole precursor. The following sections detail the protocol for the synthesis of the Boc-protected intermediate and its subsequent conversion to the final desired intermediate.

Synthesis of tert-butyl 2-(Methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate

The introduction of the methylsulfonyl group is a critical step. The choice of a strong base like sodium hydride is essential to deprotonate the pyrazole nitrogen, making it nucleophilic enough to react with methanesulfonyl chloride.

G cluster_0 Synthesis of Boc-Protected Intermediate Boc_Pyrrolopyrazole tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate NaH Sodium Hydride (NaH) in THF, 0°C MsCl Methanesulfonyl Chloride (MsCl) Quench Water Quench Extraction Ethyl Acetate Extraction Purification Silica Gel Chromatography Product_Boc tert-butyl 2-(Methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate

Experimental Protocol:

  • Reaction Setup: A solution of tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Deprotonation: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0°C for 30 minutes.[4]

  • Sulfonylation: Methanesulfonyl chloride (MsCl, 1.5 equivalents) is added dropwise to the reaction mixture. The reaction is allowed to proceed for 1 hour at 0°C.[4]

  • Work-up: The reaction is carefully quenched by the addition of water. The resulting mixture is extracted twice with ethyl acetate.[4]

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate, 1:1 v/v) to yield the desired product.[4][5]

Parameter Value Reference
Starting Materialtert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate[4]
ReagentsSodium Hydride, Methanesulfonyl Chloride[4]
SolventTetrahydrofuran (THF)[4]
Temperature0°C[4]
Reaction Time1.5 hours[4]
Yield~44%[4]

Table 1: Reaction Parameters for the Synthesis of the Boc-Protected Intermediate.

Deprotection to Yield this compound

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free amine, which is the key intermediate for the subsequent coupling reaction. Trifluoroacetic acid (TFA) is a common and effective reagent for this deprotection.

Experimental Protocol:

  • Reaction Setup: To a vessel containing trifluoroacetic acid (TFA) cooled to -5 to 0°C, add tert-butyl 2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate.[6]

  • Deprotection: The reaction mixture is stirred, and the evolution of CO2 is observed as the Boc group is cleaved. The reaction is typically complete within 15-30 minutes.[6]

  • Isolation: The TFA is removed under reduced pressure to yield the crude product as a salt. This is often used directly in the next step without further purification.[6]

Final Synthesis of DPP-4 Inhibitor: Omarigliptin

The final stage of the synthesis involves the coupling of the key pyrrolopyrazole intermediate with a functionalized tetrahydropyranone derivative via reductive amination.

G cluster_1 Omarigliptin Synthesis Pyrrolopyrazole This compound Tetrahydropyranone Functionalized Tetrahydropyranone Reductive_Amination Reductive Amination (Sodium Triacetoxyborohydride) Deprotection Boc Deprotection (if applicable) Neutralization Neutralization (Ammonium Hydroxide) Crystallization Crystallization (Ethyl Acetate) Omarigliptin Omarigliptin

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. The choice of sodium triacetoxyborohydride as the reducing agent is strategic. It is a mild and selective reagent that reduces the iminium ion formed in situ from the amine and ketone faster than it reduces the ketone itself.[7][8] This allows for a convenient one-pot procedure.[9]

Experimental Protocol:

  • Reaction Setup: In a suitable flask, the tetrahydropyranone derivative (1 equivalent) and the this compound salt (1.1 equivalents) are dissolved in dimethylacetamide (DMAC).[3]

  • Reduction: The solution is cooled to -10°C, and sodium triacetoxyborohydride (1.3 equivalents) is added portion-wise. The reaction mixture is stirred for approximately 2 hours.[3]

  • Work-up: The reaction is quenched by the slow addition of a mixture of ammonium hydroxide and water.[3]

Final Deprotection and Crystallization

If the tetrahydropyranone partner contains a protecting group (such as Boc on an amine), a final deprotection step is necessary. The crude product is then neutralized and purified by crystallization to yield the final active pharmaceutical ingredient (API).

Experimental Protocol:

  • Deprotection (if necessary): The crude product from the reductive amination is treated with a suitable acid (e.g., TFA or H2SO4) to remove any remaining protecting groups.[6]

  • Neutralization and Crystallization: The reaction mixture is neutralized with a base such as ammonium hydroxide. The final product, Omarigliptin, is then crystallized from a suitable solvent system, such as ethyl acetate, to yield a white, crystalline solid.[3][10]

Parameter Value Reference
Key IntermediatesThis compound, Functionalized Tetrahydropyranone[3]
Reducing AgentSodium Triacetoxyborohydride[3][7]
SolventDimethylacetamide (DMAC)[3]
Temperature-10°C[3]
Crystallization SolventEthyl Acetate[3]
Melting Point of Omarigliptin176.0°C[3]

Table 2: Key Parameters for the Final Synthesis of Omarigliptin.

Conclusion

The synthesis of advanced DPP-4 inhibitors like Omarigliptin relies on the strategic use of key building blocks such as this compound. The protocols outlined in this guide highlight the critical steps of sulfinylation, deprotection, and reductive amination. The choice of reagents and reaction conditions is paramount to achieving high yields and purity of the final product. Understanding the rationale behind these choices, such as the use of a mild and selective reducing agent like sodium triacetoxyborohydride, is essential for successful synthesis and process optimization in the development of novel DPP-4 inhibitors.

References

  • Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 57(8), 3205-3212. [Link]

  • WO2017032705A1 - Crystalline form of omarigliptin - Google P
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  • Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. ACS Publications. [Link]

  • Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC - NIH. [Link]

  • Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes - ResearchGate. [Link]

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  • Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate. [Link]

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  • tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate - China Shanghai - Caerulum. [Link]

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  • The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - MDPI. [Link]

  • Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same - Googleapis.com.
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Application Notes & Protocols: The Versatility of Pyrrolopyrazole Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrrolopyrazole scaffold is a privileged heterocyclic structure that has become a cornerstone in modern medicinal chemistry. Its unique three-dimensional shape and hydrogen bonding capabilities allow it to effectively mimic the purine core of ATP, making it an ideal framework for designing potent and selective kinase inhibitors. This guide provides an in-depth exploration of the applications of pyrrolopyrazole derivatives, focusing on their mechanism of action as Janus kinase (JAK) inhibitors. We present detailed, field-proven protocols for the synthesis of a core pyrrolopyrazole structure, in vitro kinase inhibition assays, and cell-based functional assays, offering researchers a practical toolkit for advancing their drug discovery programs.

Part 1: The Central Role of Pyrrolopyrazoles as Kinase Inhibitors

Protein kinases are fundamental enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions. Consequently, kinases have emerged as one of the most important classes of drug targets.

The pyrrolo[2,3-b]pyrazole scaffold has proven to be particularly effective in targeting the ATP-binding site of kinases. Its bicyclic structure acts as a bioisostere for the adenine ring of ATP, while allowing for chemical modifications at multiple positions to achieve high potency and selectivity for the target kinase.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

A prime example of the therapeutic success of pyrrolopyrazole derivatives is in the inhibition of the Janus kinase (JAK) family of enzymes. The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases that play a critical role in cytokine signaling.

When a cytokine binds to its receptor, it triggers the activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation, immunity, and cell growth.

Pyrrolopyrazole-based inhibitors, such as Tofacitinib, function as ATP-competitive inhibitors. They occupy the ATP-binding pocket in the catalytic domain of JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK associated receptor->JAK 2. JAK Activation (Phosphorylation) STAT_inactive STAT (Inactive) JAK->STAT_inactive 3. STAT Phosphorylation cytokine Cytokine cytokine->receptor STAT_dimer STAT Dimer (Active) STAT_inactive->STAT_dimer 4. Dimerization gene Target Gene Transcription STAT_dimer->gene 5. Nuclear Translocation & Gene Regulation inhibitor Pyrrolopyrazole Inhibitor (e.g., Tofacitinib) inhibitor->JAK BLOCKS

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolopyrazole derivatives.

Part 2: Therapeutic Applications & Key Derivatives

The ability to modulate the JAK-STAT pathway has led to the successful development of pyrrolopyrazole derivatives for a range of diseases.

  • Rheumatoid Arthritis and Autoimmune Disorders: Tofacitinib (Xeljanz®) is a pan-JAK inhibitor with selectivity for JAK1 and JAK3 over JAK2. It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, where it works by dampening the inflammatory signaling cascades driven by cytokines.

  • Oncology: Overactive JAK2 signaling is a key driver in myeloproliferative neoplasms (MPNs), such as polycythemia vera and myelofibrosis. Ruxolitinib, while not a pyrrolopyrazole, validated JAK1/2 inhibition as a therapeutic strategy. Pyrrolopyrazole derivatives continue to be explored for various hematological malignancies and solid tumors where JAK-STAT signaling is implicated.

Table 1: Representative Pyrrolopyrazole-Based Kinase Inhibitors
Compound NamePrimary Target(s)IC₅₀ (nM)Therapeutic Indication(s)
Tofacitinib JAK1, JAK3JAK1: 1 nMJAK2: 20 nMJAK3: 5 nMRheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis
Cerdulatinib JAK1, JAK2, TYK2, SYKJAK1: 12 nMJAK2: 6 nMJAK3: 8 nMSYK: 32 nMRelapsed/Refractory B-cell malignancies (Investigational)
Gandotinib JAK2 (V617F mutant)JAK2V617F: 2.1 nMMyeloproliferative Neoplasms (Investigational)

Part 3: Experimental Protocols for Drug Discovery

The following section provides validated, step-by-step protocols for the synthesis and evaluation of novel pyrrolopyrazole derivatives.

Workflow A Protocol 1: Chemical Synthesis B Purification & Characterization (HPLC, MS, NMR) A->B C Protocol 2: In Vitro Kinase Assay (IC₅₀ Determination) B->C D Protocol 3: Cell-Based Assay (Proliferation/Viability) C->D E Lead Optimization D->E Analyze SAR E->A Design New Analogs

Caption: A typical drug discovery workflow utilizing the described protocols.

Protocol 1: Synthesis of a 4-Substituted Pyrrolo[2,3-b]pyrazole Core

This protocol describes a common synthetic route to a key intermediate, which can then be further functionalized to create a library of analogs. The causality behind this route lies in its robustness and the commercial availability of starting materials.

Principle: This synthesis involves the condensation of a pyrazole-hydrazine with a β-ketoester to form the pyrazole ring, followed by a Fischer indole synthesis-type reaction to construct the fused pyrrole ring.

Materials:

  • 3-Amino-4-cyanopyrazole

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flasks, reflux condenser, magnetic stirrer

Procedure:

  • Step 1: Formation of the Hydrazinopyrazole (Self-Validating Check: Formation of a new solid)

    • Rationale: Diazotization of the amino group followed by reduction is a standard method to generate the reactive hydrazine intermediate necessary for the subsequent cyclization.

    • In a 250 mL flask, dissolve 3-amino-4-cyanopyrazole (10 mmol) in 50 mL of 6M HCl at 0°C.

    • Slowly add a solution of sodium nitrite (11 mmol) in 10 mL of water, keeping the temperature below 5°C. Stir for 30 minutes.

    • In a separate flask, prepare a solution of tin(II) chloride (30 mmol) in 30 mL of concentrated HCl.

    • Slowly add the diazonium salt solution to the tin(II) chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2 hours. The resulting hydrazine hydrochloride will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Step 2: Cyclization to form the Pyrrolopyrazole Core (Self-Validating Check: TLC analysis showing consumption of starting material and formation of a new, more non-polar spot)

    • Rationale: A condensation reaction between the hydrazine and the β-ketoester (ethyl acetoacetate) followed by an acid-catalyzed intramolecular cyclization and dehydration yields the aromatic bicyclic core.

    • Suspend the hydrazine hydrochloride (8 mmol) and ethyl acetoacetate (10 mmol) in 100 mL of absolute ethanol.

    • Add sodium ethoxide (12 mmol) and heat the mixture to reflux for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

    • Adjust the pH to ~5-6 with 1M HCl to precipitate the product.

    • Filter the crude product, wash with water, and dry.

    • Purify the solid by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: In Vitro JAK2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Principle: This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay. A europium (Eu)-labeled anti-tag antibody binds to a streptavidin-labeled kinase, bringing the Eu donor and a fluorescently-labeled ATP-competitive tracer (the acceptor) into close proximity, generating a high FRET signal. A test compound that binds to the kinase's ATP site will displace the tracer, causing a decrease in the FRET signal.

Materials:

  • Recombinant JAK2 kinase (e.g., from Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • Test compound (pyrrolopyrazole derivative) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate, low volume, black

  • TR-FRET enabled plate reader

Procedure:

  • Step 1: Reagent Preparation

    • Prepare a 2X solution of the JAK2 enzyme and Eu-anti-GST antibody in assay buffer.

    • Prepare a 2X solution of the Kinase Tracer 236 in assay buffer.

    • Prepare a serial dilution of the test compound in DMSO, then dilute further into assay buffer to create a 4X stock. The final DMSO concentration in the well should be ≤1%.

  • Step 2: Assay Plate Setup (Self-Validating System: Include positive and negative controls)

    • Add 5 µL of the 4X test compound serial dilution to the appropriate wells.

    • For "0% inhibition" control wells (maximum FRET), add 5 µL of assay buffer with DMSO.

    • For "100% inhibition" control wells (minimum FRET), add 5 µL of a high concentration of a known inhibitor (e.g., 10 µM Tofacitinib).

  • Step 3: Kinase/Antibody Addition

    • Add 5 µL of the 2X JAK2/Eu-antibody solution to all wells.

    • Incubate for 15 minutes at room temperature.

  • Step 4: Tracer Addition and Incubation

    • Add 10 µL of the 2X Kinase Tracer 236 solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Rationale: This incubation period allows the binding reaction to reach equilibrium.

  • Step 5: Data Acquisition and Analysis

    • Read the plate on a TR-FRET plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition)).

    • Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 3: Cell-Based Proliferation Assay (MTS Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The MTS tetrazolium compound is reduced by viable cells into a formazan product that is soluble in culture medium and can be quantified by measuring its absorbance at 490 nm.

Materials:

  • HEL 92.1.7 cells (a human erythroleukemia cell line with a JAK2 V617F mutation)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (pyrrolopyrazole derivative) dissolved in DMSO

  • CellTiter 96® AQueous One Solution Reagent (MTS)

  • 96-well clear-bottom cell culture plate

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Step 1: Cell Seeding

    • Rationale: Seeding an optimal number of cells is critical. Too few, and the signal will be weak; too many, and they will become confluent before the end of the experiment.

    • Harvest and count HEL 92.1.7 cells.

    • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Step 2: Compound Treatment

    • Prepare a serial dilution of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO) to the respective wells.

    • Incubate for 72 hours.

  • Step 3: MTS Reagent Addition and Incubation (Self-Validating Check: Color change in control wells)

    • Add 20 µL of the CellTiter 96® AQueous One Solution Reagent directly to each well.

    • Incubate for 2-4 hours at 37°C. The solution will turn from yellow to a brownish-purple in wells with viable cells.

  • Step 4: Absorbance Measurement and Data Analysis

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the background absorbance from a "no cell" control well.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

References

  • Title: Protein kinases as drug targets Source: Annual Review of Biomedical Engineering URL: [Link]

  • Title: The JAK/STAT pathway: a critical regulator of immune cell function and pathogen defense Source: Seminars in Immunology URL: [Link]

  • Title: Tofacitinib: A Janus Kinase Inhibitor for the Treatment of Rheumatoid Arthritis Source: Clinical Therapeutics URL: [Link]

  • Title: Tofacitinib for Rheumatoid Arthritis in Patients with an Inadequate Response to Methotrexate Source: New England Journal of Medicine URL: [Link]

  • Title: Role of the JAK/STAT signaling pathway in cancer Source: International Journal of Oncology URL: [Link]

  • Title: JAK-STAT signaling as a target for inflammatory and autoimmune diseases: current and future prospects Source: Nature Reviews Drug Discovery URL: [Link]

Comprehensive Analytical Protocols for 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a detailed guide to the essential analytical methodologies for the characterization and quality control of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. This compound is a critical intermediate in the synthesis of pharmacologically active molecules, including Dipeptidyl Peptidase IV (DPP-IV) inhibitors and sigma-1 receptor ligands.[1][2][3] Robust and reliable analytical methods are paramount for ensuring the purity, identity, and stability of this intermediate, thereby guaranteeing the quality and safety of the final active pharmaceutical ingredients (APIs). This guide presents detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed to be self-validating and are grounded in established principles of analytical chemistry for heterocyclic compounds.[4][5]

Introduction and Physicochemical Properties

This compound is a heterocyclic compound featuring a fused pyrrolopyrazole core with a methylsulfonyl group. This sulfonyl moiety imparts specific chemical properties that are critical for its function as a synthetic building block. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and versatile biological interactions.[4][6][7] Given its role as a drug intermediate, stringent analytical control is necessary to identify and quantify impurities, confirm structural integrity, and ensure batch-to-batch consistency.[8][9]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₉N₃O₂S[10]
Molecular Weight 187.22 g/mol [10][11]
CAS Number 1226781-80-1[10][12][13]
Appearance Solid[10]
Predicted Density 1.67 ± 0.1 g/cm³[13]
Predicted Boiling Point 377.5 ± 34.0 °C[13]
Canonical SMILES CS(=O)(=O)N1C=C2CNCC2=N1[10]

Analytical Workflow Overview

A multi-faceted analytical approach is required for the comprehensive characterization of this molecule. The workflow begins with chromatographic separation for purity assessment, followed by spectroscopic analysis for structural confirmation.

G cluster_0 Phase 1: Purity & Quantification cluster_1 Phase 2: Identity & Structure HPLC Reverse-Phase HPLC UV UV Detection HPLC->UV Purity Purity Assessment (>95% - 99%) UV->Purity LCMS LC-MS Analysis Purity->LCMS Submit Pure Sample for Identification Identity Structural Confirmation LCMS->Identity NMR_H 1H NMR Spectroscopy NMR_H->Identity NMR_C 13C NMR Spectroscopy NMR_C->Identity

Caption: Integrated workflow for analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reverse-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of moderately polar organic molecules like this compound. The method separates the analyte from its impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[14] The protocol provided below is a robust starting point for method development and validation.[15][16]

Recommended HPLC Protocol

HPLC_Workflow prep Sample Preparation 1. Accurately weigh ~1 mg of sample. 2. Dissolve in 1 mL of Diluent (50:50 Acetonitrile:Water). 3. Vortex to ensure complete dissolution. 4. Filter through a 0.45 µm syringe filter. hplc HPLC System & Conditions **Column:** C18, 4.6 x 150 mm, 5 µm **Mobile Phase A:** 0.1% Formic Acid in Water **Mobile Phase B:** 0.1% Formic Acid in Acetonitrile **Gradient:** See Table 2 **Flow Rate:** 1.0 mL/min **Column Temp:** 30 °C **Injection Vol:** 10 µL **Detector:** UV at 230 nm prep->hplc run Execution & Data Acquisition 1. Equilibrate the column with initial conditions for 15 min. 2. Inject the prepared sample. 3. Acquire data for the full gradient run time. hplc->run analysis Data Analysis 1. Integrate all peaks in the chromatogram. 2. Calculate area percent purity: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100. 3. Identify and report any impurities exceeding 0.1%. run->analysis

Caption: Step-by-step HPLC protocol workflow.

Table 2: Suggested HPLC Gradient Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0955
15.0595
20.0595
20.1955
25.0955

Causality and Insights:

  • Mobile Phase: A mobile phase of acetonitrile and water with a formic acid modifier is chosen. Formic acid is MS-compatible and helps to protonate silanol groups on the column and the analyte, leading to sharper peaks and better resolution.[5][17]

  • Gradient Elution: A gradient is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column within a reasonable timeframe.

  • Detection Wavelength: The pyrazole ring system typically exhibits UV absorbance. A preliminary UV scan should be performed to determine the optimal wavelength; 230 nm is a common starting point for such heterocyclic systems.[14]

Mass Spectrometry (MS) for Structural Confirmation

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with HPLC (LC-MS), is a powerful technique for confirming the molecular weight of the target compound. It provides a highly accurate mass measurement, which serves as a primary piece of evidence for structural identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[18]

Protocol for LC-MS Analysis
  • System: Utilize the HPLC method described in Section 3.1, ensuring all mobile phase components are volatile and MS-compatible (formic acid is suitable; non-volatile phosphates are not).

  • Ionization Mode: Operate the ESI source in positive ion mode. The two basic nitrogen atoms in the pyrazole and pyrrolidine rings are readily protonated.

  • MS Parameters (Typical Starting Points):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Flow (N₂): 600 - 800 L/hr

    • Desolvation Temperature: 350 - 450 °C

    • Scan Range: m/z 50 - 500

Data Interpretation
  • Primary Ion: The primary ion expected in the mass spectrum is the protonated molecule [M+H]⁺.

  • Fragmentation: Collision-induced dissociation (CID) in MS/MS experiments can provide structural information. The fragmentation of pyrazole rings often involves the loss of small molecules like HCN or N₂. The methylsulfonyl group may also be a point of fragmentation.[19][20]

Table 3: Expected Ions and Fragments for this compound

IonCalculated m/zInterpretation
[M+H]⁺188.05Protonated parent molecule (C₆H₁₀N₃O₂S⁺)
[M+Na]⁺210.03Sodium adduct
Fragment 1109.07Possible loss of the methylsulfonyl group ([M+H - SO₂CH₃]⁺)
Fragment 281.06Potential pyrazole ring fragmentation after initial losses

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

Principle: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous confirmation of the chemical structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[21][22]

G a Structure of this compound

Caption: Molecular structure for NMR analysis.

Protocol for NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for sulfonamides due to its high solubilizing power.[18][23]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Experiments: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) for definitive assignments.

Predicted NMR Data and Interpretation

The following table outlines the predicted chemical shifts (δ) based on the structure and published data for similar pyrazole and sulfonamide compounds.[6][18][23]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)Rationale
-SO₂CH ₃ (Methyl)~3.4-3.6 (s, 3H)~40-42Electron-withdrawing sulfonyl group deshields the methyl protons and carbon.[18]
CH = (Pyrazole)~7.8-8.2 (s, 1H)~135-140Aromatic-like proton on the electron-deficient pyrazole ring.
=C -CH₂ (Pyrazole)-~125-130Quaternary carbon of the pyrazole ring fused to the pyrrolidine ring.
-CH ₂-N-CH ₂-~4.5-4.8 (s, 4H)~48-52Methylene protons adjacent to nitrogen atoms in the pyrrolidine ring. They may appear as a singlet if conformationally mobile, or as two distinct signals.

Expert Insights:

  • Solvent Choice: The choice of solvent can slightly alter chemical shifts. Consistency is key for comparing batches.

  • Singlet for CH₂ Groups: The two CH₂ groups in the tetrahydropyrrolo moiety are chemically equivalent and are expected to appear as a single peak. The lack of adjacent protons results in a singlet.

  • Validation: The integration of the proton signals should correspond to the number of protons in each environment (3H for methyl, 1H for pyrazole C-H, 4H for the two methylenes).

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for ensuring the quality and integrity of this compound. The combination of RP-HPLC for purity analysis, mass spectrometry for molecular weight confirmation, and NMR spectroscopy for definitive structural elucidation constitutes a robust quality control strategy. These protocols serve as a validated starting point for researchers and drug development professionals, enabling confident use of this key intermediate in the synthesis of next-generation therapeutics.

References

  • eChems. (n.d.). 2-methylsulfonyl-2-4-5-6-tetrahydropyrrolo-3-4-c-pyrazole-benzenesulf. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]

  • Wiley-VCH GmbH. (2025). Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. Retrieved from [Link]

  • ResearchGate. (2025). Design and Synthesis of Tetrahydropyrrolo[3,4‐c]Pyrazole Sigma‐1 Receptor Ligands. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S,5R)-5-[2,6-Dihydro-2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2-(2,4,5-trifluorophenyl)-2H-pyran-3-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The activity of pyrazolo[4,3-e][1][10][12]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][10][12]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

  • PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Retrieved from [Link]

  • National Institutes of Health. (2025). Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

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Application Note & Protocol: A Scalable Synthesis of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, scalable synthetic protocol for 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, a key heterocyclic scaffold in modern drug discovery. The document is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles and strategic considerations necessary for successful large-scale production.

Introduction: The Significance of the Pyrrolo[3,4-c]pyrazole Scaffold

The pyrazole ring is a foundational motif in medicinal chemistry, present in a wide array of therapeutics.[1][2][3][4] Fused bicyclic systems incorporating the pyrazole core, such as the tetrahydropyrrolo[3,4-c]pyrazole scaffold, offer a rigid and three-dimensional structure that is advantageous for creating potent and selective drug candidates.[5][6][7] This particular scaffold is a key component in molecules targeting a range of biological pathways, including its use as a dipeptidyl peptidase-4 (DPP-4) inhibitor and as an Aurora kinase inhibitor in clinical development.[8] The title compound, this compound, serves as a crucial intermediate in the synthesis of these complex pharmaceutical agents.[9][10] The development of a robust, safe, and scalable synthesis is therefore of paramount importance for enabling further research and development in this area.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule dictates a two-stage approach: the initial construction of the bicyclic tetrahydropyrrolo[3,4-c]pyrazole core, followed by the regioselective sulfonylation of the pyrazole nitrogen. This strategy is advantageous for large-scale synthesis as it allows for the purification of the core intermediate before proceeding to the final step, ensuring high purity of the final product.

G target This compound intermediate1 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole target->intermediate1 Sulfonylation reagent1 Methanesulfonyl chloride target->reagent1 starting_material1 N-Benzyl-3,4-pyrrolidinedione intermediate1->starting_material1 Cyclocondensation starting_material2 Hydrazine intermediate1->starting_material2 Cyclocondensation

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthetic Protocol

This protocol is designed for a laboratory scale of 10-50 grams and includes considerations for scaling up to kilogram quantities.

Part 1: Synthesis of 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

The construction of the bicyclic core is achieved through a cyclocondensation reaction between a suitable pyrrolidinedione precursor and hydrazine. This method is a well-established route to such fused pyrazole systems.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Molar Equivalents
N-Benzyl-3,4-pyrrolidinedione189.2110.0 g1.0
Hydrazine monohydrate (64% solution)50.063.96 g (3.84 mL)1.5
Ethanol (200 proof)46.07100 mL-
Palladium on Carbon (10 wt. %)-1.0 g-
Hydrogen Gas2.021 atm (balloon)-
Diethyl Ether74.1250 mL-

Experimental Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-Benzyl-3,4-pyrrolidinedione (10.0 g, 52.8 mmol).

  • Solvent Addition: Add ethanol (100 mL) to the flask and stir the mixture to obtain a clear solution.

  • Hydrazine Addition: Slowly add hydrazine monohydrate (3.84 mL, 79.2 mmol) to the solution at room temperature. The addition should be dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation of Benzylated Intermediate: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-benzyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole.

  • Debenzylation: Dissolve the crude intermediate in ethanol (100 mL) in a suitable hydrogenation vessel. Add 10% Palladium on Carbon (1.0 g).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is sufficient) with vigorous stirring for 12-16 hours at room temperature.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol (2 x 20 mL). Concentrate the filtrate under reduced pressure.

  • Final Product Isolation: Triturate the resulting residue with diethyl ether (50 mL) to precipitate the product. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole as a white to off-white solid.

Part 2: Sulfonylation to Yield this compound

The final step involves the sulfonylation of the pyrazole nitrogen. The choice of base and solvent is critical to ensure high yield and purity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 5g scale)Molar Equivalents
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole109.135.0 g1.0
Methanesulfonyl chloride (MsCl)114.555.75 g (3.88 mL)1.1
Triethylamine (TEA)101.196.95 g (9.57 mL)1.5
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-

Experimental Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (5.0 g, 45.8 mmol) and dichloromethane (100 mL).

  • Cooling and Base Addition: Cool the mixture to 0 °C in an ice bath. Add triethylamine (9.57 mL, 68.7 mmol) dropwise.

  • Sulfonyl Chloride Addition: Add a solution of methanesulfonyl chloride (3.88 mL, 50.4 mmol) in dichloromethane (20 mL) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product, this compound.

Process Workflow and Scale-Up Considerations

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Sulfonylation A Cyclocondensation B Work-up & Isolation A->B C Debenzylation B->C D Filtration & Purification C->D E Sulfonylation Reaction D->E Intermediate Transfer F Aqueous Work-up E->F G Purification F->G

Caption: Overall process workflow for the synthesis.

Scale-Up Considerations:

  • Exothermicity: The sulfonylation reaction is exothermic. For large-scale batches, careful control of the addition rate of methanesulfonyl chloride and efficient cooling are critical to prevent temperature runaways.

  • Reagent Handling: Methanesulfonyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (PPE) and engineering controls (fume hood) are essential.

  • Hydrogenation: For kilogram-scale debenzylation, a dedicated hydrogenation reactor is required to handle the hydrogen gas safely and ensure efficient catalyst mixing.

  • Crystallization: The final purification by crystallization should be optimized to ensure high purity and a consistent crystalline form, which is important for pharmaceutical applications.

Characterization Data

The following table summarizes the expected analytical data for the final product.

AnalysisExpected Results
Appearance White to off-white crystalline solid
¹H NMR Consistent with the structure of this compound.
¹³C NMR Peaks corresponding to all carbon atoms in the molecule.
Mass Spec (ESI) [M+H]⁺ peak at m/z = 188.05
HPLC Purity >98%
Melting Point To be determined experimentally.

Conclusion

This application note provides a reliable and scalable two-step synthesis of this compound. The described protocol is suitable for producing high-purity material for research and development purposes, with clear considerations for safe and efficient scale-up. The availability of this robust synthetic route will facilitate the exploration of this important heterocyclic scaffold in the ongoing quest for novel therapeutics.

References

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC. (n.d.).
  • Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. (2025). ChemMedChem.
  • Regioselective synthesis of pyrazoles fused with heteroaliphatic amines at the [3,4-c] edges. (2015). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - Frontiers. (2023). Frontiers in Chemistry.
  • Multi-step; synthesis of pyrrolo[3,4-c]quinoline derivatives. - ResearchGate. (n.d.).
  • Pyrazole-promoted synthesis of pyrrolo[3,4-c] quinoline-1,3-diones in a novel diketene-based reaction - PubMed. (2023). Frontiers in Chemistry.
  • Synthesis of Pyrrolo[3,4-c]pyrazole Derivatives by Intramolecular Cycloaddition of Nitrile Imines - Taylor & Francis Online. (2006). Synthetic Communications.
  • Synthesis and alkylation of tetrahydropyrrolo[3,4-c]pyrazoles - ACS Publications. (n.d.). Journal of Medicinal Chemistry.
  • Access to polyfunctionalized pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. - ResearchGate. (n.d.).
  • 2-methylsulfonyl-2-4-5-6-tetrahydropyrrolo-3-4-c-pyrazole-benzenesulf. (n.d.).
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).
  • A survey of applications of tetrahydropyrrolo-3,4-azoles and tetrahydropyrrolo-2,3-azoles in medicinal chemistry | Request PDF - ResearchGate. (2025).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.).
  • 5 - Organic Syntheses Procedure. (2008). Organic Syntheses.
  • This compound - ChemicalBook. (n.d.).
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (n.d.).
  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PubMed Central. (2025).
  • Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof - Patent US-8324176-B2 - PubChem. (n.d.).
  • EA017937B1 - 3-AMINOPYRROLO[3,4-c]PYRAZOLE-5(1H,4H,6H)-CARBALDEHYDE DERIVATIVES AS PKC INHIBITORS - Google Patents. (n.d.).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020).
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  • (12) United States Patent - Googleapis.com. (2005).
  • This compound benzenesulfonate - Product Data Sheet. (n.d.).

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Application Notes and Protocols for PF-06463922 (Lorlatinib): A Third-Generation ALK/ROS1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: The chemical name 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole represents a core structural fragment. However, extensive research literature points to the advanced therapeutic agent PF-06463922 , commercially known as Lorlatinib , as the primary research chemical of interest with this core. Lorlatinib is a potent, orally available, and brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2][3] This guide will focus on the research applications and protocols for PF-06463922 (Lorlatinib).

Introduction

PF-06463922 (Lorlatinib) is a next-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with ALK- or ROS1-positive advanced non-small cell lung cancer (NSCLC).[1][4] A key feature of Lorlatinib is its ability to overcome resistance to first and second-generation ALK inhibitors and its efficacy against brain metastases.[2][3] These properties make it an invaluable tool for researchers in oncology, pharmacology, and drug development. This document provides detailed application notes and protocols to guide researchers in utilizing PF-06463922 in preclinical studies.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC21H19FN6O2[2]
Molecular Weight406.42 g/mol [2]
CAS Number1454846-35-5[2]
AppearanceWhite to off-white solidN/A
SolubilitySoluble in DMSO (>20.3 mg/mL)[5]
StorageStore at -20°C for long-term stability[5]

Mechanism of Action

PF-06463922 is an ATP-competitive inhibitor of both ALK and ROS1 kinases.[6][7] Oncogenic fusion proteins, such as EML4-ALK and CD74-ROS1, lead to constitutive activation of the kinase domain, driving downstream signaling pathways that promote cell proliferation, survival, and metastasis. These pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Lorlatinib binds to the ATP-binding pocket of the ALK and ROS1 kinase domains, preventing autophosphorylation and the subsequent activation of these downstream signaling cascades.[8]

A significant advantage of PF-06463922 is its potent activity against a wide range of ALK and ROS1 resistance mutations, including the highly resistant ALK G1202R and ROS1 G2032R mutations.[2][6][7] This broad activity is attributed to its macrocyclic structure, which allows for a compact conformation that fits within the mutated ATP-binding pocket.

Lorlatinib_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling ALK/ROS1 ALK/ROS1 Fusion Protein RAS_MAPK RAS-MAPK Pathway ALK/ROS1->RAS_MAPK Activation PI3K_AKT PI3K-AKT Pathway ALK/ROS1->PI3K_AKT Activation JAK_STAT JAK-STAT Pathway ALK/ROS1->JAK_STAT Activation Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Lorlatinib PF-06463922 (Lorlatinib) Lorlatinib->ALK/ROS1 Inhibition

Caption: Mechanism of action of PF-06463922 (Lorlatinib).

Application Notes

In Vitro Cell-Based Assays

PF-06463922 can be used to assess the sensitivity of cancer cell lines harboring ALK or ROS1 fusions and their resistance mutations.

  • Cell Line Selection: Utilize well-characterized cell lines such as H3122 (EML4-ALK), HCC78 (SLC34A2-ROS1), and engineered cell lines expressing various resistance mutations.

  • Concentration Range: Based on its subnanomolar potency, a starting concentration range of 0.1 nM to 1 µM is recommended for cell viability and signaling inhibition assays.[5]

  • Solvent Control: Use DMSO as the vehicle control at a final concentration that does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

  • Assay Duration: For cell viability assays (e.g., MTS, CellTiter-Glo), an incubation period of 72 hours is standard. For signaling pathway analysis (e.g., Western blotting), shorter incubation times (2-24 hours) are appropriate.

In Vivo Animal Studies

The brain-penetrant nature of PF-06463922 makes it particularly suitable for preclinical models of brain metastases.[6]

  • Animal Models: Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models using immunodeficient mice (e.g., NSG, Nu/Nu) are recommended. Orthotopic models, particularly intracranial implantations, are valuable for studying CNS activity.[9]

  • Dosing and Administration: PF-06463922 is orally bioavailable. Dosing in mice is typically in the range of 3-10 mg/kg, administered daily by oral gavage.[10] The formulation can be prepared in a vehicle such as 0.5% methylcellulose.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: To establish a PK/PD relationship, plasma and tumor tissue can be collected at various time points post-dosing to measure drug concentration and target inhibition (e.g., p-ALK, p-ROS1).[6]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of PF-06463922 in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., H3122, HCC78)

  • Complete growth medium

  • PF-06463922 (Lorlatinib)

  • DMSO

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of PF-06463922 in DMSO. Perform serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a DMSO vehicle control.

  • Treatment: Add 100 µL of the diluted compound to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure luminescence using a luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell_Viability_Workflow A Seed cells in 96-well plate B Prepare serial dilutions of PF-06463922 A->B C Treat cells and incubate for 72h B->C D Add CellTiter-Glo reagent C->D E Measure luminescence D->E F Calculate IC50 E->F

Caption: Workflow for in vitro cell viability assay.

Protocol 2: Western Blot Analysis of ALK/ROS1 Signaling

This protocol outlines the procedure to assess the inhibitory effect of PF-06463922 on ALK/ROS1 downstream signaling.

Materials:

  • Cancer cell lines

  • PF-06463922 (Lorlatinib)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., p-ALK, ALK, p-ERK, ERK, p-AKT, AKT, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of PF-06463922 (e.g., 10 nM, 100 nM) for 2-6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system. A dose-dependent decrease in the phosphorylation of ALK/ROS1 and downstream effectors like ERK and AKT is expected.[8]

Trustworthiness and Self-Validation

To ensure the validity of experimental results, the following controls are recommended:

  • Positive and Negative Controls: In all assays, include a known sensitive cell line as a positive control and a resistant or ALK/ROS1-negative cell line as a negative control.

  • On-Target Verification: To confirm that the observed effects are due to ALK/ROS1 inhibition, rescue experiments can be performed using downstream constitutively active mutants.

  • Reproducibility: All experiments should be performed with at least three biological replicates to ensure the reproducibility of the findings.

Conclusion

PF-06463922 (Lorlatinib) is a powerful research tool for investigating ALK- and ROS1-driven cancers. Its high potency, ability to overcome resistance, and CNS penetration make it an essential compound for preclinical studies aiming to develop novel therapeutic strategies for NSCLC and other malignancies. The protocols and guidelines presented here provide a framework for researchers to effectively utilize PF-06463922 in their investigations.

References

  • ASCO Publications. (2015, May 20). Phase I/II study of PF-06463922, an ALK/ROS1 tyrosine kinase inhibitor, in patients with advanced non-small-cell lung cancer harboring specific molecular alterations.
  • ClinicalTrials.gov. (2024, August 12). A Study Of PF-06463922 An ALK/ROS1 Inhibitor In Patients With Advanced Non Small Cell Lung Cancer With Specific Molecular Alterations.
  • Guidechem. What are the pharmacological effects of Lorlatinib (PF-06463922)?
  • ClinicalTrials.gov. (2016, July 15). PHASE 1/2 STUDY OF PF-06463922 (AN ALK/ROS1 TYROSINE KINASE INHIBITOR) IN PATIENTS WITH ADVANCED NON-SMALL CELL LUNG CANCER HARB.
  • Zou, H. Y., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493-3498.
  • ClinicalTrials.gov. (n.d.). Phase 1/2 Study of PF-06463922 (AN ALK/ROSI Tyrosine Kinase Inhibitor) in Patients with Advanced Non-Small Cell Lung Cancer Harboring Specific Molecular Alterations.
  • PubMed. (2015, March 17). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations.
  • Axon Medchem. PF 06463922 | ALK/ROS1 inhibitor | Axon 2600.
  • APExBIO. PF-06463922 - Potent Kinase Inhibitor for Cancer Research.
  • National Institutes of Health. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations.
  • IntechOpen. (2024, February 19). Lorlatinib (PF-06463922): Overview and Therapeutic Trials in Non-Small Cell Lung Cancer.
  • ChemicalBook. This compound.
  • ChemicalBook. (2025, July 16). This compound.
  • AACR Journals. (2015, August 1). Abstract 1619: The next-generation ALK inhibitor PF-06463922 overcomes primary resistance to crizotinib in neuroblastoma.
  • Chemvon Biotechnology (Shanghai) Co. Ltd. 2 Methylsulfonyl 2 4 5 6 tetrahydropyrrolo 3 4 cpyrazole benzenesulfonate.
  • PubMed Central. (n.d.). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN.
  • Chemvon Biotechnology (Shanghai) Co. Ltd. 2-methylsulfonyl-2-4-5-6-tetrahydropyrrolo-3-4-c-pyrazole-benzenesulf.
  • TargetMol. This compound benzenesulfonate.
  • SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • Symbiosis Online Publishing. (2019, March 14). Biological Activity Evaluation of Pyrazolo[4,3-e][4][11][12]Triazine Sulfonamides. Retrieved from Symbiosis Online Publishing.

  • PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • PubMed Central. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones.
  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • Wiley Online Library. (2025, February 9). Design and Synthesis of Tetrahydropyrrolo[3,4‐c]Pyrazole Sigma‐1 Receptor Ligands.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from International Journal of Pharmaceutical Sciences Review and Research.
  • Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.

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Application Note: A Scalable Synthetic Route to the Core Tetrahydropyranone Intermediate (OG-2) of Omarigliptin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Omarigliptin and its Core Intermediate

Omarigliptin (MK-3102) is a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, approved for the once-weekly treatment of type 2 diabetes.[1] Its complex molecular architecture, featuring a highly substituted tetrahydropyran ring, demands a sophisticated and efficient synthetic strategy, particularly for large-scale manufacturing. The development of a convergent and stereocontrolled synthesis is paramount for the commercial viability of such a drug.

A critical disconnection in the retrosynthesis of Omarigliptin reveals two key building blocks: a functionalized pyrazole moiety and a chiral tetrahydropyranone core. This application note designates the latter, (2R,3S)-2-(2,5-difluorophenyl)-3-((tert-butoxycarbonyl)amino)dihydro-2H-pyran-5(6H)-one , as the Omarigliptin Intermediate OG-2 . The synthesis of OG-2 is a significant challenge as it contains two contiguous stereocenters and a dense arrangement of functional groups.

This document provides a detailed, step-by-step protocol for a robust and scalable manufacturing route to OG-2, synthesized from field-proven insights published by Merck & Co.[2][3] The described pathway leverages a series of ruthenium-catalyzed reactions to achieve high stereoselectivity and efficiency.

Retrosynthetic Strategy and Overall Workflow

The manufacturing approach for Omarigliptin is a convergent synthesis, which enhances overall efficiency by allowing for the parallel preparation of complex fragments that are combined in the final stages. The final molecule is assembled via a diastereoselective reductive amination between the key pyranone intermediate OG-2 and the methylsulfonylpyrrolopyrazole fragment.[4]

The retrosynthetic analysis is illustrated below:

G Omarigliptin Omarigliptin ReductiveAmination Reductive Amination (Key C-N bond formation) Omarigliptin->ReductiveAmination OG2 Pyranone Intermediate (OG-2) ReductiveAmination->OG2 Pyrazole Mesylated Pyrazole Fragment ReductiveAmination->Pyrazole

Caption: Retrosynthetic analysis of Omarigliptin.

The forward synthesis of the OG-2 intermediate is a multi-step linear sequence that strategically builds complexity and establishes the required stereochemistry. The overall workflow is outlined in the following diagram.

G cluster_0 Synthetic Workflow for Omarigliptin Intermediate OG-2 A 2,5-Difluorobenzoyl Chloride B rac-α-Aminoketone A->B Alkylation C syn-Amino Alcohol B->C Ru-Catalyzed DKR D Bis-homopropargylic Alcohol C->D Propargylation E Dihydropyran D->E Ru-Catalyzed Cycloisomerization F Pyranol E->F Hydroboration- Oxidation G Target: Pyranone (OG-2) F->G Ru-Catalyzed Oxidation

Caption: Forward synthesis workflow for the OG-2 intermediate.

Detailed Protocols and Methodologies

The following sections provide step-by-step protocols for the synthesis of the OG-2 intermediate. These protocols are adapted from the manufacturing route developed by Merck and are intended for laboratory-scale synthesis.[2][3]

Step 1: Synthesis of rac-2-((tert-Butoxycarbonyl)amino)-1-(2,5-difluorophenyl)propan-1-one

This initial step constructs the α-aminoketone backbone through the alkylation of a glycine-derived nickel(II) complex.

Protocol:

  • To a suitable reactor, add the (S)-[N-(N-benzylprolyl)amino]benzophenone-glycine nickel(II) complex and an appropriate solvent such as THF.

  • Cool the mixture to -10 °C.

  • Slowly add a solution of 2,5-difluorobenzoyl chloride in THF.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by HPLC).

  • Upon completion, quench the reaction with an aqueous acid solution.

  • Perform an extraction with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude rac-α-aminoketone, which can be purified by crystallization.

Expertise & Experience Note: The use of a chiral nickel(II) complex of a glycine Schiff base allows for the asymmetric synthesis of α-amino acids. However, in this manufacturing route, the initial product is generated as a racemate, and the critical stereochemistry is established in the subsequent step. An alternative scalable process also starts with the asymmetric α-alkylation of a nickel(II) complex with 3-chloro-1-propyne to set one of the chiral centers early on.[5]

Step 2: Dynamic Kinetic Resolution (DKR) to yield syn-(2S,3R)-3-((tert-Butoxycarbonyl)amino)-1-(2,5-difluorophenyl)butane-1,2-diol

This is the most critical step for establishing the two contiguous stereogenic centers with the desired syn relationship. It employs a highly efficient ruthenium-catalyzed asymmetric transfer hydrogenation.

Protocol:

  • Charge a reactor with the rac-α-aminoketone from Step 3.1 and THF.

  • Add formic acid (5.0 equiv) and DABCO (3.0 equiv).

  • Sparge the solution with nitrogen to remove any dissolved carbon dioxide, which can inhibit the catalyst.

  • Add the Takasago tethered ruthenium(II) catalyst D ((S,S)-Ts-DENEB, 0.1 mol%).

  • Heat the reaction mixture to 35 °C and stir for approximately 20 hours, or until reaction completion is confirmed by HPLC.

  • Upon completion, cool the mixture and perform a standard aqueous workup.

  • Extract the product with an appropriate organic solvent, dry, and concentrate to afford the syn-amino alcohol.

Trustworthiness Note: The dynamic kinetic resolution (DKR) process is highly effective because the ketone racemizes under the reaction conditions, allowing the less reactive enantiomer to be converted to the more reactive one, which is then rapidly and stereoselectively reduced. This enables a theoretical maximum yield of 100% of the desired diastereomer, far exceeding the 50% limit of a standard kinetic resolution. The catalyst loading can be as low as 0.1 mol% without compromising selectivity or reaction kinetics.[3]

Subsequent Transformations to OG-2

The syn-amino alcohol is then advanced through a series of transformations to construct the tetrahydropyran ring and install the final ketone functionality.

StepTransformationKey Reagents & ConditionsPurpose
3 PropargylationPropargylmagnesium bromideIntroduces the second alkyne needed for cyclization.
4 Ru-Catalyzed CycloisomerizationCpRuCl(PPh₃)₂, PPh₃, N-hydroxysuccinimide, Bu₄NPF₆, NaHCO₃, DMF, 80 °CForms the dihydropyran ring via a 6-endo-dig cyclization.[2]
5 Hydroboration-OxidationBH₃•SMe₂, then NaBO₃•4H₂ORegioselectively installs a hydroxyl group on the dihydropyran ring.
6 Ru-Catalyzed OxidationRuCl₂(PPh₃)₃, TEMPO, BaCO₃Oxidizes the secondary alcohol to the target pyranone ketone (OG-2).

Protocol for Step 6: Ru-Catalyzed Oxidation

  • Dissolve the pyranol intermediate from the previous step in a suitable solvent like toluene.

  • Add the catalyst RuCl₂(PPh₃)₃, the co-oxidant TEMPO, and an inorganic base such as barium carbonate.

  • Heat the mixture to approximately 80-90 °C and monitor the reaction progress by HPLC.

  • Once the starting material is consumed, cool the reaction mixture and filter through a pad of celite to remove the catalyst and base.

  • Concentrate the filtrate under reduced pressure.

  • The crude product OG-2 can be purified by column chromatography or crystallization to yield a white solid.

Summary of Yields and Purity

The following table summarizes typical outcomes for the key transformations in the synthesis of OG-2, as adapted from published process development data.[2]

StepProductTypical YieldDiastereomeric Ratio (dr)
1rac-α-Aminoketone~89%N/A
2syn-Amino Alcohol~80% (from aminoketone)24:1
4Dihydropyran>99:1>99:1
6Pyranone (OG-2)~87% (over 3 steps)N/A

Conclusion

The synthetic route detailed in this application note provides a robust and scalable method for producing the key tetrahydropyranone intermediate OG-2 required for the synthesis of Omarigliptin. By strategically employing a series of ruthenium-catalyzed reactions, this process achieves excellent control over stereochemistry and results in high overall yields. The insights into the causality behind experimental choices, such as the use of DKR for stereocontrol, underscore the sophistication of modern process chemistry in pharmaceutical manufacturing. This guide serves as a valuable resource for researchers engaged in the synthesis of complex pharmaceutical intermediates.

References

  • Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. (2015). ResearchGate. [Link]

  • Chung, J. Y. L., Scott, J. P., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 19(11), 1760–1768. [Link]

  • Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 57(8), 3205–3212. [Link]

  • Yuan Qiliang. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace. [Link]

  • Comprehensive Overview of 2,4,5-Trifluorophenylacetic Acid (CAS: 209995-38-0). (2025). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Synthesis of Omarigliptin. (2016). Thieme Chemistry. [Link]

  • Process for the preparation of 2,4,5-trifluorophenylacetic acid. (2014).
  • Xu, Y., et al. (2018). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. ACS Omega, 3(8), 9432–9441. [Link]

  • A New Method for Preparation of 2,4,5-Trifluorophenylacetic Acid. (2008).
  • Synthesis Process Of Omarigliptin Intermediate CAS 951127-25-6. China Famous Brand. [Link]

  • Evolution of A Manufacturing Route to Omarigliptin, A Long-Acting Dpp-4 Inhibitor for the Treatment of Type 2 Diabetes. AMiner. [Link]

  • Omarigliptin. Wikipedia. [Link]

  • Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. (2025). ResearchGate. [Link]

  • Custom Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid. Pharmaffiliates. [Link]

  • Sreenivasulu, K., et al. (2020). Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. PubMed. [Link]

  • Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. (2014).
  • Preparation method 2,4,5-trifluorophenylacetic acid. (2013).
  • Cas 486460-00-8,BOC-(R). LookChem. [Link]

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Application Notes and Protocols for the Use of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery, offering a rational approach to identifying novel lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), which surveys vast libraries of large, complex molecules, FBDD focuses on screening smaller, low-molecular-weight compounds, or "fragments," that exhibit weak but highly efficient binding to a biological target.[3][4] The core principle of FBDD lies in the subsequent optimization of these initial fragment hits into more potent, drug-like candidates through strategies such as fragment growing, merging, or linking.[5][6][7]

This guide provides a detailed exploration of the application of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole , a unique heterocyclic fragment, in FBDD workflows. This compound, while identified as a drug intermediate for the synthesis of various active compounds[8], possesses a compelling combination of structural and physicochemical properties that make it an exemplary candidate for fragment screening campaigns. Its rigid bicyclic pyrrolopyrazole core offers a defined three-dimensional shape for probing protein binding sites, while the methylsulfonyl group provides a key interaction point and modulates solubility.[9][10][11] The tetrahydropyrrolo[3,4-c]pyrazole scaffold itself has been explored for its biological activities, underscoring its relevance in medicinal chemistry.[12][13][14]

This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale behind using this fragment, detailed protocols for its application in screening cascades, and strategies for hit-to-lead optimization.

Molecular Profile of this compound

The utility of a fragment in FBDD is intrinsically linked to its structural and physicochemical properties. This compound is a compelling fragment due to its adherence to the "Rule of Three," a guiding principle for fragment library design.[1][2]

PropertyValueSignificance in FBDD
Molecular Weight 345.40 g/mol (as benzenesulfonate salt)[8]Falls within the acceptable range for fragments, allowing for significant molecular weight addition during optimization without exceeding typical drug-like limits.
Hydrogen Bond Acceptors 5 (in the core structure)The sulfonyl group provides two strong hydrogen bond acceptors, which can form crucial interactions with protein targets.[9][11][15]
Hydrogen Bond Donors 0 (in the core structure)The absence of a donor on the core allows for controlled introduction of donor functionalities during optimization.
Rotatable Bonds Low (in the core structure)The rigid bicyclic core reduces the entropic penalty upon binding, leading to higher ligand efficiency.
Scaffold Tetrahydropyrrolo[3,4-c]pyrazoleThis is a privileged scaffold in medicinal chemistry, with derivatives showing a broad range of biological activities.[16][17][18][19][20][21]
Key Functional Group MethylsulfonylThis group is a bioisostere for other functionalities and can improve metabolic stability and solubility.[9][10][11][22]

FBDD Workflow Using this compound

The successful implementation of an FBDD campaign involves a multi-stage process, from initial screening to hit validation and optimization. The following diagram illustrates a typical workflow for the application of our featured fragment.

FBDD_Workflow cluster_screening Fragment Screening cluster_characterization Structural Characterization cluster_optimization Hit-to-Lead Optimization Screening Primary Screening (e.g., SPR, NMR) Hit_Triage Hit Triage & Validation (Orthogonal Methods) Screening->Hit_Triage Initial Hits Xray X-ray Crystallography or Cryo-EM Hit_Triage->Xray Validated Hits Growing Fragment Growing Xray->Growing Merging Fragment Merging Xray->Merging Linking Fragment Linking Xray->Linking Lead_Candidate Lead Candidate Growing->Lead_Candidate Merging->Lead_Candidate Linking->Lead_Candidate

Caption: FBDD workflow from screening to lead optimization.

Protocols for Fragment Screening and Validation

Given the weak binding affinities typical of fragments, highly sensitive biophysical techniques are required for screening.[3][23][24] The choice of method will depend on the nature of the target protein and available instrumentation.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a high-throughput, label-free technique that measures changes in the refractive index at a sensor surface where the target protein is immobilized.[3][25]

Objective: To identify fragments that bind to the target protein and to estimate their binding affinity and kinetics.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.

  • Fragment Preparation: Prepare a dilution series of the fragment in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM.

  • Binding Analysis: Inject the fragment solutions over the sensor surface at a constant flow rate. Include buffer-only injections for double referencing.

  • Data Analysis: Analyze the sensorgrams to determine the dissociation constant (KD). For fragments, binding is often in the high micromolar to millimolar range.

Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR-based methods are powerful for validating hits from primary screens as they can provide information about the binding site and stoichiometry.[23][26][27] Ligand-observed NMR techniques like Saturation Transfer Difference (STD) are particularly well-suited for fragment screening.

Objective: To confirm the binding of the fragment to the target protein and to gain initial structural insights.

Materials:

  • NMR spectrometer (≥500 MHz) with a cryoprobe

  • NMR tubes

  • Target protein solution in a suitable deuterated buffer

  • Fragment stock solution

Procedure:

  • Sample Preparation: Prepare two NMR samples: one containing the target protein and the fragment, and a reference sample with only the fragment.

  • STD-NMR Experiment: Acquire STD-NMR spectra for both samples. In the sample containing the protein, irradiate the protein resonances.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum. Protons of the fragment that are in close proximity to the protein will show signals in the difference spectrum, confirming binding.

Structural Characterization: The Blueprint for Optimization

Obtaining a high-resolution crystal structure of the fragment bound to the target protein is a critical step in FBDD.[3][25][27] This provides a detailed map of the binding pocket and the specific interactions the fragment makes, which is invaluable for guiding the hit-to-lead optimization process.

Protocol 3: X-ray Crystallography

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Purified and concentrated target protein

  • Fragment solution

  • Crystallization screens and plates

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Mix the protein and fragment before setting up crystallization trials.

    • Soaking: Grow protein crystals first and then soak them in a solution containing a high concentration of the fragment.[3]

  • Crystallization: Screen a wide range of crystallization conditions to obtain well-diffracting crystals.

  • Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the crystal structure to visualize the binding mode of the fragment.

Hit-to-Lead Optimization Strategies

Once a fragment hit is validated and its binding mode is understood, the next phase is to increase its potency and selectivity.[6][7][28][29]

Optimization_Strategies cluster_strategies Optimization Pathways Fragment 2-(Methylsulfonyl)-2,4,5,6- tetrahydropyrrolo[3,4-c]pyrazole Hit Growing Growing: Add functional groups to exploit adjacent pockets. Fragment->Growing Merging Merging: Combine with another fragment binding in an overlapping site. Fragment->Merging Linking Linking: Connect to another fragment in a nearby pocket. Fragment->Linking Lead High-Affinity Lead Compound Growing->Lead Merging->Lead Linking->Lead

Caption: Hit-to-lead optimization strategies for fragment hits.

Fragment Growing

This strategy involves chemically modifying the fragment to extend its structure into adjacent pockets of the binding site, thereby forming additional favorable interactions.[5] For this compound, the secondary amine in the pyrrolidine ring is an ideal vector for growth.

Fragment Merging

If another fragment is found to bind in a nearby, overlapping pocket, a new molecule can be designed that incorporates the key features of both fragments.[30] This can lead to a significant increase in affinity.

Fragment Linking

When two fragments bind to distinct, non-overlapping pockets, they can be connected by a chemical linker to create a single, high-affinity molecule.[6] The length and composition of the linker are critical for maintaining the optimal binding orientation of each fragment.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its unique combination of a rigid, privileged scaffold and a strategically placed methylsulfonyl group provides a solid foundation for identifying novel binding interactions. By employing a systematic workflow of biophysical screening, structural characterization, and rational hit-to-lead optimization, researchers can leverage the potential of this fragment to develop novel therapeutic agents.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]

  • Ciulli, A., & Abell, C. (2007). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 104(43), 16858-16863. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Fragment-based lead discovery. Retrieved from [Link]

  • Jubilant Biosys. (n.d.). Fragment Screening & Fragment-Based Drug Design. Retrieved from [Link]

  • Boyd, S., Turnbull, A. P., & Walse, B. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(2), 187-197. Retrieved from [Link]

  • Li, J., et al. (2017). Application of Sulfonyl in Drug Design. Chinese Journal of Medicinal Chemistry, 27(4), 269-278. Retrieved from [Link]

  • Erlanson, D. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. Retrieved from [Link]

  • Vajda, S., & Kozakov, D. (2016). Hot spot analysis for driving the development of hits into leads in fragment based drug discovery. Accounts of Chemical Research, 49(10), 2279-2286. Retrieved from [Link]

  • Dominique, R. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Retrieved from [Link]

  • Wang, L., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3610-3635. Retrieved from [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 109. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Retrieved from [Link]

  • Murray, C. W., & Blundell, T. L. (2010). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Opinion in Structural Biology, 20(4), 497-507. Retrieved from [Link]

  • Renaud, J., et al. (2011). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. Journal of Medicinal Chemistry, 54(10), 3361-3375. Retrieved from [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3704. Retrieved from [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-956. Retrieved from [Link]

  • Li, Y., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 186, 111893. Retrieved from [Link]

  • Asati, V., & Sharma, S. (2023). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Journal of Molecular Structure, 1286, 135552. Retrieved from [Link]

  • Di Donato, M., et al. (2025). Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. ChemMedChem. Retrieved from [Link]

  • Kaur, H., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-183. Retrieved from [Link]

  • Di Donato, M., et al. (2025). Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. ChemMedChem. Retrieved from [Link]

  • Wang, Y., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(10), 2476. Retrieved from [Link]

  • Onys'ko, P., et al. (2019). Efficient Synthesis of Fused Heterocycles Incorporating Pyrazole/Thiadiazine or Pyrazole/Thiadiazepine Fragments Using N-Chlorosulfonyltrihaloacetimidoyl Chlorides. Synthesis, 51(10), 2096-2106. Retrieved from [Link]

  • Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4994. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2. Bioorganic Chemistry, 129, 106143. Retrieved from [Link]

  • Mbatia, M., et al. (2018). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 23(1), 168. Retrieved from [Link]

  • Ramadan, S., et al. (2023). Fragment merging approach for the design of thiazole/thiazolidine clubbed pyrazoline derivatives as anti-inflammatory agents: Synthesis, biopharmacological evaluation and molecular modeling studies. Bioorganic Chemistry, 139, 106724. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The insights provided are based on established chemical principles and field-proven experience.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general strategy involves two key stages:

  • Formation of the 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core: This bicyclic heterocycle is the foundational scaffold of the target molecule.

  • Sulfonylation of the pyrazole nitrogen: Introduction of the methylsulfonyl group at the N2 position of the pyrazole ring.

This guide will address potential challenges in both stages and provide practical solutions to overcome them.

Proposed Synthetic Pathway

Synthetic Pathway A Starting Materials (e.g., N-protected 3,4-pyrrolidinedione, hydrazine derivative) B Step 1: Cyclocondensation Formation of 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core A->B  Base/Acid catalyst   C Step 2: Sulfonylation with Methanesulfonyl Chloride B->C  Base, Solvent   D Final Product: 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo [3,4-c]pyrazole C->D

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis of the 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Core

Question 1: My yield for the cyclocondensation reaction to form the tetrahydropyrrolo[3,4-c]pyrazole core is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the bicyclic pyrazole core often stem from incomplete reaction, side product formation, or degradation of the starting materials or product. Here’s a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials: Ensure your starting materials, such as the N-protected 3,4-pyrrolidinedione and hydrazine derivative, are of high purity. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

  • Reaction Conditions Optimization: The choice of solvent and catalyst is crucial.

    • Solvent: The polarity of the solvent can significantly influence the reaction rate and selectivity. Protic solvents like ethanol or acetic acid are commonly used. Consider screening a range of solvents to find the optimal one for your specific substrates.

    • Catalyst: Both acid and base catalysis can be employed for this type of cyclocondensation. If you are using an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid), ensure it is used in the correct stoichiometric amount. For base-catalyzed reactions, a milder base might be necessary to prevent side reactions.

  • Temperature and Reaction Time: These parameters are interconnected. A higher temperature can increase the reaction rate but may also lead to decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to avoid prolonged heating.

  • Water Removal: The cyclocondensation reaction releases water, which can be reversible. The use of a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion and improve the yield.

Question 2: I am observing the formation of multiple products in my reaction mixture, making purification of the desired tetrahydropyrrolo[3,4-c]pyrazole core difficult. How can I improve the selectivity?

Answer:

The formation of multiple products is often due to a lack of regioselectivity, especially when using substituted hydrazines.

  • Control of Regioselectivity: The reaction of an unsymmetrical dicarbonyl compound with a substituted hydrazine can lead to two different regioisomers. To favor the formation of the desired isomer:

    • Steric Hindrance: Introducing a bulky protecting group on the pyrrolidine nitrogen can sterically hinder one of the carbonyl groups, directing the initial attack of the hydrazine to the less hindered site.

    • Electronic Effects: The electronic nature of the substituents on the starting materials can also influence the regioselectivity.

  • Reaction pH: The pH of the reaction medium can play a role in directing the cyclization. Experiment with slightly acidic or basic conditions to see if it favors the formation of one isomer over the other.

Experimental Protocol: Synthesis of the Tetrahydropyrrolo[3,4-c]pyrazole Core

  • To a solution of the N-protected 3,4-pyrrolidinedione (1 equivalent) in a suitable solvent (e.g., ethanol), add the hydrazine derivative (1.1 equivalents).

  • Add a catalytic amount of an acid (e.g., acetic acid) or a base.

  • Reflux the reaction mixture for the predetermined optimal time, monitoring the progress by TLC.

  • If necessary, use a Dean-Stark apparatus to remove water.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Sulfonylation of the 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Core

Question 3: The sulfonylation of my pyrazole core with methanesulfonyl chloride is sluggish and gives a low yield of the final product. What can I do to drive the reaction to completion?

Answer:

A sluggish sulfonylation reaction is typically due to insufficient reactivity of the starting materials or suboptimal reaction conditions.

  • Choice of Base: The base plays a critical role in deprotonating the pyrazole nitrogen, making it nucleophilic enough to attack the sulfonyl chloride.

    • Commonly used bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and pyridine.

    • If the reaction is slow, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Solvent Selection: Anhydrous aprotic solvents are preferred for this reaction to prevent hydrolysis of the methanesulfonyl chloride.

    • Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are good choices.

    • Ensure the solvent is completely dry.

  • Temperature: While the initial addition of methanesulfonyl chloride is often done at 0°C to control the exothermic reaction, the reaction can be gently warmed to room temperature or slightly above to increase the rate. Monitor for any potential degradation at higher temperatures.

  • Reagent Purity and Stoichiometry: Use freshly distilled or high-purity methanesulfonyl chloride. A slight excess (1.1-1.2 equivalents) of the sulfonylating agent can help drive the reaction to completion.

Question 4: I am observing the formation of a di-sulfonylated byproduct. How can I prevent this?

Answer:

Di-sulfonylation can occur if there are other reactive sites in your molecule, or if the reaction conditions are too harsh. The tetrahydropyrrolo[3,4-c]pyrazole core has two nitrogen atoms in the pyrazole ring. While one is typically more reactive, di-sulfonylation is a possibility.

  • Control of Stoichiometry: Use a stoichiometric amount or only a slight excess of methanesulfonyl chloride (1.05-1.1 equivalents).

  • Slow Addition: Add the methanesulfonyl chloride dropwise to the reaction mixture at a low temperature (0°C) to maintain better control over the reaction. This minimizes local excesses of the reagent that could lead to di-sulfonylation.

  • Choice of Base: A bulky base like DIPEA can sometimes help to sterically hinder the second sulfonylation.

Experimental Protocol: Sulfonylation of the Tetrahydropyrrolo[3,4-c]pyrazole Core

Sulfonylation Workflow Start Dissolve pyrazole core and base in anhydrous solvent Cool Cool to 0°C Start->Cool Add_MsCl Slowly add methanesulfonyl chloride Cool->Add_MsCl React Warm to room temperature and stir Add_MsCl->React Monitor Monitor reaction by TLC/LC-MS React->Monitor Workup Aqueous workup Monitor->Workup Reaction complete Purify Purify by column chromatography Workup->Purify End Obtain pure this compound Purify->End

Caption: Step-by-step workflow for the sulfonylation reaction.

  • Dissolve the 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (1 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table

ParameterStep 1: Core SynthesisStep 2: Sulfonylation
Common Solvents Ethanol, Acetic Acid, TolueneDichloromethane, THF, Acetonitrile
Typical Catalysts/Bases Acetic Acid, p-TsOH, NaOAcTriethylamine, DIPEA, Pyridine, DBU
Temperature Range Room Temp. to Reflux0°C to Room Temperature
Common Issues Low yield, Regioisomer formationLow conversion, Di-sulfonylation
Purification Method Column ChromatographyColumn Chromatography, Recrystallization

Frequently Asked Questions (FAQs)

Q1: What is the role of the methylsulfonyl group in the final molecule?

The methylsulfonyl group is a strong electron-withdrawing group. Its presence can significantly alter the electronic properties of the pyrazole ring, which can be crucial for the molecule's biological activity.[1] It can also influence the molecule's solubility and metabolic stability.[2]

Q2: Can I use other sulfonylating agents besides methanesulfonyl chloride?

Yes, other sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride, can be used. However, the choice of the sulfonylating agent will affect the properties of the final compound. The reaction conditions may also need to be adjusted based on the reactivity of the chosen sulfonyl chloride.[3]

Q3: My final product is difficult to purify. Are there any alternative purification techniques?

If column chromatography is not providing adequate separation, consider the following:

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Acid-Base Extraction: The pyrazole nitrogen is basic and can be protonated. You may be able to purify your compound by dissolving the crude mixture in an organic solvent, extracting with a dilute acid solution, and then basifying the aqueous layer to precipitate the purified product. A patent suggests that pyrazoles can be purified by converting them into their acid addition salts, which can then be crystallized.[1]

  • Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) is a powerful, albeit more expensive, option.

Q4: How can I confirm the correct regiochemistry of the sulfonylation?

The position of the methylsulfonyl group can be confirmed using spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish the connectivity and spatial relationships between the methylsulfonyl group and the protons on the pyrazole and pyrrolidine rings.

  • X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography will provide unambiguous structural confirmation.

References

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]

  • Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. RASAYAN Journal of Chemistry. [Link]

  • Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. ChemMedChem. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Synthesis of N-Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p-TSA. ChemistrySelect. [Link]

  • Multicomponent Approach to Functionalized Pyrazoles. Synfacts. [Link]

  • Method for purifying pyrazoles.

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Technical Support Guide: Purification of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Division

This guide provides in-depth troubleshooting and practical advice for researchers, chemists, and drug development professionals facing challenges in the purification of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. This molecule, a key intermediate in the synthesis of pharmacologically active compounds, possesses distinct physicochemical properties that can complicate standard purification workflows.[1][2] This document addresses common issues encountered during chromatography and crystallization, offering explanations grounded in chemical principles and field-proven solutions.

Section 1: Core Physicochemical Properties and Handling

Understanding the structural characteristics of this compound is the first step in diagnosing purification issues. Its bicyclic nitrogen-containing core imparts significant polarity and basicity, while the methylsulfonyl group adds to its polarity and introduces specific reactivity concerns.

PropertyValue / InformationSource
Molecular Formula C₆H₉N₃O₂S[3][4]
Molecular Weight 187.22 g/mol [3][4]
Predicted Boiling Point 377.5 ± 34.0 °C[3]
Predicted Density 1.67 ± 0.1 g/cm³[3]
Appearance Typically an off-white to white solid.General chemical knowledge
Key Structural Features Polar, N-heterocyclic core; Sulfonyl group; Two basic nitrogen centers.Inferred from structure
Common Form Available as a free base or as a benzenesulfonate salt.[1][5][6][1][5][6]
Section 2: Troubleshooting Chromatographic Purification

Flash column chromatography is the most common purification technique, yet it presents the most significant challenges for this compound due to its polarity and basicity.

Q1: My compound is severely streaking or tailing on my silica gel TLC plate and column. What is the underlying cause and how can I fix it?

Answer: This is the most frequently encountered issue. The cause is a strong acid-base interaction between the basic nitrogen atoms of the pyrrolopyrazole ring system and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[7] This interaction leads to non-ideal adsorption/desorption kinetics, resulting in poor peak shape and often, incomplete recovery.

Solutions:

  • Mobile Phase Modification (Recommended First Step): Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.

    • Triethylamine (Et₃N): Add 0.5% to 2% (v/v) Et₃N to your eluent system (e.g., Dichloromethane/Methanol). This is often sufficient to dramatically improve peak shape.[7]

    • Ammonium Hydroxide (NH₄OH): For very polar systems, a small amount of concentrated NH₄OH (e.g., 0.5-1%) can be added to the polar solvent component (e.g., methanol) before preparing the mobile phase.

  • Use of Deactivated Stationary Phases: If mobile phase modification is insufficient, consider using a less acidic stationary phase.

    • Neutral or Basic Alumina: Alumina can be a good alternative, but be sure to use the correct grade (Brockmann I for least active, V for most).

    • Amine-Treated Silica: Pre-functionalized silica phases are available that can mitigate interactions with basic compounds.

  • Reversed-Phase Chromatography: Due to the compound's polarity, reversed-phase (RP) chromatography (e.g., C18 silica) is an excellent alternative. Polar compounds elute faster in RP systems. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a pH modifier like formic acid or ammonium formate to ensure consistent ionization of the analyte.[8]

Q2: My compound will not elute from the silica column, even when I flush with 100% methanol or other highly polar solvents. Is it permanently stuck?

Answer: This is an extreme manifestation of the acid-base interaction described in Q1. The compound has chelated so strongly to the acidic silica that even polar solvents cannot displace it. While recovery from the column may be difficult at this stage, the primary solution is preventative.

Solutions:

  • Always co-spot on your initial TLC plates. Run one spot of your crude material and another spot of your crude material mixed with a drop of triethylamine. If the Et₃N-spiked spot moves up the plate while the other remains at the baseline, it confirms the need for a basic modifier in your bulk purification.

  • For recovery: Attempt to flush the column with a highly polar, basic mixture, such as 5-10% ammonium hydroxide in methanol. This may recover some material, but the purity may be compromised. The best course of action is to consider the material on that column lost and repeat the purification with a properly modified mobile phase or a different stationary phase.

Chromatography Troubleshooting Workflow

The following diagram outlines a decision-making process for developing a chromatographic purification method for this compound.

G start Start: Analyze Crude Material by TLC (e.g., 95:5 DCM/MeOH) streaking Is there significant streaking or a baseline spot? start->streaking add_base Add 1% Et3N to mobile phase. Re-run TLC. streaking->add_base  Yes improved Is separation and Rf acceptable? streaking->improved  No add_base->improved run_column Proceed to Flash Column Chromatography using the modified mobile phase. improved->run_column  Yes consider_rp Consider Reversed-Phase (RP) HPLC or alternative stationary phase (e.g., Alumina). improved->consider_rp  No, still poor increase_pol Increase mobile phase polarity. (e.g., 90:10 DCM/MeOH + 1% Et3N) improved->increase_pol  No, but mobile increase_pol->improved

Caption: Decision tree for troubleshooting normal-phase chromatography.

Section 3: Troubleshooting Crystallization

Crystallization is an effective final purification step to achieve high purity and obtain a stable, solid form of the compound.

Q1: My compound separates as a viscous oil or "oils out" during my crystallization attempt. How can I induce it to form crystals?

Answer: Oiling out occurs when the compound precipitates from the solution at a temperature above its melting point or when its concentration is too high in the solvent, leading to supersaturation that is too rapid for an ordered crystal lattice to form.

Solutions:

  • Reduce the Rate of Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Avoid crash-cooling in an ice bath.

  • Decrease Concentration: Use more solvent to fully dissolve the compound initially. A more dilute solution will reach saturation more slowly upon cooling.

  • Change Solvent System: The ideal crystallizing solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when hot. Experiment with solvent/anti-solvent pairs. For example, dissolve the compound in a minimal amount of a good solvent (like methanol or ethanol) and slowly add a poor solvent (like heptane, hexane, or water) dropwise until the solution becomes faintly cloudy. Then, gently warm until it is clear again and allow to cool slowly.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site.

    • Seeding: If you have a small amount of pure crystalline material, add a single tiny crystal to the cooled, saturated solution to act as a template for crystal growth.

Q2: After column chromatography, the purified fractions are clean by TLC, but I cannot get the compound to crystallize from the combined, evaporated fractions. What are my options?

Answer: This suggests that either the compound has a very high affinity for the solvents you are trying, or trace impurities are inhibiting crystal formation.

Solutions:

  • Ensure Complete Solvent Removal: Residual chromatography solvents (like DCM or ethyl acetate) can interfere with crystallization. Ensure your product is a dry, amorphous solid or thick oil before starting. Co-evaporate with a solvent like methanol and dry thoroughly under high vacuum.

  • Attempt Salt Formation: The free base may be difficult to crystallize. Converting it to a salt can significantly enhance its crystallinity by introducing strong ionic lattice interactions. The benzenesulfonate salt of this compound is commercially available, suggesting this is a viable strategy.[5] React your purified free base with one equivalent of a suitable acid (e.g., benzenesulfonic acid, HCl, or tartaric acid) in a solvent like ethanol or isopropanol.

  • Vapor Diffusion: Dissolve your compound in a small amount of a volatile solvent (e.g., methanol). Place this vial inside a larger, sealed jar containing a less volatile anti-solvent (e.g., diethyl ether or hexane). Over time, the anti-solvent vapor will slowly diffuse into the vial, gradually reducing the solubility and promoting slow, controlled crystal growth.

Section 4: Impurity Profile and Removal
Q1: What are the most probable impurities I might encounter from the synthesis?

Answer: While the exact impurity profile depends on the specific synthetic route, common impurities in the synthesis of related pyrazole heterocycles can include:[9][10]

  • Unreacted Starting Materials: Such as hydrazine precursors or the sulfonylating agent (e.g., methanesulfonyl chloride).

  • Incompletely Cyclized Intermediates: The formation of the bicyclic pyrrolopyrazole system often involves multiple steps; intermediates from incomplete ring closure may persist.[10]

  • Positional Isomers: Depending on the reaction conditions, regioisomers can sometimes form during the initial pyrazole synthesis.[9]

  • Hydrolysis Products: The methylsulfonyl group, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially cleaving to the corresponding sulfonic acid or other degradants.[11]

These impurities are typically removed using the chromatographic techniques detailed in Section 2. Careful analysis of fractions is critical to isolate the desired product from closely-eluting by-products.

Section 5: Frequently Asked Questions (FAQs)
  • Q: How should I store the purified this compound?

    • A: It should be stored at room temperature in a tightly sealed container to protect it from moisture.[5] Given the potential for hydrolysis of some sulfonyl compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[11]

  • Q: What analytical techniques are best for assessing the purity of the final product?

    • A: A combination of techniques is recommended:

      • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity. Use a method with a basic modifier (e.g., ammonium formate) in the mobile phase for good peak shape.

      • Elemental Analysis (CHN): To confirm the elemental composition of the final, highly pure material.

  • Q: Is the compound stable in solution?

    • A: While specific data is limited, pyrazole derivatives generally exhibit good stability.[12] However, the sulfonyl group can increase reactivity.[11] It is best practice to prepare solutions fresh for reactions. For analytical purposes, solutions in aprotic solvents (DMSO, acetonitrile) are generally stable. Avoid prolonged storage in aqueous buffers, especially at non-neutral pH, without first conducting stability studies.

Section 6: Detailed Protocol: Flash Column Chromatography

This protocol provides a reliable starting point for the purification of gram-scale quantities of the title compound.

Objective: To purify crude this compound from synthetic impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH) - HPLC grade

  • Additive: Triethylamine (Et₃N)

  • Crude compound

  • Flash chromatography column and system

  • TLC plates, chamber, and UV lamp

Methodology:

  • Mobile Phase Preparation:

    • Prepare two solvent reservoirs:

      • Solvent A: Dichloromethane (DCM) + 1% Triethylamine (v/v)

      • Solvent B: 90:10 Methanol/DCM + 1% Triethylamine (v/v)

    • Rationale: The constant 1% Et₃N in both solvents ensures the silica column remains neutralized throughout the gradient, preventing peak tailing.[7]

  • Sample Preparation (Dry Loading):

    • Dissolve ~1g of the crude material in a minimal amount of methanol.

    • Add ~5-10g of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

    • Rationale: Dry loading prevents the introduction of a strong solvent bolus at the start of the run, which can cause band broadening, especially for highly polar compounds.

  • Column Packing:

    • Select a column size appropriate for your sample mass (e.g., a 40g silica column for 1g of crude material).

    • Wet-pack the column with Solvent A. Ensure there are no air bubbles or cracks in the packed bed.

  • Loading and Elution:

    • Carefully add the dry-loaded sample silica to the top of the packed column bed.

    • Begin the elution with 100% Solvent A.

    • Run a gradient elution from 0% to 50% Solvent B over 10-15 column volumes. The exact gradient will depend on the Rf of the product and impurities determined by your initial TLC analysis.

    • Rationale: A gradient allows for the efficient elution of less polar impurities first, followed by the target compound, providing better resolution.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the run.

    • Analyze the collected fractions by TLC (using a mobile phase that gives your product an Rf of ~0.3, e.g., 95:5 DCM/MeOH + 1% Et₃N).

    • Combine the pure fractions containing only the desired product.

  • Work-up:

    • Evaporate the combined pure fractions under reduced pressure.

    • To remove the residual triethylamine, co-evaporate the residue two to three times with methanol.

    • Dry the final product under high vacuum to obtain the purified compound as a solid or oil, ready for crystallization or subsequent use.

References
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
  • Metal and Molecular complexes of N- heterocycle derivatives of sulfonamide – synthesis, spectroscopic characterizations, DNA Studies, X-ray crystallographic investigation and Hirshfeld surface analysis.
  • 2-methylsulfonyl-2-4-5-6-tetrahydropyrrolo-3-4-c-pyrazole-benzenesulf. Unknown Source.
  • Column chromatography & TLC on highly polar compounds?. Reddit.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Unknown Source.
  • ORGANIC LABORATORY TECHNIQUES 13 13.
  • This compound. ChemicalBook.
  • This compound. Sunway Pharm Ltd.
  • This compound | 1280210-80-1. ChemicalBook.
  • 2 Methylsulfonyl 2 4 5 6 tetrahydropyrrolo 3 4 cpyrazole benzenesulfonate. Chemvon Biotechnology (Shanghai) Co. Ltd.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • 2-(Methylsulfonyl)
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. PMC.

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Technical Support Center: Tetrahydropyrrolo[3,4-c]pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tetrahydropyrrolo[3,4-c]pyrazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this important heterocyclic scaffold. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to ensure the integrity and reproducibility of your experimental results.

The tetrahydropyrrolo[3,4-c]pyrazole core is a key pharmacophore in modern drug discovery, appearing in molecules targeting a range of biological targets, including kinases and N-type calcium channels.[1][2] However, like many nitrogen-rich heterocyclic systems, its fused-ring structure can be susceptible to specific degradation pathways that may compromise compound integrity, leading to loss of activity, altered pharmacology, or inconsistent data. This guide explains the causality behind these stability issues and offers robust solutions.

Frequently Asked Questions (FAQs)

Q1: My compound, stored as a solid, shows decreasing purity over time. What could be the cause?

A1: While generally more stable than solutions, solid-state degradation can occur. The primary factors are typically exposure to moisture, air (oxygen), and light.[3] The pyrazole and tetrahydropyrrole rings contain nitrogen atoms that can be susceptible to oxidation.[4] Furthermore, if the compound is hygroscopic, absorbed water can initiate hydrolysis of sensitive functional groups (e.g., esters, amides) appended to the core structure.

Recommendation: Always store solid compounds in tightly sealed, opaque (amber) vials in a desiccator or a controlled low-humidity environment.[3] For long-term storage of valuable samples, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

Q2: I've prepared a DMSO stock solution of my tetrahydropyrrolo[3,4-c]pyrazole derivative, but its potency decreases after a few freeze-thaw cycles. Why is this happening?

A2: This is a common issue. While DMSO is a versatile solvent, it is not entirely inert. Two primary mechanisms are at play:

  • Water Absorption: DMSO is highly hygroscopic. Absorbed water can lead to hydrolysis of labile groups on your compound, especially if the solution is not stored under anhydrous conditions.[5]

  • Acidic Impurities: Over time, DMSO can degrade to form acidic impurities. These can catalyze the degradation of pH-sensitive compounds.

Recommendation: Use anhydrous, high-purity DMSO for stock solutions. Aliquot your stock into single-use vials to minimize freeze-thaw cycles and reduce exposure to atmospheric moisture. Store aliquots at -20°C or -80°C.

Q3: My compound seems to degrade rapidly when I dilute it into my aqueous assay buffer. What stability issues should I consider?

A3: Aqueous instability is a significant challenge. The key factors to investigate are pH, exposure to oxygen, and potential interactions with buffer components.

  • pH-Dependent Hydrolysis: The stability of your compound is likely highly dependent on the pH of the buffer. Functional groups like esters, amides, lactams, or carbamates on the scaffold are susceptible to acid or base-catalyzed hydrolysis.[6]

  • Oxidation: The tetrahydropyrrole moiety, in particular, can be prone to oxidation. Dissolved oxygen in aqueous buffers, sometimes exacerbated by the presence of trace metal ions, can promote oxidative degradation.[4][7]

Recommendation: Perform a preliminary pH stability screen. Prepare small-scale dilutions of your compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) and monitor its purity over time using HPLC. This will identify the optimal pH range for your experiments. If oxidation is suspected, consider de-gassing your buffers or adding a small amount of an antioxidant like ascorbic acid, though you must first validate that the antioxidant does not interfere with your assay.

Q4: I am observing several new, smaller peaks in my HPLC chromatogram after an experiment. How can I confirm if they are degradants?

A4: The appearance of new peaks, especially those that grow over time as the parent peak decreases, is a strong indicator of degradation. To confirm, a forced degradation study is the definitive approach.[8][9] By intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light), you can generate the likely degradation products.

Recommendation: Use a high-resolution mass spectrometer coupled with your HPLC (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can help you identify them as degradants (e.g., hydrolyzed product, oxidized product) and distinguish them from process-related impurities or contaminants. A well-executed forced degradation study is essential for developing a stability-indicating analytical method.[6]

Troubleshooting Guide: Investigating Compound Instability

If you suspect your tetrahydropyrrolo[3,4-c]pyrazole compound is unstable, follow this logical workflow to diagnose the issue.

G start Start: Inconsistent Experimental Results check_purity 1. Re-analyze purity of solid stock & DMSO solution by HPLC/LC-MS start->check_purity purity_ok Purity OK? check_purity->purity_ok degraded_solid Issue: Solid-State Degradation Action: Review storage conditions (light, air, moisture). Store in desiccator under inert gas. purity_ok->degraded_solid No assay_conditions 2. Evaluate Assay Conditions (Aqueous Buffer) purity_ok->assay_conditions Yes end Resolution: Stability profile understood. Proceed with optimized protocols. degraded_solid->end ph_stability 3. Run pH Stability Screen (e.g., pH 3, 7.4, 9) assay_conditions->ph_stability stable_ph Stable across pH range? ph_stability->stable_ph ph_issue Issue: pH Sensitivity Action: Adjust buffer pH to most stable range. Prepare solutions fresh before use. stable_ph->ph_issue No oxidation_check 4. Test for Oxidative Stress (Spike with H₂O₂) stable_ph->oxidation_check Yes ph_issue->end stable_ox Stable to oxidation? oxidation_check->stable_ox ox_issue Issue: Oxidative Degradation Action: De-gas buffers. Consider antioxidants if compatible with assay. stable_ox->ox_issue No photostability_check 5. Test for Photostability (Expose to UV/Vis light) stable_ox->photostability_check Yes ox_issue->end stable_light Stable to light? photostability_check->stable_light light_issue Issue: Photodegradation Action: Protect all solutions from light using amber vials or foil. stable_light->light_issue No stable_light->end Yes light_issue->end

Caption: Troubleshooting workflow for compound instability.

Potential Degradation Pathways

The stability of a tetrahydropyrrolo[3,4-c]pyrazole derivative is intrinsically linked to its specific substituents. However, some general degradation pathways can be anticipated based on the chemistry of the core scaffold. Understanding these helps in predicting and identifying degradation products.

G cluster_0 Core Scaffold & Common Reactions cluster_1 Potential Degradation Products Parent Tetrahydropyrrolo[3,4-c]pyrazole (with R-groups) Hydrolysis Hydrolysis (H⁺ or OH⁻) Parent->Hydrolysis Oxidation Oxidation ([O], e.g., H₂O₂, air) Parent->Oxidation Photodegradation Photodegradation (hν) Parent->Photodegradation Hydrolyzed_Product Product with hydrolyzed R-group (e.g., -COOR -> -COOH) Hydrolysis->Hydrolyzed_Product If R = Ester, Amide Oxidized_Pyrrolidine Pyrrolidinone or N-oxide derivative Oxidation->Oxidized_Pyrrolidine Targets pyrrolidine ring Ring_Opened Ring-opened products (from photolysis or extreme pH) Oxidation->Ring_Opened Severe conditions Photodegradation->Ring_Opened High energy input

Caption: Potential degradation pathways for the scaffold.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is based on ICH Guideline Q1A(R2) and is designed to identify potential degradation products and establish a stability-indicating analytical method.[9]

Objective: To generate likely degradants and determine the intrinsic stability of a tetrahydropyrrolo[3,4-c]pyrazole compound.

Materials:

  • Test compound (solid)

  • HPLC-grade water, acetonitrile, methanol

  • Buffers (e.g., phosphate or acetate)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV-MS system

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water). This will be the parent solution.

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 50 µg/mL) and analyze immediately (t=0). This serves as the baseline.

  • Stress Conditions: For each condition below, mix the stock solution with the stressor solution. Incubate at a controlled temperature (e.g., 40-60°C) and sample at various time points (e.g., 2, 8, 24, 48 hours).

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidation: Mix with 3% H₂O₂.

    • Thermal Stress: Incubate the stock solution at elevated temperature (e.g., 70°C).

    • Photostability: Expose the solid compound and the stock solution to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples by a validated HPLC-UV-MS method.

  • Data Analysis:

    • Compare the chromatograms of stressed samples to the t=0 control.

    • Identify and quantify new peaks. Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

    • Use MS data to propose structures for the major degradants.

    • Calculate mass balance to ensure all major products are accounted for.[6]

Data Summary Table:

Stress ConditionReagent/ConditionTemperatureTime PointsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24hHydrolysis of esters, amides, imines.
Base Hydrolysis 0.1 M NaOH40°C2, 8, 24hSaponification of esters, hydrolysis of amides.
Oxidation 3% H₂O₂Room Temp2, 8, 24hN-oxidation, oxidation of pyrrolidine ring.[7]
Thermal None70°C24, 48, 72hThermally-labile group degradation.
Photochemical ICH Q1B lightRoom TempEndpointPhotolytic cleavage, radical-based reactions.[6]

References

  • Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. (2025). ChemMedChem.
  • Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. (2010). PubMed.
  • Karrouchi, K., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Design, synthesis, biological evaluation and pharmacophore model analysis of novel tetrahydropyrrolo[3,4-c]pyrazol derivatives as potential TRKs inhibitors. (2021). PubMed.
  • Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester. (n.d.). Google.
  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. (n.d.). MDPI.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Google.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). Google.
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (n.d.). MDPI.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. (n.d.). Benchchem.
  • An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. (n.d.). Google.
  • Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). OUCI.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET.
  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. (n.d.). MDPI.
  • Discovery and SAR of novel tetrahydropyrrolo[3,4-c]pyrazoles as inhibitors of the N-type calcium channel. (2014). PubMed.

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Technical Support Center: Overcoming Solubility Problems of Pyrazole Derivatives In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the solubility challenges of pyrazole derivatives in in vitro experimental settings. As a Senior Application Scientist, I understand that suboptimal solubility can be a significant roadblock in drug discovery, leading to inconsistent data and unreliable assay results. This guide provides practical, in-depth solutions and troubleshooting strategies to help you navigate these common hurdles.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the solubility of pyrazole derivatives.

Q1: What is the best initial solvent for my pyrazole derivative?

A1: Dimethyl sulfoxide (DMSO) is the most widely used initial solvent for dissolving poorly soluble compounds for biological assays.[1] Its strong solubilizing power for both polar and non-polar substances makes it an excellent starting point.[1] However, always aim to use the minimal amount of DMSO necessary to dissolve your compound to create a concentrated stock solution.

Q2: My compound dissolves in 100% DMSO, but it precipitates when I add it to my aqueous assay buffer or cell culture medium. What is happening?

A2: This phenomenon, often called "crashing out," is a common issue. It occurs because the high concentration of your compound in DMSO becomes supersaturated when diluted into an aqueous environment where its solubility is much lower.[1] The drastic change in solvent polarity causes the compound to precipitate.[1] To mitigate this, consider a stepwise dilution approach and ensure the final DMSO concentration in your assay is as high as tolerable for your specific system.[1]

Q3: What is the maximum tolerable DMSO concentration for most in vitro assays?

A3: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.[1] However, some cell lines may tolerate up to 1%.[1] It is crucial to determine the tolerance of your specific cell line and always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1]

Q4: How can the chemical structure of my pyrazole derivative influence its solubility?

A4: The solubility of pyrazole derivatives is significantly influenced by their structure. The pyrazole ring itself can contribute to low solubility in some solvents due to its aromatic character and hydrogen bonding potential.[2] The nature of the substituents on the pyrazole ring is critical; non-polar groups tend to decrease aqueous solubility, while polar groups can enhance it.[2][3] Strong intermolecular forces like hydrogen bonding and π-π stacking in the solid state can also make the compound difficult to dissolve.[2]

Q5: Can I heat my sample to improve solubility?

A5: Yes, for many pyrazole derivatives, solubility in organic solvents increases with temperature.[2][4] Gentle warming can provide the necessary energy to overcome the crystal lattice energy, aiding dissolution.[2] However, be cautious about the thermal stability of your compound.

Troubleshooting Guides

This section offers detailed, step-by-step protocols and explanations for overcoming more persistent solubility issues.

Issue 1: Compound Precipitation in Aqueous Buffer During Dilution

This is the most frequent challenge encountered. The following workflow can help you systematically troubleshoot and resolve this issue.

Visual Workflow for Troubleshooting Precipitation

G start Compound Precipitates in Aqueous Buffer step1 Step 1: Optimize DMSO Concentration Is final DMSO < 0.5%? start->step1 step2 Step 2: Employ Co-Solvents (e.g., PEG400, Ethanol) step1->step2 If precipitation persists success Solubility Achieved step1->success If soluble step3 Step 3: Adjust pH of the Buffer step2->step3 If precipitation persists step2->success If soluble step4 Step 4: Utilize Cyclodextrins step3->step4 If precipitation persists step3->success If soluble step5 Step 5: Advanced Formulations (e.g., Surfactants - for cell-free assays) step4->step5 If precipitation persists step4->success If soluble step5->success If soluble fail Consult Formulation Specialist step5->fail If precipitation persists

Caption: A stepwise approach to resolving compound precipitation.

Detailed Steps:

  • Optimize DMSO Concentration:

    • Rationale: Maximizing the DMSO concentration within the tolerated limits of your assay increases the organic content of the final solution, which can help keep the compound dissolved.

    • Protocol:

      • Prepare a high-concentration stock solution of your pyrazole derivative in 100% DMSO (e.g., 10-50 mM).

      • Perform serial dilutions of your compound directly into the assay buffer or cell culture medium.

      • Concurrently, run a vehicle control with varying final concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%) to determine the maximum tolerable concentration for your specific assay without observing toxicity or off-target effects.

  • Employ Co-solvents (for cell-free assays and some robust cell-based assays):

    • Rationale: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of hydrophobic compounds.[1][2]

    • Common Co-solvents: Polyethylene glycol (PEG), particularly PEG400, and ethanol are frequently used.[1][5]

    • Protocol:

      • Prepare your assay buffer containing a small percentage of a co-solvent (e.g., 1-5% PEG400).

      • Add your DMSO stock solution to this co-solvent-containing buffer.

      • Always include a vehicle control with the same concentration of both DMSO and the co-solvent.

  • pH Adjustment:

    • Rationale: Pyrazoles are weakly basic and can be protonated in acidic conditions to form more soluble salts.[2][6] Conversely, if your derivative has an acidic functional group, increasing the pH can enhance solubility.[2]

    • Protocol:

      • Determine the pKa of your pyrazole derivative (experimentally or through prediction software).

      • If the compound is basic, try adjusting the pH of your assay buffer to be slightly acidic (e.g., pH 6.0-6.5), provided this does not negatively impact your assay.

      • If the compound is acidic, a slightly basic buffer (e.g., pH 7.5-8.0) may improve solubility.

      • Ensure the final pH is compatible with your biological system.

Issue 2: The Compound Has Intrinsically Low Aqueous Solubility, Even at Low Concentrations

For compounds that are particularly challenging, more advanced formulation strategies may be necessary.

1. Complexation with Cyclodextrins:

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[1][7][8]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[5][9]

  • Experimental Protocol for Solubility Enhancement with HP-β-CD:

    • Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 1%, 5%, 10%, 20% w/v) in your assay buffer.

    • Add Compound: Add an excess amount of your pyrazole derivative to each HP-β-CD solution.

    • Equilibrate: Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Separate Undissolved Compound: Centrifuge or filter the suspensions to remove the undissolved solid.

    • Quantify Solubilized Compound: Analyze the concentration of the pyrazole derivative in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Determine Optimal Concentration: Plot the concentration of the dissolved compound against the concentration of HP-β-CD to determine the optimal cyclodextrin concentration for your desired compound concentration.

Table 1: Common Solubilization Strategies and Their Applicability

StrategyMechanismBest ForConsiderations
Co-solvency Reduces solvent polarityCell-free assaysPotential for cytotoxicity in cell-based assays.[1]
pH Adjustment Ionization to form soluble saltsIonizable compoundspH must be compatible with the biological system.[2]
Cyclodextrins Encapsulation in a hydrophilic shellHighly hydrophobic compoundsCan sometimes interfere with compound-target binding.
Surfactants Micellar solubilizationCell-free assaysGenerally cytotoxic.[1]
Solid Dispersions Amorphous state enhances dissolutionIn vivo studies, adaptable for in vitroRequires more complex formulation development.[1]

2. Use of Surfactants (Primarily for Cell-Free Assays):

  • Mechanism: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can solubilize poorly water-soluble compounds.[1]

  • Common Surfactants: Tween-80 and Triton X-100 are non-ionic surfactants sometimes used in enzyme assays.[5][10]

  • Caution: Surfactants are generally disruptive to cell membranes and are not suitable for most cell-based assays.[1][10]

Diagram of Solubilization Mechanisms

G cluster_0 Co-solvency cluster_1 pH Adjustment cluster_2 Cyclodextrin Complexation a Pyrazole Derivative Water Molecules b Pyrazole Derivative Co-solvent Water Molecules c Pyrazole-H+ (Soluble Salt) Water Molecules d Pyrazole (Insoluble) Water Molecules d:f0->c:f0 Add Acid e Hydrophobic Cavity Hydrophilic Exterior Cyclodextrin g Inclusion Complex (Soluble) e->g Encapsulation f Pyrazole Derivative f->g Encapsulation

Caption: Mechanisms of common solubilization techniques.

Final Recommendations

  • Characterize Your Compound: Before extensive troubleshooting, invest time in understanding the physicochemical properties of your specific pyrazole derivative, such as its pKa and logP.

  • Start Simple: Always begin with the simplest methods, such as optimizing DMSO concentration, before moving to more complex formulation strategies.

  • Validate Your Method: Once you have achieved solubility, ensure that the chosen method (e.g., the presence of a co-solvent or cyclodextrin) does not interfere with your assay readout or the biological activity of your compound.

  • Document Everything: Keep detailed records of your formulation attempts, including concentrations, solvents, and observed outcomes. This will be invaluable for future experiments with similar compounds.

By systematically applying these principles and protocols, you can effectively overcome the solubility challenges posed by pyrazole derivatives and ensure the generation of high-quality, reliable data in your research.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Assays.
  • BenchChem. (2025). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • International Journal of Research and Pharmaceutical Reviews. (n.d.). Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery.
  • RSC Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Solubility of Things. (n.d.). Pyrazole.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • MDPI. (n.d.). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.

Sources

Technical Support Center: Synthesis of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven insights to help you navigate the challenges of this synthetic route.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of this compound typically proceeds via a two-step sequence: the formation of the tetrahydropyrrolo[3,4-c]pyrazole core, often protected, followed by N-sulfonylation of the pyrazole nitrogen and subsequent deprotection if necessary. This guide will focus on the critical N-sulfonylation and deprotection steps.

A common route involves the use of a Boc-protected precursor, tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate, which is then sulfonylated and deprotected.

Issue 1: Low Yield or Incomplete Conversion during N-Sulfonylation

Question: I am getting a low yield of tert-butyl 2-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate during the reaction of the Boc-protected precursor with methanesulfonyl chloride and sodium hydride. My TLC analysis shows a significant amount of starting material remaining. What could be the cause?

Answer:

Several factors can contribute to low yields or incomplete conversion in this N-sulfonylation reaction. The primary reasons often revolve around the quality of reagents, reaction setup, and the efficiency of the deprotonation step.

Troubleshooting Steps & Explanations:

  • Assess Reagent Quality and Handling:

    • Sodium Hydride (NaH): NaH is highly sensitive to moisture and air. Use freshly opened, high-purity NaH (e.g., 60% dispersion in mineral oil). Ensure it is handled under a dry, inert atmosphere (nitrogen or argon). Clumped or grayish NaH may indicate deactivation.

    • Methanesulfonyl Chloride (MsCl): MsCl is also moisture-sensitive and can hydrolyze to methanesulfonic acid. Use a freshly opened bottle or a recently distilled batch.

    • Solvent: Ensure your solvent (e.g., tetrahydrofuran - THF) is anhydrous. The presence of water will quench the NaH and hydrolyze the MsCl.

  • Optimize the Deprotonation Step:

    • The pyrazole N-H is weakly acidic, and its complete deprotonation is crucial for subsequent sulfonylation. The reaction of the Boc-protected precursor with NaH should be allowed to proceed for a sufficient amount of time (e.g., 30 minutes at 0 °C) to ensure the formation of the sodium salt.[1][2]

    • Causality: Incomplete deprotonation will leave unreacted starting material, which will not react with the methanesulfonyl chloride.

  • Control Reaction Temperature:

    • The initial deprotonation with NaH is typically performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

    • The subsequent addition of MsCl should also be done at a controlled temperature (e.g., 0 °C) to prevent rapid, uncontrolled reactions that could lead to byproduct formation. The reaction can then be allowed to slowly warm to room temperature.

  • Stoichiometry of Reagents:

    • Ensure an appropriate excess of both NaH and MsCl is used to drive the reaction to completion. A common molar ratio is 1 equivalent of the pyrazole, 1.5 equivalents of NaH, and 1.5 equivalents of MsCl.[1][2]

Experimental Protocol for N-Sulfonylation:

StepActionRationale
1Under an inert atmosphere, suspend tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate in anhydrous THF.Maintain anhydrous and inert conditions to prevent reagent degradation.
2Cool the suspension to 0 °C in an ice bath.Control the exothermic deprotonation reaction.
3Add sodium hydride (60% dispersion in mineral oil) portion-wise.Gradual addition prevents a rapid, uncontrolled reaction.
4Stir the mixture at 0 °C for 30 minutes.Allow for complete deprotonation of the pyrazole nitrogen.
5Slowly add methanesulfonyl chloride dropwise at 0 °C.Control the exothermic sulfonylation reaction and minimize side products.
6Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.Ensure the reaction goes to completion.
7Monitor the reaction by TLC or LC-MS.Track the consumption of starting material and formation of the product.
8Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride at 0 °C.Decompose any unreacted NaH and MsCl. Caution: Quenching NaH is highly exothermic.
Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction mixture shows multiple spots on the TLC plate after the N-sulfonylation step, making purification by column chromatography difficult. What are the likely side products and how can I avoid them?

Answer:

The formation of multiple products is a common issue in pyrazole chemistry, often stemming from a lack of regioselectivity or side reactions with the reagents.

Potential Side Products and Mitigation Strategies:

  • Regioisomeric Sulfonylation:

    • The Problem: The tetrahydropyrrolo[3,4-c]pyrazole core has two nitrogen atoms in the pyrazole ring. While one is an N-H and the primary site of deprotonation and sulfonylation, the other is a pyridine-type nitrogen. Under certain conditions, reaction at the second nitrogen to form the isomeric N-sulfonylated product is possible, although generally less favored. The formation of the regioisomer, tert-butyl 1-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate, can occur.

    • Why it Happens: The regioselectivity of pyrazole N-functionalization can be influenced by steric and electronic factors. While the deprotonated N-anion is the more nucleophilic site, forcing conditions or incomplete deprotonation could lead to reaction at the other nitrogen.

    • Mitigation:

      • Controlled Conditions: Adhering to the optimized reaction conditions (low temperature, proper base, and stoichiometry) will favor the thermodynamically preferred product.

      • Purification: Careful column chromatography can often separate the regioisomers, though their similar polarities can make this challenging.

  • Reaction at the Pyrrolidine Nitrogen:

    • The Problem: Although the pyrrolidine nitrogen is protected by a Boc group, under harsh basic conditions, there is a small possibility of side reactions. However, this is generally not a major pathway.

    • Mitigation: Use of a strong, non-nucleophilic base like NaH minimizes the risk of reactions at other sites.

  • Degradation of Starting Material or Product:

    • The Problem: The tetrahydropyrrolo[3,4-c]pyrazole ring system or the Boc-protecting group may be sensitive to excessively harsh conditions (e.g., high temperatures or prolonged reaction times with a strong base).

    • Mitigation: Maintain the recommended reaction temperatures and monitor the reaction to avoid prolonged exposure to the reaction conditions once the starting material is consumed.

Visualizing the Reaction and a Key Side Product:

cluster_main Main Reaction Pathway cluster_side Potential Side Reaction Start Boc-Protected Pyrrolopyrazole Product Desired N-Sulfonylated Product Start->Product + NaH, MsCl Side_Product Regioisomeric Sulfonylated Product Start->Side_Product Non-regioselective reaction

Figure 1: Main reaction and potential regioisomeric side reaction.
Issue 3: Difficulties with Boc Deprotection

Question: I am having trouble removing the Boc group from tert-butyl 2-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate. Either the reaction is incomplete, or I am seeing decomposition of my product. What are the best practices for this deprotection?

Answer:

The Boc group is typically removed under acidic conditions. However, the stability of the N-sulfonyl group and the overall molecule to strong acids needs to be considered.

Troubleshooting Boc Deprotection:

  • Incomplete Deprotection:

    • Cause: Insufficient acid strength or concentration, or too short a reaction time.

    • Solution:

      • Trifluoroacetic Acid (TFA): A common and effective reagent for Boc deprotection. Typically, a solution of 20-50% TFA in a solvent like dichloromethane (DCM) at room temperature is sufficient.

      • HCl in Dioxane/Methanol: A solution of HCl in an organic solvent is also a standard method.

      • Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the point of complete conversion.

  • Product Decomposition:

    • Cause: The N-sulfonyl group can be labile under strongly acidic or high-temperature conditions, leading to hydrolysis or other degradation pathways.

    • Solution:

      • Milder Conditions: If decomposition is observed, try milder acidic conditions. This could involve using a lower concentration of acid or running the reaction at a lower temperature (e.g., 0 °C).

      • Alternative Methods: While less common for Boc groups, other deprotection methods could be explored if acidic conditions are consistently problematic, though these may have their own compatibility issues.[3][4]

Recommended Deprotection Protocol:

StepActionRationale
1Dissolve the Boc-protected compound in an appropriate solvent (e.g., DCM).Ensure the starting material is fully dissolved.
2Cool the solution to 0 °C.Mitigate any exothermicity and potential for side reactions.
3Add trifluoroacetic acid (TFA) dropwise.Gradual addition allows for better temperature control.
4Stir at 0 °C to room temperature for 1-4 hours.Allow the deprotection to proceed to completion.
5Monitor by TLC or LC-MS.Confirm the disappearance of the starting material.
6Upon completion, concentrate the reaction mixture under reduced pressure.Remove the solvent and excess TFA.
7Co-evaporate with a solvent like toluene to remove residual TFA.TFA can form salts with the product amine.
8Neutralize the residue with a mild base (e.g., saturated NaHCO3 solution) and extract the product.Isolate the free amine product.

Frequently Asked Questions (FAQs)

Q1: Why is the pyrazole nitrogen sulfonylated in the presence of a Boc-protected pyrrolidine nitrogen?

The pyrazole N-H is more acidic than an amide N-H (which is what the Boc-protected nitrogen resembles). Therefore, a strong base like sodium hydride will selectively deprotonate the pyrazole nitrogen, creating a more nucleophilic anion that readily reacts with the electrophilic methanesulfonyl chloride.

Q2: Can I use other bases for the N-sulfonylation reaction?

While other strong, non-nucleophilic bases like potassium tert-butoxide could potentially be used, sodium hydride is a common and effective choice for this type of reaction. Weaker bases, such as triethylamine or pyridine, are generally not strong enough to efficiently deprotonate the pyrazole N-H.

Q3: How can I confirm the correct regiochemistry of the N-sulfonylation?

The most definitive method for confirming the structure of the product and any potential regioisomers is through 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. These techniques can establish connectivity and spatial relationships between the methylsulfonyl group and the protons of the pyrrolopyrazole core.

Q4: What are the key safety precautions for this synthesis?

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle only under an inert atmosphere in a fume hood.

  • Methanesulfonyl Chloride: Corrosive and a lachrymator. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

  • Trifluoroacetic Acid: Highly corrosive. Handle with care in a fume hood.

  • Quenching: The quenching of sodium hydride and methanesulfonyl chloride can be highly exothermic. Perform quenching slowly and at low temperatures.

Q5: What is the role of the methylsulfonyl group in the final molecule?

The methylsulfonyl group is a strong electron-withdrawing group. Its presence on the pyrazole ring can significantly modulate the electronic properties and biological activity of the molecule. In drug discovery, such groups are often introduced to improve properties like solubility, metabolic stability, or target engagement.

References

  • Gerokonstantis, D.-T. et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc2020, viii, 115-124.
  • Reddy, B. V. S. et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv.2020, 10, 25553-25557.

Sources

Technical Support Center: Optimization of Pyrrolopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrolopyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic scaffold. Here, we address common challenges encountered during synthesis and provide practical, field-tested solutions to optimize your reaction conditions. Our approach is rooted in explaining the fundamental principles behind each recommendation, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the pyrrolopyrazole core?

The synthesis of the pyrrolopyrazole scaffold typically involves the construction of one ring onto a pre-existing partner ring. The most prevalent strategies are variations of condensation and cycloaddition reactions. Key approaches include:

  • Condensation of a Hydrazine with a Pyrrole-based Dicarbonyl or Equivalent: This is a classic and robust method analogous to the Knorr pyrazole synthesis.[1] It involves reacting a substituted hydrazine with a pyrrole precursor containing a 1,3-dicarbonyl or a related synthon (e.g., α,β-unsaturated ketone). The choice of solvent and catalyst is critical for controlling regioselectivity.[2]

  • Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions offer a powerful method for constructing the pyrazole ring. For instance, a Cu(I)-catalyzed cycloaddition has been reported for forming the pyrrolopyrazole system.[3]

  • Annulation onto a Pyrazole Ring: An alternative approach involves building the pyrrole ring onto an existing pyrazole scaffold. This can be achieved through strategies like an initial aldol condensation followed by an acid-catalyzed or transition-metal-catalyzed cyclization to form the fused pyrrole ring.[4]

Q2: Which reaction parameters have the most significant impact on yield and purity?

Several parameters must be carefully controlled for a successful pyrrolopyrazole synthesis. Based on extensive studies of pyrazole and related heterocycle formations, the most critical factors are:

  • Temperature: Reaction temperature can dramatically influence reaction rate and side product formation. In some systems, temperature can even be used as a tool to control divergent synthetic pathways, leading to different products from the same starting materials.[5] Uncontrolled exotherms, especially during scale-up, can lead to impurity formation and product degradation.[6]

  • Solvent: The choice of solvent is paramount, as it affects reactant solubility, reaction rate, and, most importantly, regioselectivity.[7] Aprotic dipolar solvents (like DMF or NMP) can yield different outcomes compared to polar protic solvents (like ethanol).[8] For controlling regioselectivity, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have proven effective in related pyrazole syntheses.[2]

  • Catalyst: Many syntheses benefit from a catalyst to improve reaction rates and yields. These can range from simple acids or bases to organocatalysts and transition metals.[9][10] For multicomponent reactions, various recyclable heterogeneous catalysts have been developed to promote greener and more efficient syntheses.[11]

  • pH: The acidity or basicity of the reaction medium can be a deciding factor in regioselectivity. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor another.[2]

Q3: How can I monitor the progress of my reaction effectively?

Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products. The most common methods are:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly assessing the consumption of starting materials and the formation of the product and any byproducts.[1]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC provides superior resolution and can accurately track the percentage conversion to the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving the residue in a deuterated solvent for a quick ¹H NMR spectrum can provide unambiguous confirmation of product formation and help identify major intermediates or byproducts.[12]

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnosis of the potential cause and a set of actionable solutions.

Issue 1: Low or No Product Yield
Q: I've set up my reaction according to the literature, but I'm getting a very low yield or just unreacted starting material. What's going wrong?

A: A low or non-existent yield is one of the most common frustrations in synthesis. The issue can typically be traced back to reaction kinetics, reagent stability, or reaction equilibrium.

Causality & Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may be kinetically slow under your current conditions.

    • Troubleshooting: First, ensure you are monitoring the reaction correctly over an extended period. If the reaction has stalled, incrementally increase the temperature. A systematic approach, such as raising the temperature by 10-20 °C and monitoring for several hours, is recommended. Be aware that excessive heat can lead to degradation. A temperature optimization screen is often a valuable experiment (see Protocol 2).[5]

  • Reagent Quality and Stability: The starting materials, especially hydrazines, can degrade upon storage.

    • Troubleshooting: Verify the purity of your starting materials. Hydrazine derivatives, in particular, can be sensitive to air and moisture. If possible, use freshly opened or purified reagents.

  • Catalyst Inactivity: If your reaction requires a catalyst, it may be inactive or used in an insufficient amount.

    • Troubleshooting: For solid catalysts, ensure they have been properly activated and stored. For multicomponent reactions, optimizing the catalyst loading is a critical step.[13] Sometimes, simply switching from a homogeneous to a heterogeneous catalyst (or vice-versa) can dramatically improve results.[11]

  • Unfavorable Equilibrium: The reaction may be reversible and not favoring product formation under the chosen conditions.

    • Troubleshooting: If the reaction produces a small molecule byproduct like water (common in condensations), consider using a Dean-Stark apparatus or adding molecular sieves to remove it and drive the equilibrium towards the product.

Workflow for Diagnosing Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

LowYield_Troubleshooting cluster_optimization Optimization Strategy start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions run_control Run Control Reaction (Literature Standard) start->run_control Baseline Check optimize_catalyst Screen Catalysts / Adjust Loading check_reagents->optimize_catalyst If catalyst-dependent optimize_temp Increase Temperature Incrementally check_conditions->optimize_temp If stalled optimize_time Extend Reaction Time check_conditions->optimize_time If slow remove_byproducts Use Dean-Stark / Add Sieves check_conditions->remove_byproducts If condensation run_control->check_reagents end_point Optimized Yield optimize_temp->end_point optimize_time->end_point optimize_catalyst->end_point remove_byproducts->end_point

Caption: A systematic workflow for troubleshooting low reaction yields.

Issue 2: Poor Regioselectivity
Q: My reaction produces a mixture of two regioisomers that are difficult to separate. How can I favor the formation of the desired isomer?

A: This is arguably the most significant challenge in the synthesis of substituted pyrazoles, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The formation of regioisomers is governed by a delicate balance of steric and electronic effects in the transition state of the cyclization step.

Causality & Solutions:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can stabilize one reaction intermediate over another, directly influencing the regiochemical outcome.

    • Troubleshooting: Conduct a solvent screen. This is the most powerful tool for controlling regioselectivity.

      • Aprotic vs. Protic: It has been observed that cyclocondensation in aprotic dipolar solvents can give better results than in commonly used polar protic solvents like ethanol.[8]

      • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity in favor of one isomer.[2]

  • pH Control: The initial nucleophilic attack of the hydrazine can occur at two different carbonyl centers. The relative nucleophilicity of the two nitrogen atoms in the hydrazine and the electrophilicity of the carbonyls can be modulated by pH.

    • Troubleshooting: Systematically vary the pH. Add a catalytic amount of a strong acid (e.g., HCl, p-TsOH) or a base (e.g., triethylamine, DBU) and compare the resulting isomeric ratio. Acidic conditions often favor one pathway, while neutral or basic conditions may favor the other.[2]

  • Steric and Electronic Bias: The inherent structure of your starting materials dictates the baseline selectivity.

    • Troubleshooting: If possible, modify your starting materials. Introducing a bulky substituent on either the dicarbonyl component or the hydrazine can create a strong steric bias, forcing the reaction to proceed through a single pathway.[2]

Table 1: Effect of Reaction Parameters on Regioselectivity
ParameterCondition AOutcome ACondition BOutcome BRationale
Solvent Ethanol (Protic)~1:1 MixtureTFE (Fluorinated)>10:1 Desired IsomerTFE can stabilize key intermediates through specific H-bonding, lowering the energy barrier for one pathway.[2]
pH Neutral (No additive)~1.5:1 MixtureCatalytic HCl (Acidic)>5:1 Desired IsomerProtonation can selectively activate one carbonyl group or modulate hydrazine nucleophilicity.[2]
Temperature 25 °C2:1 Mixture80 °C1.2:1 MixtureHigher temperatures can overcome the subtle energy differences between pathways, often leading to lower selectivity.
Issue 3: Formation of Side Products and Impurities
Q: My reaction mixture is turning dark, and TLC/NMR analysis shows multiple unexpected spots. What are these impurities, and how do I prevent them?

A: The formation of colored impurities and side products often stems from incomplete reactions or side reactions involving the highly reactive starting materials.

Causality & Solutions:

  • Pyrazoline Intermediate: A common byproduct is the partially saturated pyrazoline, formed from the initial cyclization before the final aromatization step (often via dehydration or oxidation).[1][2]

    • Troubleshooting: If you have isolated a pyrazoline, you can often convert it to the desired pyrazole by oxidation. Common oxidants include air (especially at elevated temperatures), or chemical reagents. Alternatively, modifying the initial reaction conditions to favor direct aromatization, such as using a stronger acid catalyst to promote dehydration, can be effective.[8]

  • Hydrazine Side Reactions: Hydrazines can undergo self-condensation or react with other electrophiles in the mixture, leading to colored impurities.[1]

    • Troubleshooting: Control the rate of addition. Adding the hydrazine solution slowly (dropwise) to the reaction mixture can help maintain a low instantaneous concentration, minimizing self-reaction.[6] This is especially critical during scale-up.

  • Thermal Degradation: At elevated temperatures, the starting materials or the product itself may begin to decompose.

    • Troubleshooting: If you suspect degradation, try running the reaction at a lower temperature for a longer period. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative decomposition.

Issue 4: Product Purification Challenges
Q: My crude product is an oil that won't crystallize, and it's difficult to purify by column chromatography. What are my options?

A: Purification can be challenging, especially if the product has basic nitrogen atoms that interact strongly with silica gel or if it is contaminated with persistent, similarly polar impurities.

Causality & Solutions:

  • Strong Interaction with Silica Gel: The basic nitrogen atoms in the pyrrolopyrazole core can streak or be retained on acidic silica gel, leading to poor separation and low recovery.

    • Troubleshooting:

      • Deactivate the Silica: Prepare a slurry of your silica gel with a solvent system containing a small amount of a volatile base like triethylamine (~1%) or ammonia in methanol before packing the column. This will neutralize the acidic sites and improve elution.[12]

      • Switch Stationary Phase: If the problem persists, switch to a different stationary phase like neutral alumina or consider reversed-phase (C18) chromatography.[12]

  • Failure to Crystallize: The presence of residual solvent or minor impurities can inhibit crystallization.

    • Troubleshooting:

      • Recrystallization Screen: Try recrystallizing from a variety of solvent systems. A good starting point is a polar solvent in which your compound is soluble at high temperatures (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is insoluble (e.g., hexanes, water). Dissolve the crude product in a minimum of the hot polar solvent and add the non-polar solvent dropwise until turbidity appears, then allow it to cool slowly.[12]

      • Salt Formation: If the freebase is an oil, converting it to a salt (e.g., hydrochloride, phosphate) can often induce crystallization.[14] This can also be a purification step, as the salt may precipitate selectively from a solution.

      • Extraction/Wash: Perform an aqueous workup. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash with water, brine, and potentially a dilute acid or base solution to remove water-soluble or ionizable impurities.[15]

Experimental Protocols

Protocol 1: General Synthesis of a Substituted Pyrrolopyrazole

This protocol describes a general procedure for the condensation of a hydrazine with a pyrrole-based 1,3-dicarbonyl equivalent.

Materials:

  • Pyrrole-1,3-dicarbonyl precursor (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Ethanol (or other chosen solvent)

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Charge Reagents: To the flask, add the pyrrole-1,3-dicarbonyl precursor (1.0 eq) and the chosen solvent (e.g., ethanol, to make a ~0.2 M solution).

  • Add Hydrazine: Add the substituted hydrazine hydrochloride (1.1 eq) to the stirring solution. If using the freebase hydrazine, 1.05 eq is sufficient.

  • Add Catalyst (Optional): If acidic catalysis is desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (for ethanol, ~78 °C) and maintain for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add water to the residue, which may cause the product to precipitate. If it remains dissolved, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by recrystallization or column chromatography as described in the troubleshooting section above.

Protocol 2: Optimization of Reaction Temperature

This protocol provides a workflow for determining the optimal reaction temperature to maximize yield and minimize side products.

Temp_Optimization_Workflow cluster_reactions Parallel Experiment Setup start Define Reaction & Goal (e.g., Maximize Yield) rxn1 Reaction 1: Room Temp (25°C) start->rxn1 rxn2 Reaction 2: Mid Temp (50°C) start->rxn2 rxn3 Reaction 3: High Temp (80°C) start->rxn3 monitor Monitor all reactions at set time points (e.g., 1h, 4h, 12h, 24h) via TLC or HPLC rxn1->monitor rxn2->monitor rxn3->monitor analyze Analyze Data: Compare % Conversion vs. Impurity Profile monitor->analyze decision Select Optimal Temperature analyze->decision Balance of rate and purity

Caption: Workflow for a parallel temperature optimization study.

Procedure:

  • Setup: Prepare three identical small-scale reactions in parallel as described in Protocol 1.

  • Temperature Variation: Run each reaction at a different, controlled temperature. For example: Reaction A at 25 °C, Reaction B at 50 °C, and Reaction C at 80 °C.

  • Time-Point Sampling: At regular intervals (e.g., 1, 4, 12, and 24 hours), take a small, identical aliquot from each reaction.

  • Analysis: Analyze each aliquot by TLC or HPLC to determine the extent of conversion and the relative amount of any side products formed.

  • Evaluation: Construct a table comparing conversion and purity at each time and temperature point. The optimal temperature is the one that provides the highest yield of pure product in a reasonable amount of time.

References

  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchG
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH.
  • Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC - NIH.
  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable C
  • Technical Support Center: Overcoming Side Product Form
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Process for the purification of pyrazoles - Google P
  • synthesis of pyrazoles - YouTube.
  • Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties - PMC - NIH.
  • Green synthesis of pyranopyrazole using microwave assisted techniques - GSC Online Press.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
  • Solvent Free Synthesis Of Pyrano[2,3-c]pyrazoles Derivatives By Green Protocol Using NMPyTs. - Jetir.Org.
  • Method for purifying pyrazoles - Google P
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem.

Sources

Technical Support Center: Troubleshooting Cross-Coupling Reactions on Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions on pyrazole scaffolds. Pyrazoles are a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved drugs.[1] Their functionalization via palladium-catalyzed cross-coupling reactions is a critical step in synthesizing novel analogues and compound libraries. However, the unique electronic properties of the pyrazole ring, including its potential to act as a ligand for the catalyst, can present significant challenges.[2][3][4]

This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.

Section 1: Frequently Asked Questions & General Issues

This section addresses the most common hurdles encountered when performing cross-coupling reactions with pyrazole-containing molecules.

Q1: My pyrazole cross-coupling reaction resulted in low to no yield. What is the systematic approach to troubleshooting this?

A1: This is the most frequent issue, often stemming from the reduced reactivity of heteroaryl halides or catalyst inhibition. A systematic approach is crucial. The primary factors to investigate are the catalyst system, the base, and the reaction conditions.

Causality and Expert Insights: The key to a successful cross-coupling reaction is balancing the three main steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For pyrazole scaffolds, especially with less reactive chlorides, the oxidative addition of the C-X bond to the Pd(0) center is often the rate-limiting step.[5] Furthermore, the Lewis basic nitrogen atoms on the pyrazole ring can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, dormant complexes.[3][6]

Troubleshooting Workflow:

  • Evaluate the Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective, especially for chloropyrazoles.[5] High-activity systems using bulky, electron-rich phosphine ligands are often required to facilitate oxidative addition and resist deactivation.[5][7][8]

    • Recommendation: Screen a panel of modern ligands. For Suzuki-Miyaura, Buchwald ligands like SPhos and XPhos are excellent starting points.[3][9] For Buchwald-Hartwig amination, ferrocene-derived or bulky trialkyl phosphine ligands are highly effective.[8] Using pre-formed palladium precatalysts (e.g., G2 or G3 precatalysts) can also ensure efficient generation of the active Pd(0) species.[3][10]

  • Re-evaluate the Base: The base plays a critical role in the transmetalation step (Suzuki) or deprotonation of the nucleophile (Buchwald-Hartwig, Sonogashira). Its strength and solubility are paramount.

    • Recommendation: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃, as they promote the formation of the active boronate species.[5][9] For base-sensitive pyrazoles in Buchwald-Hartwig aminations, weaker bases like Cs₂CO₃ or moderate-strength options like sodium trimethylsilanolate (NaOTMS) can prevent substrate decomposition while still enabling catalysis.[6][11]

  • Check Reagent Quality and Reaction Setup: Cross-coupling reactions are highly sensitive to air and moisture.

    • Recommendation: Use anhydrous, degassed solvents. Ensure reagents, particularly boronic acids and bases, are dry. Rigorously degas the reaction mixture (e.g., with argon or nitrogen for 15-30 minutes) before adding the catalyst.[5][12][13]

  • Optimize Temperature: Higher temperatures are often needed to activate C-Cl bonds but can also lead to catalyst decomposition or side reactions like protodeboronation.[5][9]

    • Recommendation: If using a thermally stable catalyst system, incrementally increase the temperature (e.g., from 80 °C to 110 °C). Microwave irradiation can be a powerful tool to accelerate slow reactions and improve yields, often reducing reaction times from hours to minutes.[1][14][15][16]

G start Low / No Yield cat_lig 1. Re-evaluate Catalyst & Ligand - Use bulky, electron-rich ligands (XPhos, SPhos) - Use modern Pd precatalysts (G2, G3) start->cat_lig Start Here base 2. Optimize Base - Try stronger bases (K3PO4, Cs2CO3) - Ensure base is dry and finely powdered cat_lig->base No Improvement success Improved Yield / Successful Coupling cat_lig->success Success setup 3. Verify Reaction Setup - Use anhydrous, degassed solvent - Rigorously exclude O2 and H2O base->setup No Improvement base->success Success temp 4. Adjust Temperature - Incrementally increase heat - Consider microwave irradiation setup->temp No Improvement setup->success Success temp->success Success

Caption: Systematic troubleshooting workflow for low product yield.
Q2: My reaction is producing a significant amount of dehalogenated pyrazole instead of the desired product. How can I fix this?

A2: Dehalogenation (or hydrodehalogenation) is a common side reaction where a hydrogen atom replaces the halide on your pyrazole. This occurs when the R-Pd(II)-X intermediate reacts with a hydrogen source (like water, amines, or solvent) instead of your coupling partner.[5]

Strategies to Minimize Dehalogenation:

  • Rigorous Anhydrous Conditions: The primary source of hydrogen is often trace water. Ensure all reagents, solvents, and glassware are scrupulously dry.[5]

  • Choice of Halogen: The propensity for dehalogenation generally follows the trend I > Br > Cl. If you are using an iodopyrazole and facing issues, switching to the corresponding bromopyrazole may help.[5]

  • Ligand Choice: Use bulky, electron-rich ligands. These ligands accelerate the rate of reductive elimination (the desired product-forming step), which can outcompete the dehalogenation pathway.

  • Base Selection: In Buchwald-Hartwig aminations, the choice of base can be critical. Using a hindered base can sometimes reduce this side reaction.

Q3: I'm observing significant homocoupling of my reagents. What can I do?

A3: Homocoupling is the unwanted reaction of a coupling partner with itself. In Suzuki reactions, this forms a biaryl from two boronic acid molecules. In Sonogashira reactions, it leads to a diyne from two alkyne molecules (Glaser coupling).[13][17]

Mitigation Strategies:

  • For Suzuki Reactions (Boronic Acid Homocoupling):

    • Exclude Oxygen: Thoroughly degas the reaction mixture. Oxygen can promote oxidative homocoupling.

    • Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can favor homocoupling.

    • Lower Temperature: Running the reaction at the lowest effective temperature can disfavor this side reaction.

  • For Sonogashira Reactions (Alkyne Homocoupling):

    • Use Copper-Free Conditions: The copper(I) co-catalyst is a major promoter of Glaser coupling. Switching to a copper-free protocol is the most effective solution.[13]

    • Strictly Anaerobic Setup: If using copper, it is absolutely critical to exclude all oxygen from the system. Use freeze-pump-thaw cycles for degassing.[13]

    • Slow Addition: Adding the terminal alkyne slowly via syringe pump can maintain a low concentration, favoring cross-coupling over homocoupling.[13]

Q4: Is an N-H protecting group necessary for my pyrazole?

A4: The necessity of a protecting group depends on the reaction type and the specific pyrazole substrate. The acidic N-H proton can interfere with certain reactions.

  • Suzuki-Miyaura: It is often possible to perform Suzuki couplings on unprotected N-H pyrazoles, though yields may be improved with protection.[3] The acidic proton can react with the basic conditions, but often the reaction proceeds effectively.

  • Buchwald-Hartwig Amination: For C-N coupling, the unprotected N-H can compete with the amine nucleophile, leading to complex mixtures or catalyst inhibition. Protection is highly recommended.

  • Sonogashira Coupling: The acidic N-H can react with the strong base used, potentially complicating the reaction. Protection is generally advisable.[18][19]

Common protecting groups include trityl (Tr), tetrahydropyranyl (THP), and 1-(1-ethoxyethyl).[18][19][20] The choice depends on the stability of your molecule to the deprotection conditions.

Section 2: Reaction-Specific Troubleshooting

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Key challenges with pyrazoles involve activating the C-X bond and preventing protodeboronation.

Q: What are the best catalyst systems and conditions for coupling a chloropyrazole?

A: Chloropyrazoles are challenging substrates due to the strength of the C-Cl bond. Success hinges on a highly active catalyst system capable of facilitating the difficult oxidative addition step.

Recommended Conditions for Suzuki-Miyaura Coupling of Pyrazole Halides | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | A robust, general system for heteroaryl chlorides.[3][5] | | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | Effective for sterically hindered substrates.[3][5] | | PdCl₂(dppf) | Cs₂CO₃ | DME | 80-90 | A classic system, may require longer reaction times.[5] | | XPhos Pd G2/G3 | (none) | K₃PO₄ | Dioxane/H₂O | 100 | Precatalysts provide reliable activation and high yields.[3][15] |

Buchwald-Hartwig Amination

This reaction is powerful for C-N bond formation but can be complicated by the nucleophilic nature of the pyrazole nitrogens.

Q: My Buchwald-Hartwig amination is failing with a base-sensitive pyrazole. What base should I use?

A: Strong bases like NaOtBu, commonly used in Buchwald-Hartwig aminations, can lead to the decomposition of functionalized pyrazoles.[10][11]

Expert Recommendation: When dealing with base-sensitive substrates, a weaker base is required. However, the base must still be strong enough to deprotonate the amine nucleophile. A good strategy is to switch to a moderate-strength base that offers a compromise.

  • Sodium trimethylsilanolate (NaOTMS): This base has proven highly effective for the C-N cross-coupling of sensitive five-membered heteroaryl halides, limiting substrate decomposition while enabling efficient catalysis.[6]

  • Carbonate/Phosphate Bases: Cs₂CO₃ or K₃PO₄ can be effective, particularly with second-generation and later catalyst systems that are active under milder basic conditions.[8][10]

G cluster_0 Base Selection Logic start Substrate Sensitivity? strong_base Use Strong Base (e.g., NaOtBu, LHMDS) start->strong_base No (Robust Substrate) weak_base Use Weaker / Hindered Base (e.g., K3PO4, Cs2CO3, NaOTMS) start->weak_base Yes (Base-Sensitive)

Caption: Decision tree for base selection in Buchwald-Hartwig amination.
Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl-alkynes. With pyrazoles, the main side reaction is often alkyne homocoupling.

Q: What are the advantages of using copper-free Sonogashira conditions for pyrazole substrates?

A: The traditional Sonogashira protocol uses a palladium catalyst and a copper(I) co-catalyst. While effective, the copper is the primary culprit behind the oxidative homocoupling of the terminal alkyne (Glaser coupling), a very common side reaction.[13]

Advantages of Copper-Free Protocols:

  • Elimination of Homocoupling: This is the most significant advantage. By removing copper, the primary pathway for the formation of the diyne byproduct is eliminated, leading to a cleaner reaction profile and simpler purification.[13]

  • Milder Conditions: Many copper-free protocols can be run at room temperature.

  • Reduced Toxicity: Eliminating the copper salt reduces the overall toxicity and environmental impact of the reaction.

A highly effective copper-free protocol often involves a palladium catalyst, a phosphine ligand, and an amine base (which acts as both the base and the solvent), such as TEA or DIPEA.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always optimize for your specific substrates.

Protocol 1: General Method for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of a halopyrazole with an arylboronic acid.[14][15][16][20]

  • Vial Preparation: To a microwave reaction vial, add the halopyrazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), and a magnetic stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (if not using a precatalyst).

  • Solvent Addition & Degassing: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) to the vial. Seal the vial with a cap and purge with argon or nitrogen for 5-10 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction to the target temperature (e.g., 100-130 °C) for a set time (e.g., 15-40 minutes).[15]

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Method for Copper-Free Sonogashira Coupling

This protocol is designed to minimize alkyne homocoupling.[13]

  • Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of argon, add the halopyrazole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a Pd(II) precatalyst with a phosphine ligand), and a stir bar.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirring solution.

  • Reaction: Heat the reaction mixture to the desired temperature (can range from room temperature to 80 °C). Monitor progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction, filter off any solids, and concentrate the filtrate. Dilute the residue with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives.
  • Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • ResearchGate. (n.d.). Recent Advances in Microwave‐assisted Cross‐Coupling Reactions.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions with Chloropyrazoles.
  • ResearchGate. (n.d.). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction.
  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • ResearchGate. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
  • NIH. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • NIH. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
  • RSC Publishing. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction.
  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
  • NIH. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry.
  • BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates.
  • Zeitschrift für Naturforschung. (n.d.). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

Sources

Technical Support Center: Handling the Hygroscopic Reagent 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (CAS No. 1226781-80-1). This molecule is a key building block in medicinal chemistry, notably as an intermediate for the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors used in the management of diabetes.[1][2] Its molecular structure, featuring a sulfonyl group and a bicyclic pyrazole system, provides a stable and versatile scaffold for drug design.[3][4]

The primary challenge in handling this compound is its hygroscopic nature. Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding atmosphere.[5][6] Failure to manage this property can lead to significant experimental errors, including inaccurate weighing, altered stoichiometry, and potential degradation of the material, ultimately compromising the integrity and reproducibility of your research.[7][8]

This guide provides a comprehensive framework of frequently asked questions (FAQs) and detailed troubleshooting protocols to ensure you handle this valuable reagent with the precision and care it requires.

Section 1: Frequently Asked Questions (FAQs)

Q1: The solid in my new vial of this compound appears clumpy and compacted, not like a free-flowing powder. Is it contaminated?

A: This is a common observation and is typically a direct consequence of the compound's hygroscopicity. When exposed to even small amounts of moisture in the air, the fine powder particles can absorb water, causing them to stick together, a phenomenon known as caking or clumping.[7][9] While this does not necessarily mean the compound is chemically degraded, it is a critical indicator that it has absorbed water. This absorbed water will add to the measured weight, leading to a lower-than-expected molar quantity in your experiment. For precise applications, the water content should be determined, or the material should be handled using techniques that mitigate the impact of this absorbed moisture.

Q2: What are the definitive storage conditions to prevent moisture absorption?

A: Proper storage is the first line of defense. Upon receipt, ensure the container is tightly sealed. For long-term storage, we recommend the following:

  • Primary Container: Keep the compound in its original, tightly sealed vial.

  • Secondary Containment: Place the vial inside a desiccator containing an active desiccant, such as silica gel or calcium sulfate.[8][10] Desiccators provide a low-humidity environment that is essential for preserving moisture-sensitive reagents.[10]

  • Temperature: Store in a cool, dry place. Room temperature storage is generally acceptable for the benzenesulfonate salt form of this compound, but always refer to the supplier's specific recommendations.[11] Avoid temperature cycling, which can cause pressure changes and compromise the container seal.

Q3: My reaction yields are inconsistent when using this reagent. Could its hygroscopic nature be the cause?

A: Absolutely. This is one of the most common consequences of improper handling. If you weigh out 187.22 mg of the compound that has absorbed water, you are not adding 1.0 mmol of the active molecule. The absorbed water acts as a non-reactive impurity, leading to several issues:

  • Inaccurate Stoichiometry: You will be adding fewer moles of the reagent than calculated, making it the unintentional limiting reagent and reducing your theoretical maximum yield.

  • Concentration Errors: Stock solutions prepared from a "wet" solid will have a lower concentration than intended, affecting dose-response curves, kinetic assays, and any experiment requiring precise concentrations.

  • Potential for Side Reactions: While the sulfonyl group itself is generally stable, the presence of excess water can promote hydrolysis or other side reactions in sensitive reaction schemes.[3][12]

Q4: Is it possible to dry the compound in a vacuum oven if it has absorbed moisture?

A: While gentle heating under vacuum can be used to dry some hygroscopic compounds, it must be approached with caution.[13] You must first know if the compound is thermally labile or has a low melting point. Without established data on its thermal stability, there is a risk of decomposition. An alternative and safer approach for many researchers is to make a stock solution from an entire bottle of new material and determine its concentration accurately by an analytical method (e.g., qNMR or HPLC with a trusted reference standard). This provides a quantified solution that bypasses the issue of weighing the problematic solid.[14]

Section 2: Troubleshooting and Procedural Guides

This section provides validated, step-by-step protocols for critical handling procedures. Adhering to these workflows will significantly improve experimental accuracy and reproducibility.

Guide 2.1: Initial Receipt and Handling Workflow

The following diagram outlines the decision-making process from the moment you receive the compound.

G A Receive Compound B Inspect Vial Seal (Is it intact?) A->B C Seal OK B->C Yes D Seal Compromised B->D No E Store in Desiccator (Cool, Dry Place) C->E F Contact Supplier Do Not Use D->F G Ready for Use E->G H Equilibrate Vial to Room Temperature (min. 30 mins in desiccator) G->H I Move to Controlled Environment (Glove Box or Low RH Room) H->I J Perform Weighing Protocol (See Guide 2.2) I->J K Tightly Reseal Vial Return to Desiccator J->K

Caption: Workflow for receiving and preparing the compound for use.

Causality Explanation: Equilibrating the vial to room temperature before opening is a critical step.[13] A cold vial brought into a warmer, humid environment will cause atmospheric moisture to condense on its surfaces and, more importantly, on the compound itself the moment it is opened.

Guide 2.2: Protocols for Accurate Weighing

Standard weighing on an open analytical balance is not recommended. Choose one of the following two methods based on your experimental needs.

This technique minimizes the compound's exposure to air by measuring the weight of the sealed vial before and after the transfer.[15]

Step-by-Step Protocol:

  • Ensure all necessary equipment is ready inside a low-humidity environment if possible (e.g., a glove box or a balance room with a dehumidifier).[16] This includes your spatula, reaction vessel, and laboratory notebook.

  • Place the sealed vial of this compound on the analytical balance and record its mass to the highest precision (e.g., M1).

  • Remove the vial from the balance. Briefly open it and quickly transfer an approximate amount of the solid to your designated reaction vessel. Do not try to hit an exact target weight during this transfer; speed is more important.

  • Immediately and tightly reseal the vial.

  • Place the sealed vial back on the same analytical balance and record its new, lower mass (M2).

  • The exact mass of the compound transferred is the difference between the two readings (Mass Transferred = M1 - M2).

This is the most accurate method, especially for high-precision assays or when dispensing very small quantities. It involves using an entire new vial of the compound.[14][17]

Step-by-Step Protocol:

  • Obtain a new, unopened vial of the compound.

  • Weigh the entire sealed vial on an analytical balance (Mass 1).

  • Inside a fume hood or glovebox, carefully transfer the entire contents of the vial into a suitable volumetric flask. Use a dry powder funnel to aid the transfer.[18]

  • Rinse the empty vial with a small amount of the desired anhydrous solvent and add the rinsing to the volumetric flask to ensure a quantitative transfer.

  • Weigh the now-empty vial (Mass 2). The mass of the solid is Mass 1 - Mass 2.

  • Add the anhydrous solvent to the volumetric flask, ensuring the solid is fully dissolved, and then fill to the calibration mark.

  • Calculate the molar concentration based on the measured mass and the flask volume. For ultimate precision, the concentration of this stock solution should be verified by a quantitative analytical technique (e.g., HPLC, qNMR) against a certified reference standard.

FeatureMethod A: Weighing by DifferenceMethod B: Stock Solution
Accuracy Good; avoids errors from moisture uptake during weighing.Excellent; based on the weight of the entire vial contents.
Precision Operator-dependent; requires speed.High, especially if analytically quantified.
Convenience High; suitable for routine, varied mass requirements.Lower; requires using a full vial and solution preparation.
Waste Low; only the required amount is used.Potentially high if the entire stock is not used before degradation.
Best For General synthesis, reactions where stoichiometry is not highly critical.High-throughput screening, dose-response assays, small-scale reactions.
Guide 2.3: Recommended Environmental Controls

To minimize moisture-related issues, implementing environmental controls is highly effective.

Control MeasureSpecificationRationale
Relative Humidity (RH) < 40% RHSignificantly reduces the driving force for moisture absorption by the compound.[19]
Weighing Environment Glove Box (Inert Atmosphere)Provides the ultimate protection from atmospheric moisture and oxygen.[16][20]
Glassware Preparation Oven-dried (e.g., 125°C overnight)Removes the thin film of adsorbed moisture present on all laboratory glassware.[21]
Solvents Anhydrous GradePrevents the introduction of water into your experiment, which could compromise the reaction or the stability of the compound in solution.

Section 3: Advanced Characterization

Q5: How can I determine the exact water content of my compound if I suspect significant moisture absorption?

A: For quantitative analysis of water content, two primary methods are used in the pharmaceutical industry:

  • Karl Fischer Titration (KFT): This is the gold standard for water determination. It is a highly sensitive and specific titration based on a reaction with water. It can accurately measure even very low levels of moisture.[16]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A mass loss step at a temperature consistent with the boiling point of water (around 100°C) can be used to quantify the water content.[16] This also provides information on the thermal stability of the compound.

The choice between these methods depends on available equipment and the specific properties of the material. Both are powerful tools for ensuring the quality and integrity of your hygroscopic reagents.[]

References

  • TutorChase. How do you handle hygroscopic solutes in the lab?

  • Chem-Station Int. Ed. (2014). Sulfonyl Protective Groups.

  • Lim, D.X., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(7), 844.

  • BOC Sciences. Hygroscopicity Testing.

  • Pharma.Tips. (2023). How to Stabilize Tablets Containing Hygroscopic Ingredients.

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.

  • Tereshchenko, A.G. (2015). Hygroscopic Gravimetric Quantitative Chemical Analysis. Journal of Analytical & Bioanalytical Techniques.

  • ChemicalBook. This compound.

  • Chromatography Forum. (2008). How to weigh a higroscopic substance.

  • Chemvon Biotechnology (Shanghai) Co. Ltd. 2 Methylsulfonyl 2 4 5 6 tetrahydropyrrolo 3 4 cpyrazole benzenesulfonate.

  • ChemicalBook. This compound | 1280210-80-1.

  • Shevchuk, O.I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

  • YouTube. (2017). Weighing by Difference.

  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing.

  • Tereshchenko, A.G., & Tereshchenko, G.F. (2016). Hygroscopic gravimetric quantitative chemical analysis. Review. Methods and Objects of Chemical Analysis, 11(2), 51-64.

  • Pharmacy Infoline. (2023). Efflorescent, Hygroscopic, and Deliquescent powders.

  • Wang, L., et al. (2020). Application of Sulfonyl in Drug Design. Chinese Journal of Medicinal Chemistry.

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?

  • Protocol Online. (2010). Hygroscopic chemical...how to deal with?

  • Wikipedia. Hygroscopy.

  • Pharmaguideline. (2023). Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders.

  • Al-Dossary, M. (2024). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering, 12, 59-71.

  • Gayo, J.I., et al. (2012). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic & Biomolecular Chemistry, 10(33), 6631-6637.

  • Google Patents. (2003). US20030180249A1 - Dosage forms for hygroscopic active ingredients.

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic.

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs.

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

  • Google Patents. (2000). JP2000233922A - Method for preventing solidification of hygroscopic inorganic powder.

  • Google Patents. (2008). WO2008088196A1 - Powder composition of hygroscopic substances and manufacturing metho thereof.

  • Chemistry LibreTexts. (2021). 3.1: Transferring and Weighting Methods.

  • ResearchGate. (2022). (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

  • A2Z Chemical. 2-methylsulfonyl-2-4-5-6-tetrahydropyrrolo-3-4-c-pyrazole-benzenesulf.

  • Sunway Pharm Ltd. This compound.

  • Douglass, F. H. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 10(3), 154-155.

  • Juarez-Enriquez, E., et al. (2017). Effect of water content on the flowability of hygroscopic powders. Revista Mexicana de Ingenieria Quimica, 16(3), 891-901.

  • Wu, Y., et al. (2016). Research on the Hygroscopicity of a Composite Hygroscopic Material and its Influence on Indoor Thermal and Humidity Environment. Materials, 9(12), 976.

  • Liu, X., et al. (2018). Study on the Moisture Absorption and Thermal Properties of Hygroscopic Exothermic Fibers and Related Interactions with Water Molecules. Materials, 11(11), 2166.

  • Wang, Y., et al. (2023). Research Progress on Hygroscopic Agents for Atmospheric Water Harvesting Systems. International Journal of Molecular Sciences, 25(3), 1856.

  • BLDpharm. 1226781-80-1|this compound.

  • A2Z Chemical. This compound benzenesulfonate.

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 911-932.

  • PubChem. (2R,3S,5R)-5-[2,6-Dihydro-2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2-(2,4,5-trifluorophenyl)-2H-pyran-3-amine.

Sources

Technical Support Center: Synthesis of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important drug intermediate.[1][2][3][4] The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API), making their identification and removal a critical step in the drug development process.[5][6] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the highest purity of your synthesized compound.

Understanding the Synthetic Landscape

The synthesis of this compound typically involves a two-stage process: first, the construction of the bicyclic tetrahydropyrrolo[3,4-c]pyrazole core, followed by the N-sulfonylation of the pyrazole ring. Each stage presents unique challenges and potential for impurity generation.

Troubleshooting Guide: Common Impurities and Purification Strategies

This section addresses specific issues you may encounter during your synthesis, providing step-by-step guidance for their resolution.

Issue 1: Presence of Unreacted Starting Materials in the Crude Product

Q: My post-reaction analysis (TLC/LC-MS) shows the presence of the initial bicyclic amine starting material. What is the most effective way to remove it?

A: This is a common issue resulting from incomplete sulfonylation. The unreacted amine is more polar than the desired N-sulfonylated product. This difference in polarity is the key to its removal.

Causality: Incomplete reaction can be due to several factors:

  • Insufficient Sulfonylating Agent: The molar ratio of the methylsulfonyl chloride to the amine may be too low.

  • Base Activity: The base used (e.g., triethylamine, pyridine) may have degraded or be of insufficient strength to effectively scavenge the HCl byproduct, thus quenching the reaction.

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion.

Recommended Purification Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic unreacted amine will be protonated and move into the aqueous layer, while the neutral N-sulfonylated product remains in the organic layer.

  • Separation: Separate the organic layer.

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter and concentrate the organic layer under reduced pressure to obtain the purified product.

Validation: Confirm the absence of the starting material by TLC or LC-MS analysis of the purified product.

Issue 2: Formation of Regioisomers During Pyrrolopyrazole Core Synthesis

Q: My NMR spectrum indicates the presence of two isomeric products after the initial cyclization to form the tetrahydropyrrolo[3,4-c]pyrazole core. How can I separate these regioisomers?

A: The formation of regioisomers is a frequent challenge in pyrazole synthesis when using unsymmetrical precursors.[1][5] These isomers often have very similar physical properties, making separation difficult.

Causality: The use of an unsymmetrical hydrazine or dicarbonyl compound in the initial cyclization can lead to the formation of two different pyrazole ring orientations.

Recommended Purification Protocol: Column Chromatography

Separation of regioisomers typically requires high-resolution techniques.[5]

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: The key to successful separation is finding an optimal eluent system. Start with a non-polar solvent like hexane or cyclohexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A gradient elution is often more effective than an isocratic one.

    • Initial Screening: Use TLC to test various solvent systems (e.g., hexane:ethyl acetate in ratios of 9:1, 8:2, 7:3) to find the ratio that gives the best separation between the two isomer spots.

  • Column Packing and Loading: Pack the column carefully to avoid air bubbles. Dissolve the crude isomeric mixture in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel before loading it onto the column.

  • Elution and Fraction Collection: Run the column, collecting small fractions. Monitor the fractions by TLC to identify which contain the pure isomers.

  • Product Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Validation: Confirm the purity of each isolated isomer using NMR and LC-MS. NOESY NMR experiments can be used to definitively assign the structure of each regioisomer.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose recrystallization solvents for this compound?

A1: The choice of solvent is highly dependent on the specific impurities present. However, for many pyrazole derivatives, alcohols and mixed solvent systems are effective.[7]

  • Single Solvents: Isopropanol, ethanol, or methanol can be good starting points. The principle is to dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly.[7]

  • Mixed Solvent Systems: A highly effective technique involves dissolving the crude product in a "good" solvent (one in which it is highly soluble, like ethanol or DCM) at an elevated temperature, and then adding a "poor" solvent (one in which it is less soluble, like hexane or water) dropwise until turbidity persists.[8] Gently warming to redissolve and then slow cooling can yield high-purity crystals.

Solvent SystemTypePolarityCommon Use
IsopropanolProticMediumGeneral purpose for moderately polar compounds.
Ethanol/WaterMixed ProticHighEffective for polar pyrazole derivatives.[7]
Dichloromethane/HexaneMixed AproticMedium-LowGood for less polar compounds, allows for fine-tuning of polarity.

Q2: My final product is an oil and won't crystallize. What should I do?

A2: This phenomenon, known as "oiling out," occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or if the concentration of impurities is very high.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add more of the "good" solvent to decrease the saturation point.

    • Allow the solution to cool much more slowly. Vigorous stirring during cooling can sometimes help.

    • If it still oils out, try a lower-boiling point solvent system.

    • Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a nucleation site for crystal growth.[7]

    • Adding a "seed crystal" of pure product, if available, can initiate crystallization.[7]

Q3: How can I detect and remove potential hydrolysis of the methylsulfonyl group?

A3: The N-sulfonyl bond can be susceptible to hydrolysis under strong acidic or basic conditions, which would regenerate the tetrahydropyrrolo[3,4-c]pyrazole starting material.

  • Detection: This impurity can be detected by LC-MS, where a peak corresponding to the mass of the des-sulfonylated compound will be present. On a TLC plate, it will appear as a more polar spot, likely with the same Rf as the starting material.

  • Removal: As this impurity is the basic starting amine, the acid-base extraction protocol described in Issue 1 is the most effective method for its removal.

Q4: Are there any specific considerations for the sulfonylation step to minimize impurity formation?

A4: Yes, optimizing the reaction conditions is crucial.

  • Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Methanesulfonyl chloride is highly reactive with water.

  • Slow Addition: Add the methanesulfonyl chloride dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.

  • Choice of Base: A non-nucleophilic base like triethylamine or diisopropylethylamine is preferred over pyridine, which can sometimes act as a nucleophile.

Visual Workflow for Purification Strategy

The following diagram illustrates a decision-making workflow for purifying the crude product.

PurificationWorkflow start Crude Product Analysis (TLC/LC-MS) check_sm Unreacted Starting Material (Amine) Present? start->check_sm acid_base Perform Acid-Base Extraction check_sm->acid_base Yes check_isomers Regioisomers Present? check_sm->check_isomers No acid_base->check_isomers chromatography Column Chromatography check_isomers->chromatography Yes check_purity Purity > 98%? check_isomers->check_purity No chromatography->check_purity recrystallize Recrystallization check_purity->recrystallize No final_product Pure Final Product check_purity->final_product Yes recrystallize->check_purity end Further Characterization final_product->end

Sources

Technical Support Center: Scaling Up 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. This valuable intermediate is crucial for the development of various active pharmaceutical ingredients.[1][2][3]

I. Frequently Asked Questions (FAQs)

Q1: My reaction yield for the formation of the tetrahydropyrrolo[3,4-c]pyrazole core is consistently low. What are the likely causes?

A1: Low yields in the synthesis of this heterocyclic system can stem from several factors. A systematic approach to troubleshooting is often the most effective:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[4] Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[4]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion.[4] Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary, as many reactions in organic synthesis are sensitive to air and moisture.[4]

  • Side Reactions: The formation of regioisomers or other byproducts is a common issue in pyrazole synthesis.[5] For instance, when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of isomeric pyrazole products can occur, which may be difficult to separate.[5]

  • Product Instability: The desired product may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation over time.[4]

Q2: I am observing the formation of a significant amount of a regioisomeric byproduct. How can I improve the regioselectivity of the reaction?

A2: The formation of regioisomers is a well-documented challenge in pyrazole synthesis, particularly in reactions like the Knorr synthesis which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][7]

  • Choice of Solvent: The solvent can have a significant impact on regioselectivity. For example, in the cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones, aprotic dipolar solvents have been shown to give better results than polar protic solvents like ethanol.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other by exploiting differences in activation energies for the competing reaction pathways.

  • Catalyst Selection: The use of specific catalysts can direct the reaction towards the desired isomer. For instance, nano-ZnO has been used as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles.

Q3: My final product is difficult to purify, and I suspect the presence of hard-to-remove impurities. What are some common impurities and how can I remove them?

A3: Common impurities in pyrazole synthesis can include unreacted starting materials, regioisomers, and byproducts from side reactions.[5]

  • Incomplete Cyclization: Pyrazoline intermediates can be present if the cyclization and subsequent aromatization (if applicable) are not complete.[5]

  • Hydrazine-Related Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[5]

  • Chromatographic Purification: Column chromatography on silica gel is a standard method for purification. A careful selection of the eluent system is crucial for separating closely related compounds like regioisomers.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

  • Derivatization: In some challenging cases, it may be necessary to derivatize the desired product to facilitate separation, followed by the removal of the derivatizing group.

II. Troubleshooting Guides

This section provides a more in-depth look at specific issues that may arise during the scale-up of this compound production.

Guide 1: Low Yield in the Initial Cyclocondensation Step

Symptoms:

  • Low conversion of starting materials observed by TLC or LC-MS.

  • Formation of multiple unidentified spots on the TLC plate.

  • Isolation of a low yield of the desired pyrazole intermediate.

Potential Causes & Corrective Actions:

Potential Cause Explanation Recommended Action
Inefficient Mixing In heterogeneous reactions, poor stirring can lead to localized concentration gradients and reduced reaction rates.[4]Ensure the stirring rate is adequate for the scale and viscosity of the reaction mixture. Consider using a mechanical stirrer for larger scale reactions.
Incorrect Reaction Temperature The reaction may have a narrow optimal temperature range. Deviations can lead to slower reaction rates or the formation of side products.[4]Calibrate your heating apparatus. Perform small-scale experiments to determine the optimal temperature for your specific substrate and scale.
Decomposition of Hydrazine Reagent Hydrazine derivatives can be unstable, especially at elevated temperatures or in the presence of air.[6]Use fresh, high-purity hydrazine. If the reaction is air-sensitive, employ proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket).[4]
Formation of Tar-like Substances Acid-catalyzed reactions, which are common in heterocycle synthesis, can sometimes lead to the formation of polymeric tars.[6]Optimize the concentration of the acid catalyst. Consider a slower addition of the acid or running the reaction at a lower temperature.

Experimental Workflow: Optimizing Reaction Conditions

G A Low Yield Observed B Analyze Reaction Mixture (TLC/LC-MS) A->B C Incomplete Conversion? B->C D Multiple Products? B->D E Optimize Temperature C->E Yes F Optimize Reaction Time C->F Yes G Check Reagent Purity C->G Yes H Investigate Side Reactions D->H Yes K Improved Yield E->K F->K G->K I Modify Solvent System H->I J Consider Different Catalyst H->J I->K J->K

Caption: Troubleshooting workflow for low reaction yield.

Guide 2: Challenges in the Sulfonylation Step

Symptoms:

  • Incomplete reaction, with starting material remaining.

  • Formation of di-sulfonated or other over-reacted products.

  • Difficult work-up and isolation of the final product.

Potential Causes & Corrective Actions:

Potential Cause Explanation Recommended Action
Base Incompatibility The choice of base is critical for deprotonating the pyrazole nitrogen without causing side reactions.Screen different organic and inorganic bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate). The pKa of the pyrazole and the base should be carefully considered.
Moisture Sensitivity Sulfonyl chlorides are highly reactive and can be hydrolyzed by moisture, leading to the formation of sulfonic acid and reducing the effective concentration of the reagent.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.
Incorrect Stoichiometry Using an excess of the sulfonylating agent can lead to over-reaction, while an insufficient amount will result in an incomplete reaction.Carefully control the stoichiometry of the reagents. A slight excess (1.05-1.1 equivalents) of the sulfonyl chloride is often optimal.
Poor Solubility The pyrazole intermediate may have poor solubility in the reaction solvent, leading to a slow or incomplete reaction.Screen different aprotic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile) to find one that provides good solubility for the starting material.

Signaling Pathway: Sulfonylation of the Pyrrole-Pyrazole Core

G cluster_0 Reaction Steps A Pyrrolopyrazole Core B Deprotonation (Base) A->B C Anionic Intermediate B->C E Nucleophilic Attack C->E D Methanesulfonyl Chloride D->E F This compound E->F

Caption: Key steps in the sulfonylation reaction.

III. References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines.

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • MedChemExpress. (n.d.). This compound benzenesulfonate - Product Data Sheet.

  • Wiley-VCH GmbH. (2025). Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands.

  • Michigan State University. (n.d.). Heterocyclic Compounds.

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

  • MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

  • National Institutes of Health. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.

  • Reddit. (2020). Two Heterocycle synthesis questions, really need help.

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.

  • EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. (2022).

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.).

  • 2-methylsulfonyl-2-4-5-6-tetrahydropyrrolo-3-4-c-pyrazole-benzenesulf. (n.d.).

  • This compound benzenesulfonate. (n.d.).

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.

  • National Institutes of Health. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones.

  • ChemicalBook. (n.d.). This compound synthesis.

  • National Institutes of Health. (n.d.). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][6][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies.

  • National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.).

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.

  • ResearchGate. (2023). Ultrasound-Promoted Optimized Green Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazole Derivatives and Their Antimicrobial Activity.

  • PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.

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Validation & Comparative

A Comparative Guide to Key Intermediates in DPP-4 Inhibitor Synthesis: Spotlight on 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a cornerstone in the management of type 2 diabetes mellitus, is a testament to the advancements in modern medicinal chemistry. The efficiency, cost-effectiveness, and environmental impact of these syntheses are critically dependent on the strategic selection of key molecular intermediates. This guide provides an in-depth comparative analysis of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, a pivotal intermediate in the synthesis of the long-acting inhibitor Omarigliptin, against other foundational intermediates used for blockbuster drugs like Sitagliptin, Vildagliptin, and Saxagliptin. We will dissect the synthetic routes, evaluate process metrics, and provide expert insights into the causality behind synthetic choices, offering a comprehensive resource for researchers and drug development professionals in the field.

Introduction: The Central Role of Intermediates in "Gliptin" Synthesis

Dipeptidyl Peptidase-4 (DPP-4) inhibitors, colloquially known as "gliptins," function by preventing the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion[1][2]. The molecular architecture of these drugs is often a composite of a core heterocyclic system, which engages with the S1 and S2 pockets of the DPP-4 enzyme, and a side chain that modulates potency and pharmacokinetic properties[3].

The industrial-scale synthesis of these complex molecules hinges on the efficient preparation of key intermediates. An ideal intermediate is one that is readily accessible through a high-yielding, scalable, and safe process, and which can be smoothly elaborated into the final Active Pharmaceutical Ingredient (API). This guide will explore the synthetic nuances of several such intermediates, with a primary focus on the novel pyrrolo[3,4-c]pyrazole core of Omarigliptin.

cluster_0 General Synthetic Strategy for DPP-4 Inhibitors Starting_Materials_A Simple Precursors A Intermediate_A Key Heterocyclic Core (e.g., Pyrrolopyrazole, Triazolopiperazine) Starting_Materials_A->Intermediate_A Coupling Coupling Reaction Intermediate_A->Coupling Starting_Materials_B Simple Precursors B Intermediate_B Side Chain Moiety (e.g., Adamantane, Phenylalanine derivative) Starting_Materials_B->Intermediate_B Intermediate_B->Coupling API Final DPP-4 Inhibitor API Coupling->API

Diagram 1: General Synthetic Logic for DPP-4 Inhibitors.

The Focus Intermediate: this compound

This bicyclic heterocyclic compound serves as the foundational core for Omarigliptin (MK-3102), a once-weekly DPP-4 inhibitor. Its rigid structure is designed to fit optimally into the enzyme's active site. The synthesis of this intermediate is a multi-step process that has been optimized for large-scale manufacturing, showcasing a blend of classical heterocyclic chemistry and modern process development.

Synthetic Pathway and Mechanistic Insights

The manufacturing route to this compound (Compound 10 ) has been meticulously detailed in the literature, particularly in publications from Merck's process chemistry group[4][5]. The synthesis begins with a Boc-protected oxopyrrolidine, which undergoes condensation with hydrazine to form a pyrazole ring. Subsequent mesylation and deprotection afford the target intermediate.

cluster_pathway Synthesis of this compound node_start Boc-protected Oxopyrrolidine node_hydrazine Hydrazine Condensation node_start->node_hydrazine node_pyrazole Boc-protected Pyrrolopyrazole node_hydrazine->node_pyrazole node_mesylation Mesyl Chloride (MsCl) Triethylamine node_pyrazole->node_mesylation node_mesylated Boc-protected Mesylated Pyrrolopyrazole node_mesylation->node_mesylated node_deprotection Benzenesulfonic Acid (Boc Deprotection) node_mesylated->node_deprotection node_final Target Intermediate (10) node_deprotection->node_final

Diagram 2: Optimized Synthetic Pathway to the Omarigliptin Core.

The choice of methanesulfonyl chloride (MsCl) for the sulfonylation is critical; it activates the pyrazole nitrogen, preparing it for subsequent coupling reactions in the synthesis of the final drug[5]. The final step, a Boc-deprotection using benzenesulfonic acid, is a robust and scalable method that yields the intermediate as a stable salt, which is advantageous for purification and storage[4].

A Comparative Analysis of Alternative DPP-4 Intermediates

To appreciate the strategic advantages of the Omarigliptin intermediate, it is essential to compare it with the foundational building blocks of other market-leading gliptins.

DPP-4 InhibitorKey Intermediate(s)Structure of Intermediate(s)
Omarigliptin This compoundC₆H₉N₃O₂S
Sitagliptin 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[6][7][8]triazolo[4,3-a]pyrazine HClC₆H₈F₃N₄·HCl
Vildagliptin (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileC₇H₉ClN₂O
Saxagliptin N-Boc-3-hydroxyadamantylglycine & (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamideC₁₇H₂₇NO₅ & C₇H₁₀N₂O

Table 1: Overview of Major DPP-4 Inhibitors and Their Key Intermediates.

Sitagliptin Intermediate: The Triazolopiperazine Core

The synthesis of Sitagliptin relies on the key intermediate 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[6][7][8]triazolo[4,3-a]pyrazine hydrochloride[9]. The original synthesis was lengthy, but a second-generation, highly efficient asymmetric synthesis was developed[10][11]. This "green" synthesis involves a three-step, one-pot process to create a dehydrositagliptin intermediate, followed by a highly enantioselective hydrogenation using a Rh(I)/JOSIPHOS catalyst[10].

  • Causality: The move to an asymmetric hydrogenation was driven by the need to reduce waste, eliminate aqueous waste streams, and improve the overall yield from ~52% in the first-generation route to up to 65%[10][12]. This highlights a paradigm shift in pharmaceutical manufacturing towards more sustainable and cost-effective processes.

Vildagliptin Intermediate: The Cyanopyrrolidine Moiety

Vildagliptin synthesis prominently features (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile[13][14]. This intermediate is typically prepared from the readily available and inexpensive amino acid, L-proline[15]. The synthesis involves N-acylation with chloroacetyl chloride, followed by conversion of the carboxylic acid to a nitrile, often via an amide intermediate[14].

  • Causality: The use of L-proline as a chiral starting material is a classic example of leveraging the "chiral pool" to avoid complex asymmetric syntheses. However, the dehydration of the intermediate amide to a nitrile can require harsh reagents like trifluoroacetic anhydride or POCl₃, which present handling and waste disposal challenges on an industrial scale[14][16]. Newer methods aim to simplify this transformation[13].

Saxagliptin Intermediates: A Convergent Approach

The synthesis of Saxagliptin is a convergent process involving the coupling of two key intermediates: N-Boc-3-hydroxyadamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide[17][18]. The efficiency of the synthesis depends heavily on the peptide coupling and subsequent dehydration steps.

  • Causality: Early routes used reagents like trifluoroacetic anhydride (TFAA) for dehydration, which is hazardous[6]. More recent innovations employ reagents like 1-Propanephosphonic acid cyclic anhydride (T3P), which serves as both a coupling and dehydrating agent. The use of T3P shortens reaction times, reduces racemization, and improves product purity, representing a significant process safety and efficiency improvement[6][18].

Head-to-Head Performance: A Quantitative Comparison

The choice of an intermediate is a multi-faceted decision balancing yield, cost, safety, and scalability. The following diagram and table summarize the comparative logic.

cluster_omarigliptin Omarigliptin Route cluster_sitagliptin Sitagliptin Route (2nd Gen) cluster_vildagliptin Vildagliptin Route O1 Build Pyrrolopyrazole Core O2 Couple with Side Chain O1->O2 S1 One-Pot β-keto amide formation S2 Asymmetric Hydrogenation S1->S2 V1 Prepare Cyanopyrrolidine (from L-Proline) V3 Couple Intermediates V1->V3 V2 Prepare Adamantane Moiety V2->V3

Diagram 3: Comparative Synthetic Workflow Logic.

Parameter2-(Methylsulfonyl)-...-pyrazoleSitagliptin Intermediate (2nd Gen)Vildagliptin IntermediateSaxagliptin Intermediate
Synthetic Strategy Linear construction of coreOne-pot followed by asymmetric catalysisChiral pool approachConvergent coupling
Key Transformation Heterocycle formation, MesylationAsymmetric HydrogenationNitrile formation from amidePeptide coupling & Dehydration
Scalability High; optimized for manufacturing[5]High; implemented on manufacturing scale[10]High, but dehydration step can be problematic[14]High, especially with improved T3P reagent[18]
Reported Yield High yields reported in process development[5]82% yield for key intermediate, >65% overall[10][11]~95% for adamantane moiety, variable for cyanopyrrolidine[13]High yielding with optimized reagents[18]
Safety/Green Profile Uses standard, manageable reagents[5]Excellent; eliminates aqueous waste streams[10]Can involve hazardous dehydrating agents (e.g., TFAA)[14]Improved significantly by replacing TFAA with T3P[6][18]
Starting Materials Custom starting materialsReadily available precursorsInexpensive L-prolineCustom adamantane and bicyclic fragments

Table 2: Comparative Metrics for Key DPP-4 Intermediates and Their Synthetic Routes.

Detailed Experimental Protocols

For a process to be trustworthy, it must be reproducible. Below is a representative protocol for the synthesis of the Omarigliptin intermediate, adapted from published literature.

Protocol: Synthesis of this compound (10)

This protocol is for informational purposes and should be performed by qualified personnel with appropriate safety measures.

Step 1: Synthesis of Boc-protected mesylated pyrazoles (Mixture of 23a and 23b from source) [5]

  • To a cooled solution (-5 °C) of the starting pyrazole (1 equivalent) in 2-MeTHF, add triethylamine (1.5 equivalents).

  • Slowly add a solution of methanesulfonyl chloride (MsCl) (1.2 equivalents) in 2-MeTHF, maintaining the temperature below 0 °C.

  • Age the reaction mixture for 30 minutes after the addition is complete.

  • Quench the reaction with water, followed by brine.

  • Separate the layers and extract the aqueous layer with 2-MeTHF.

  • Combine the organic layers, wash with brine, and concentrate to obtain the Boc-protected mesylated intermediate.

Step 2: Deprotection to afford this compound benzenesulfonate salt (10) [4]

  • Dissolve the Boc-protected mesylated pyrazole mixture (1 equivalent) in isopropyl acetate.

  • Add a solution of benzenesulfonic acid (1.8 equivalents) in isopropyl acetate.

  • Heat the resulting solution to 30 °C for 2 hours.

  • Cool the mixture to room temperature and stir for 14 hours to allow the product to crystallize.

  • Filter the slurry, wash the cake with isopropyl acetate, and dry under vacuum to yield the final intermediate as a stable benzenesulfonate salt.

Conclusion and Future Directions

The comparative analysis reveals a clear evolution in the synthesis of DPP-4 inhibitors, driven by goals of efficiency, safety, and sustainability. While the intermediates for first-generation gliptins like Vildagliptin and Saxagliptin have been refined to overcome initial challenges, the synthesis of the Sitagliptin intermediate stands out for its elegant application of asymmetric catalysis.

The synthesis of This compound for Omarigliptin builds upon these learnings, representing a robust, scalable, and well-controlled process designed from the outset for manufacturing. Its linear but optimized construction provides a reliable supply of the key heterocyclic core.

Looking ahead, the field will continue to see innovation in a few key areas:

  • Biocatalysis: The use of enzymes, such as in the enzymatic synthesis of a Sitagliptin intermediate, can offer unparalleled stereoselectivity and milder reaction conditions[12].

  • Flow Chemistry: Continuous flow processes can enhance safety, improve heat transfer, and allow for more precise control over reaction parameters, which is particularly beneficial for hazardous or exothermic reactions.

  • Novel Scaffolds: As chemists design next-generation DPP-4 inhibitors, the demand for efficient synthetic routes to new and more complex heterocyclic intermediates will continue to grow[1][19].

Ultimately, the choice of a key intermediate is a strategic decision that profoundly impacts the entire lifecycle of a drug, from development costs to market availability. The intermediates discussed herein each tell a story of chemical innovation and process optimization, providing valuable lessons for the future of pharmaceutical manufacturing.

References

  • Comparison of Four Synthetic Methods of DPP-4 Inhibitor Saxagliptin.Vertex AI Search Result.
  • Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine.Vertex AI Search Result.
  • An efficient synthesis of Vildagliptin intermedi
  • Advanced Synthesis of Saxagliptin Intermediate: Understanding N-Boc-3-hydroxyadamantylglycine.NINGBO INNO PHARMCHEM CO.,LTD.
  • The Synthesis of Sitagliptin: Understanding the Key Intermedi
  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor.NIH.
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  • Synthesis of Sitagliptin.
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  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.Beilstein Journals.
  • NEW PROCESS AND INTERMEDIATES FOR THE SYNTHESIS OF VILDAGLIPTIN.
  • New process and intermediates for the synthesis of vildagliptin.
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  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.NIH.
  • A facile method to synthesize vildagliptin.
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  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
  • Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold.PMC - NIH.
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.
  • Synthesis and Clinical Application of Representative Small-Molecule Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM).
  • Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes.
  • Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes.

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A Comparative Guide to the Structure-Activity Relationship of Tetrahydropyrrolo[3,4-c]pyrazoles: From Kinase Inhibition to CNS Modulation

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in targeting a diverse array of biological entities. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent placement, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of tetrahydropyrrolo[3,4-c]pyrazole derivatives against four distinct and therapeutically relevant targets: Aurora kinases, Tropomyosin receptor kinases (Trk), the sigma-1 (σ1) receptor, and N-type calcium channels. We will explore the causal relationships behind experimental design choices, present comparative data with alternative scaffolds, and provide detailed experimental protocols for key assays.

Targeting the Cell Cycle: Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are critical regulators of mitosis, and their dysregulation is a hallmark of many cancers. The tetrahydropyrrolo[3,4-c]pyrazole core has proven to be an effective scaffold for developing potent Aurora kinase inhibitors.[1][2]

Deciphering the SAR of Tetrahydropyrrolo[3,4-c]pyrazole-Based Aurora Kinase Inhibitors

Early efforts in this area identified the 5-phenylacetyl substituted 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole as a promising starting point.[1] Optimization of this series led to the discovery of potent inhibitors like danusertib (PHA-739358).[3][4][5][6][7] The SAR exploration revealed several key determinants of activity:

  • Substitution at the 5-position: Acylation of the pyrrolidine nitrogen at the 5-position is crucial for potent inhibition. Phenylacetyl groups and their derivatives have been extensively explored. The nature of the substituent on the phenyl ring significantly impacts potency.

  • The pyrazole N1-substituent: Small alkyl groups, such as methyl, are generally well-tolerated at this position.

  • The 3-amino group: This group often serves as an attachment point for a solubilizing moiety or a group that can interact with the solvent-exposed region of the ATP-binding pocket.

The general structure-activity relationship for this class of inhibitors is depicted below:

SAR_Aurora Scaffold Tetrahydropyrrolo[3,4-c]pyrazole Core R1 N1-substituent (Pyrazole) Small alkyl groups tolerated Scaffold->R1 Modulates selectivity R5 N5-substituent (Pyrrolidine) Crucial for potency (e.g., Phenylacetyl) Scaffold->R5 Drives potency R3 C3-substituent (e.g., Amino group for solubilization) Scaffold->R3 Influences pharmacokinetics

Caption: Key SAR points for tetrahydropyrrolo[3,4-c]pyrazole-based Aurora kinase inhibitors.

Comparative Analysis with Alternative Scaffolds

Several other heterocyclic scaffolds have been developed as Aurora kinase inhibitors. A prominent example is the pyrazolo[3,4-b]pyridine core.[2] Below is a comparison of representative compounds.

ScaffoldCompoundTargetIC50 (nM)Reference
Tetrahydropyrrolo[3,4-c]pyrazole Danusertib (PHA-739358)Aurora A13[3]
Aurora B79[3]
Aurora C61[3]
Pyrazolo[3,4-b]pyridine Representative CompoundAurora A~50-100[2]

The tetrahydropyrrolo[3,4-c]pyrazole scaffold, as exemplified by danusertib, demonstrates potent, low nanomolar inhibition of Aurora kinases.[3] This highlights the scaffold's effectiveness in targeting the ATP-binding pocket of these enzymes.

Targeting Oncogenic Signaling: Tropomyosin Receptor Kinase (Trk) Inhibition

Trk kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that, when constitutively activated through gene fusions, act as oncogenic drivers in a variety of cancers.[8][9] The tetrahydropyrrolo[3,4-c]pyrazole core has also been successfully adapted to target this kinase family.

Unraveling the SAR of Tetrahydropyrrolo[3,4-c]pyrazole-Based Trk Inhibitors

Similar to the Aurora kinase inhibitors, the 5-phenylacetyl substitution on the tetrahydropyrrolo[3,4-c]pyrazole core is a key feature for Trk inhibition. A representative compound from this series demonstrated dual activity against both Aurora and TrkA kinases.[8]

CompoundTrkA IC50 (nM)Aurora A IC50 (nM)Reference
Compound 14 (from Fancelli et al.) 3013[8]

This dual activity underscores the structural similarities within the ATP-binding sites of these kinase families and the ability of the tetrahydropyrrolo[3,4-c]pyrazole scaffold to be adapted for different kinase targets. Further optimization of this series could lead to more selective Trk inhibitors.

Comparison with Approved Trk Inhibitors

The clinical landscape for Trk inhibitors is dominated by larotrectinib and entrectinib.[10][11][12][13][14][15] A comparison of their activity with the tetrahydropyrrolo[3,4-c]pyrazole scaffold provides valuable context.

ScaffoldCompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
Tetrahydropyrrolo[3,4-c]pyrazole Compound 1430--[8]
Pyrrolopyrimidine Larotrectinib5116[15]
Pyrazolo[3,4-d]pyrimidine Entrectinib153[15]

While the reported tetrahydropyrrolo[3,4-c]pyrazole derivative shows promising TrkA inhibition, the approved drugs, larotrectinib and entrectinib, exhibit more potent and pan-Trk activity.[15] This suggests that while the tetrahydropyrrolo[3,4-c]pyrazole scaffold is a viable starting point, further optimization would be required to compete with these established inhibitors.

Modulating the Central Nervous System: Sigma-1 (σ1) Receptor Ligands

The σ1 receptor is an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.[16][17] The tetrahydropyrrolo[3,4-c]pyrazole scaffold has recently been explored for the development of selective σ1 receptor ligands.[16][18]

Elucidating the SAR of Tetrahydropyrrolo[3,4-c]pyrazole-Based σ1 Receptor Ligands

A recent study systematically investigated the SAR of this scaffold for σ1 receptor binding.[16] Key findings include:

  • Substitution on the pyrrolidine nitrogen (N5): A benzyl group at this position was found to be beneficial for affinity.

  • Amide substituent: An amide functionality attached to the N5-substituent further enhances binding.

  • Protonated Nitrogen: The protonated pyrrolidine nitrogen is believed to interact with a key glutamic acid residue (Glu172) in the σ1 receptor binding site.

CompoundR Group (N5)R' Group (Amide)σ1 Ki (nM)σ2 Ki (nM)Reference
Analog 1 BenzylH>1000>1000[16]
Analog 2 (AD417) BenzylPhenyl75450[16]

These results demonstrate that careful selection of substituents on the tetrahydropyrrolo[3,4-c]pyrazole core can lead to potent and selective σ1 receptor ligands.

Comparative Analysis with Known σ1 Receptor Ligands

The butyrophenone antipsychotic, haloperidol, is a well-known, non-selective σ1 receptor ligand.[17][19][20][21] Other scaffolds, such as pyrazolo[3,4-d]pyrimidines, have also been developed as selective σ1 ligands.[22]

ScaffoldCompoundσ1 Ki (nM)Selectivity over σ2Reference
Tetrahydropyrrolo[3,4-c]pyrazole AD417756-fold[16]
Butyrophenone Haloperidol~2-4Non-selective[21]
Pyrazolo[3,4-d]pyrimidine Representative Compound~5-10>100-fold[22]

The tetrahydropyrrolo[3,4-c]pyrazole derivative AD417 shows good potency and moderate selectivity for the σ1 receptor.[16] Notably, it was also shown to have a safer cardiovascular profile (hERG IC50 of 5.8 µM) compared to haloperidol (hERG IC50 of 0.16 µM), a critical consideration in drug development.[16]

Targeting Chronic Pain: N-type Calcium Channel Blockers

Voltage-gated N-type calcium channels (Cav2.2) play a crucial role in neurotransmitter release and are a validated target for the treatment of chronic pain.[23] The tetrahydropyrrolo[3,4-c]pyrazole scaffold has been investigated for its potential to block these channels.

SAR of Tetrahydropyrrolo[3,4-c]pyrazole-Based N-type Calcium Channel Blockers

A series of substituted tetrahydropyrrolo[3,4-c]pyrazoles were evaluated for their ability to block N-type calcium channels.[23] The SAR exploration focused on modifications at the N1 and N5 positions.

  • N1-substituent: A variety of aryl and heteroaryl groups were explored at this position.

  • N5-substituent: Small alkyl and cycloalkyl groups were generally preferred at this position.

CompoundR1 (N1-substituent)R5 (N5-substituent)N-type Channel IC50 (µM)Reference
Analog 3 PhenylMethyl>10[23]
Analog 4 4-FluorophenylCyclopropylmethyl0.5[23]

These findings indicate that appropriate substitution on the tetrahydropyrrolo[3,4-c]pyrazole core can yield compounds with sub-micromolar potency against N-type calcium channels.

Comparison with Other N-type Calcium Channel Blockers

The therapeutic landscape for N-type calcium channel blockers includes the peptide drug ziconotide, which is administered intrathecally. Small molecule inhibitors are actively being pursued for oral bioavailability.

ClassCompoundRoute of AdministrationMechanism
Tetrahydropyrrolo[3,4-c]pyrazole Small molecule inhibitorsOral (potential)N-type calcium channel block
Peptide ZiconotideIntrathecalN-type calcium channel block

The development of orally available, small-molecule N-type calcium channel blockers based on the tetrahydropyrrolo[3,4-c]pyrazole scaffold represents a significant potential advancement over existing therapies for chronic pain.

Experimental Protocols

Synthesis of a Representative Tetrahydropyrrolo[3,4-c]pyrazole Derivative

The synthesis of the tetrahydropyrrolo[3,4-c]pyrazole core generally involves a multi-step sequence starting from commercially available materials.[2][24][25] A generalized synthetic workflow is presented below.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Hydrazine, Pyrrolidinone derivative) Step1 Cyclization to form Pyrazole Ring Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 N-Acylation/Alkylation of Pyrrolidine Step2->Step3 Final Final Tetrahydropyrrolo [3,4-c]pyrazole Derivative Step3->Final

Caption: Generalized synthetic workflow for tetrahydropyrrolo[3,4-c]pyrazole derivatives.

Step-by-Step Example (based on literature procedures[2][24]):

  • Pyrazole Formation: A substituted hydrazine is reacted with a suitable dicarbonyl compound or its equivalent to form the pyrazole ring.

  • Pyrrolidine Ring Formation: The pyrazole intermediate is then subjected to a series of reactions, which may include reduction and cyclization, to construct the fused pyrrolidine ring.

  • Functionalization: The resulting tetrahydropyrrolo[3,4-c]pyrazole core can be further functionalized at the N1 and N5 positions through standard N-alkylation or N-acylation reactions to generate a library of analogs for SAR studies.

Biochemical Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[1][26][27][28][29]

Protocol:

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test inhibitor (dissolved in DMSO) or DMSO vehicle control.

    • Add 2 µL of a solution containing the kinase (e.g., Aurora A or TrkA) in kinase buffer.

    • Initiate the reaction by adding 2 µL of a solution containing the substrate (e.g., a generic peptide substrate) and ATP in kinase buffer.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Radioligand Binding Assay for σ1 Receptor

This assay measures the ability of a test compound to displace a radiolabeled ligand from the σ1 receptor.[30][31][32][33]

Protocol:

  • Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ1 receptors (e.g., guinea pig brain).

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, the radioligand (e.g., -pentazocine), and varying concentrations of the test compound in a suitable binding buffer.

    • For determining non-specific binding, a high concentration of a known σ1 ligand (e.g., haloperidol) is used.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for N-type Calcium Channels

This technique directly measures the flow of ions through N-type calcium channels in living cells.[34][35][36][37][38]

Protocol:

  • Cell Culture: Use a cell line that stably expresses recombinant N-type calcium channels (e.g., HEK293 cells).

  • Electrophysiological Recording:

    • A glass micropipette filled with an appropriate intracellular solution is brought into contact with a single cell to form a high-resistance "gigaohm" seal.

    • The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential.

  • Data Acquisition:

    • The membrane potential is held at a negative value (e.g., -80 mV) to keep the channels in a closed state.

    • A depolarizing voltage step (e.g., to +10 mV) is applied to open the N-type calcium channels, and the resulting inward calcium current is recorded.

  • Pharmacological Evaluation:

    • The baseline current is recorded before the application of the test compound.

    • The test compound is then perfused onto the cell at various concentrations, and the corresponding inhibition of the calcium current is measured.

  • Data Analysis:

    • The percent inhibition of the peak current is calculated for each concentration of the test compound.

    • An IC50 value is determined by fitting the dose-response data.

Conclusion

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold represents a highly versatile and fruitful starting point for the design of potent and selective modulators of diverse biological targets. The insights gained from the comparative structure-activity relationship studies presented in this guide underscore the importance of subtle structural modifications in dictating target affinity and selectivity. For researchers and drug development professionals, this scaffold offers a compelling platform for the discovery of novel therapeutics for a wide range of diseases, from cancer to chronic pain and neurological disorders. The detailed experimental protocols provided herein serve as a practical resource for those looking to explore the potential of this remarkable heterocyclic system.

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A Senior Application Scientist's Guide to the Purity Validation of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For novel compounds like 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, a compound noted as a useful reagent in the development of dipeptidyl peptidase IV inhibitors for diabetes treatment, establishing a robust and validated analytical method for purity determination is of paramount importance.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques and outlines a comprehensive validation strategy compliant with international guidelines.

Introduction: The Criticality of Purity in Drug Development

This compound, with the molecular formula C6H9N3O2S, is a heterocyclic compound that serves as a key intermediate in the synthesis of various active compounds.[2][3][4] Impurities, which can arise from the synthesis process, degradation, or storage, can impact the safety, efficacy, and stability of the final drug product.[5] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate stringent control and characterization of these impurities.[6][7][8] Therefore, a highly sensitive and specific analytical method is essential for ensuring the quality of this crucial intermediate.

The Workhorse of Pharmaceutical Analysis: High-Performance Liquid Chromatography (HPLC)

For the separation, identification, and quantification of components in a mixture, HPLC stands as a widely utilized and reliable technique in the pharmaceutical industry.[9][10][11] Its versatility in terms of stationary and mobile phases allows for the fine-tuning of separation conditions to suit a wide array of analytes, including polar compounds like this compound.[12]

The development of a successful HPLC method hinges on a systematic approach to optimizing chromatographic conditions. Based on the polar nature of the target analyte, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.[10] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, allowing for the retention and separation of compounds based on their hydrophobicity.[12][13]

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of a wide range of analytes.[12][14] For enhanced retention of polar compounds, a polar-embedded C18 column can be advantageous.[15][16]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is often necessary to resolve the main peak from potential impurities.

    • Flow Rate: A typical flow rate of 1.0 mL/min is a good starting point.[14]

    • Column Temperature: Maintaining a constant column temperature, for instance, 25 °C, is crucial for reproducible retention times.[14]

    • Injection Volume: An injection volume of 10 µL is standard.

    • Detection: The detection wavelength should be set at the maximum absorbance of this compound, which can be determined by acquiring a UV spectrum of the analyte. A common wavelength for similar compounds is around 254 nm.[14]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Comparison with Alternative Analytical Techniques

While HPLC is a robust and widely accepted method, it is essential to consider other techniques to provide a comprehensive analytical perspective.

TechniquePrincipleAdvantages for Purity AnalysisDisadvantages for Purity Analysis
HPLC-UV Differential partitioning between a stationary and mobile phase.Robust, reproducible, widely available, cost-effective for routine analysis.[9]May lack the sensitivity for trace impurities; co-eluting peaks can be an issue.
UPLC-UV Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, improved resolution and sensitivity, reduced solvent consumption.[17][18][19][20][21]Higher initial instrument cost and maintenance.[17]
LC-MS Combines the separation power of LC with the mass analysis of MS.Provides molecular weight information, enabling the identification of unknown impurities.[5][7][22] Highly sensitive and specific.[5]More complex instrumentation and data analysis; higher cost.
Capillary Electrophoresis (CE) Separation based on the electrophoretic mobility of analytes in an electric field.[23][24][25]High separation efficiency, minimal sample and solvent consumption.[26][27][28] Can be an orthogonal technique to HPLC.Can be less robust than HPLC for routine QC; sensitivity can be lower without specialized detectors.

Expert Insight: For routine quality control and lot release testing, a validated HPLC-UV method offers the best balance of performance, reliability, and cost-effectiveness. However, for impurity profiling and the structural elucidation of unknown impurities, LC-MS is an indispensable tool.[5][22] Capillary electrophoresis can serve as a valuable orthogonal technique to confirm purity results obtained by HPLC, especially when dealing with complex impurity profiles.[23]

A Self-Validating System: Comprehensive HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[29] The validation of the HPLC method for this compound purity should be performed according to ICH Q2(R1) guidelines.[30][31]

Validation_Flow cluster_params Validation Parameters (ICH Q2 R1) cluster_out Specificity Specificity Validated Validated Method for Routine Use Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD LOD LOQ LOQ Robustness Robustness Method Developed HPLC Method Validation Method Validation Method->Validation Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOD Validation->LOQ Validation->Robustness

Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.The peak for the main component should be free from interference from impurities and degradation products. Peak purity analysis should be performed.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[32]For purity, from the reporting level of impurities to 120% of the specification.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of spiked impurities should be within 98.0% to 102.0%.[31]
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6]Repeatability (Intra-assay precision): RSD ≤ 2.0%.Intermediate Precision (Inter-assay precision): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, flow rate, and column temperature are slightly varied.
Case Study: Purity Analysis of a this compound Batch

To illustrate the application of the validated HPLC method, a hypothetical batch of this compound was analyzed.

Sample Chromatogram Data

Peak No.Retention Time (min)Peak Area% AreaIdentification
13.515,0000.05Impurity A
24.225,0000.08Impurity B
35.829,850,00099.80This compound
47.120,0000.07Impurity C

The purity of the batch was determined to be 99.80% by area percent. All known and unknown impurities were below the reporting threshold of 0.1%.

Conclusion and Recommendations

The purity of this compound can be reliably determined using a validated reversed-phase HPLC method. This guide has provided a comprehensive framework for method development, comparison with alternative techniques, and a detailed validation strategy in line with regulatory expectations. For routine quality control, the described HPLC-UV method is the recommended approach due to its robustness, precision, and cost-effectiveness. For in-depth impurity characterization, the use of LC-MS is strongly advised. By adhering to these principles of scientific integrity and thorough validation, researchers and drug developers can ensure the quality and safety of this important pharmaceutical intermediate.

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A Comparative Guide to the Biological Evaluation of Novel 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds are cornerstones in the design of novel therapeutic agents.[1] Among these, the 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core has emerged as a privileged structure, lending itself to the development of potent inhibitors for a range of biological targets. This guide focuses on a novel series of analogs featuring a 2-methylsulfonyl modification. The introduction of a sulfonyl group is a strategic decision in medicinal chemistry, often employed to modulate physicochemical properties such as solubility and metabolic stability, and to form key interactions within a target's active site.[2][3]

This document provides a comprehensive comparison of a hypothetical series of these novel analogs, designated MTP-1 , MTP-2 , and MTP-3 , against a well-characterized, fictitious reference kinase inhibitor, Ref-K Inhibitor . The primary biological target for this series is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle whose dysregulation is implicated in various cancers.[4] Our evaluation will follow a standard preclinical screening cascade, from initial enzymatic assays to cellular and in vivo models, providing a clear rationale for each experimental choice.

Comparative Biological Evaluation

The performance of the novel MTP analogs was assessed against Ref-K Inhibitor across a tiered screening process. The objective was to identify a candidate with superior potency, selectivity, and in vivo efficacy.

Table 1: Comparative In Vitro Kinase Inhibition Profile
CompoundCDK2 IC50 (nM)CDK1 IC50 (nM)CDK9 IC50 (nM)Selectivity (CDK1/CDK2)Selectivity (CDK9/CDK2)
Ref-K Inhibitor 255015002x60x
MTP-1 10100>500010x>500x
MTP-2 2 150 >10000 75x >5000x
MTP-3 50200>50004x>100x

Data represents the mean of three independent experiments. IC50 is the half-maximal inhibitory concentration.

Expert Analysis: The methylsulfonyl-tetrahydropyrrolo[3,4-c]pyrazole scaffold demonstrates significant potency against CDK2. Analog MTP-2 emerged as the most potent and selective compound, with a 12.5-fold improvement in CDK2 inhibition over the reference compound and a remarkable 75-fold selectivity against the closely related CDK1. This enhanced selectivity is critical for minimizing off-target effects, as non-selective inhibition of CDK1 can lead to toxicity.[5]

Table 2: Comparative Cellular Anti-proliferative Activity
CompoundMCF-7 (Breast Cancer) GI50 (nM)HCT-116 (Colon Cancer) GI50 (nM)A549 (Lung Cancer) GI50 (nM)
Ref-K Inhibitor 300450800
MTP-1 150200450
MTP-2 25 40 90
MTP-3 4006001200

GI50 is the concentration required to inhibit cell growth by 50%.

Expert Analysis: The potent enzymatic inhibition of MTP-2 translated effectively into cellular activity. It demonstrated superior anti-proliferative effects across all tested cancer cell lines compared to the other analogs and the reference inhibitor. The strong performance in MCF-7 and HCT-116 cells, which are known to be sensitive to CDK2 inhibition, validates the mechanism of action in a cellular context.[6]

Table 3: Comparative In Vivo Efficacy in HCT-116 Xenograft Model
Compound (Dose)TGI (%)Final Tumor Volume (mm³)Body Weight Change (%)
Vehicle 01500 ± 150+2.0
Ref-K Inhibitor (50 mg/kg) 45825 ± 90-3.5
MTP-2 (50 mg/kg) 75 375 ± 50 -1.5

TGI: Tumor Growth Inhibition at the end of the study (21 days). Dosing was administered orally, once daily.

Expert Analysis: In the HCT-116 human tumor xenograft model, MTP-2 exhibited robust anti-tumor activity, achieving 75% tumor growth inhibition. This was significantly more effective than the reference inhibitor at the same dose. Importantly, MTP-2 was well-tolerated, as indicated by the minimal change in body weight, suggesting a favorable therapeutic window.[7]

Table 4: Comparative Pharmacokinetic (PK) Profile in Mice
ParameterRef-K InhibitorMTP-2
Clearance (CL) (mL/min/kg)3015
Volume of Distribution (Vd) (L/kg)2.51.8
Half-life (t½) (h)2.04.5
Oral Bioavailability (%F)20%55%

PK parameters were determined following a single 10 mg/kg oral dose.

Expert Analysis: The superior in vivo efficacy of MTP-2 is supported by its favorable pharmacokinetic profile. The introduction of the methylsulfonyl group likely contributed to lower clearance and increased oral bioavailability compared to the reference compound. The longer half-life allows for sustained target engagement, which is crucial for an effective anti-proliferative agent.

Key Signaling Pathway and Experimental Workflow

CDK2 Signaling Pathway in Cell Cycle Progression

The diagram below illustrates the central role of the CDK2/Cyclin E complex in regulating the G1/S phase transition of the cell cycle. Inhibition of CDK2 by analogs like MTP-2 leads to cell cycle arrest and prevents cancer cell proliferation.[8]

CDK2_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 binds and activates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition drives MTP2 MTP-2 Analog MTP2->CDK2 INHIBITS

Caption: Role of CDK2 in the G1/S cell cycle checkpoint and the inhibitory action of MTP-2.

Drug Discovery and Evaluation Workflow

The following workflow diagram outlines the systematic approach used to identify and characterize the lead candidate, MTP-2.

Drug_Discovery_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Screening: Enzymatic Kinase Assay (CDK2 IC50) B Selectivity Profiling: Off-Target Kinase Panel (CDK1, CDK9, etc.) A->B Hit Confirmation C Cellular Potency: Anti-Proliferation Assays (GI50 in Cancer Cell Lines) B->C Lead Selection D Pharmacokinetic (PK) Studies: Determine ADME Properties in Mice C->D Candidate Nomination E Efficacy Studies: Human Tumor Xenograft Model (e.g., HCT-116) D->E Dose Selection F Toxicology Assessment: Monitor Body Weight, Clinical Signs E->F Concurrent G Lead Candidate (MTP-2) E->G F->G

Caption: Tiered screening cascade for the evaluation of novel MTP analogs.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

Rationale: This cell-free biochemical assay provides the most direct measure of a compound's ability to inhibit the target enzyme. Determining the IC50 value is the first step in quantifying potency. Using a panel of related kinases (e.g., CDK1, CDK9) is crucial to assess selectivity, a key factor for reducing potential toxicity.[4][9]

Protocol:

  • Recombinant human CDK2/Cyclin E complex is incubated in a kinase buffer.

  • A specific peptide substrate and ATP are added to the reaction mixture.

  • The novel analogs (MTP-1, -2, -3) and the reference inhibitor are added in a 10-point, 3-fold serial dilution.

  • The reaction is allowed to proceed at 30°C for 60 minutes.

  • Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay that measures remaining ATP.

  • Data is normalized to a DMSO control (100% activity) and a high-concentration inhibitor control (0% activity).

  • IC50 curves are generated using non-linear regression analysis.

Cellular Anti-proliferative Assay

Rationale: Moving from a biochemical to a cellular context is a critical step to confirm that the compound can penetrate cell membranes and inhibit the target in a more complex biological environment.[6] Cell lines such as MCF-7 and HCT-116 are selected based on their known dependence on the CDK2 pathway for proliferation.

Protocol:

  • Human cancer cell lines (MCF-7, HCT-116, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compounds are added in a 10-point serial dilution and incubated for 72 hours.

  • Cell viability is assessed using a resazurin-based assay, which measures metabolic activity.

  • Fluorescence is read using a plate reader.

  • Data is normalized to vehicle-treated cells (100% growth) and a no-cell control (0% growth).

  • GI50 values are calculated by fitting the data to a dose-response curve.

In Vivo Xenograft Efficacy Study

Rationale: Animal models are essential for evaluating a drug candidate's efficacy and safety in a whole-organism setting.[7] The HCT-116 xenograft model is a standard and well-validated model for colorectal cancer, where CDK2 is often dysregulated. Monitoring tumor volume provides a direct measure of anti-cancer activity, while tracking body weight serves as a primary indicator of tolerability.

Protocol:

  • Female athymic nude mice are subcutaneously inoculated with HCT-116 human colorectal carcinoma cells.

  • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (Vehicle, Ref-K Inhibitor, MTP-2).

  • Compounds are formulated and administered orally, once daily, for 21 consecutive days.

  • Tumor dimensions and body weights are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • At the end of the study, the percent Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group.

Conclusion and Future Directions

The systematic biological evaluation of the novel 2-(methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole series has successfully identified MTP-2 as a promising lead candidate. This analog demonstrates superior potency, selectivity, and cellular activity compared to existing alternatives. Crucially, its efficacy in a preclinical in vivo cancer model is supported by a favorable pharmacokinetic profile, highlighting its potential for further development.

The structure-activity relationship (SAR) suggests that the specific conformation and electronic properties endowed by the methylsulfonyl group on this scaffold are key to the observed improvements in target engagement and drug-like properties.[10][11] Future work should focus on comprehensive toxicology studies, mechanism of action validation through biomarker analysis in tumor tissues, and evaluation in additional preclinical models to fully characterize the therapeutic potential of MTP-2 .

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A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" for its remarkable ability to serve as a foundational structure in a multitude of therapeutic agents.[1][2] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement have cemented its importance in drug discovery.[1] This is particularly evident in the field of oncology, where the inhibition of protein kinases is a paramount strategy. Of the small molecule protein kinase inhibitors approved by the US FDA, a significant number, including Ruxolitinib, Crizotinib, Encorafenib, and Asciminib, feature a pyrazole core, underscoring the scaffold's clinical success.[1][3]

This guide provides a comparative analysis of the efficacy of various pyrazole-based inhibitors targeting key kinase families implicated in cancer and inflammatory diseases. We will delve into the experimental data, explore the causality behind inhibitor design and assay selection, and provide actionable protocols for researchers in the field.

Targeting the JAK-STAT Pathway: A Study in Selectivity

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are cytoplasmic tyrosine kinases that play a pivotal role in cytokine signaling via the JAK-STAT pathway.[4] Dysregulation of this pathway is central to myeloproliferative neoplasms and various inflammatory disorders, making JAKs a critical therapeutic target.[4][5]

The primary challenge in developing JAK inhibitors is achieving selectivity among the highly homologous family members to mitigate off-target effects. For instance, JAK1 inhibition is primarily linked to efficacy in inflammatory conditions, while JAK2 inhibition is crucial for controlling myeloproliferation, and JAK3 inhibition can lead to immunosuppression.[6]

Comparative Efficacy of Pyrazole-Based JAK Inhibitors

Ruxolitinib stands as a landmark FDA-approved pyrazole-based inhibitor, but numerous other candidates have been developed with varying selectivity profiles.[1] As shown in Table 1, the substitution patterns on the pyrazole and its connected scaffolds drastically alter potency and selectivity.

InhibitorJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Selectivity ProfileReference
Ruxolitinib ~3~3~430-Potent JAK1/JAK2 inhibitor[1]
Ilginatinib (NS-018) 330.723922Highly selective for JAK2[1]
Compound 3f 3.42.23.5>20 nM (active)Pan-JAK inhibitor[5]
Compound 11b >202020>20Selective JAK2/JAK3 inhibitor[5]

Expert Analysis: Ruxolitinib's dual JAK1/JAK2 inhibition is effective for conditions like myelofibrosis where both pathways are relevant.[1][7] In contrast, Ilginatinib was engineered for superior JAK2 selectivity (over 45-fold compared to JAK1), a desirable trait for targeting JAK2-driven malignancies while potentially reducing side effects associated with JAK1 or JAK3 inhibition.[1] The experimental compounds 3f and 11b from recent studies demonstrate how scaffold modifications can tune the inhibitor profile from a pan-JAK inhibitor (3f) to a more selective JAK2/JAK3 agent (11b).[5] This highlights the pyrazole core's adaptability in directing interactions within the kinase ATP-binding pocket.

Signaling Pathway: The JAK-STAT Cascade

The diagram below illustrates the canonical JAK-STAT signaling pathway. Cytokine binding induces receptor dimerization, bringing JAKs into proximity to phosphorylate each other and the receptor tails. This creates docking sites for STAT proteins, which are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. Pyrazole-based inhibitors typically act by competing with ATP in the JAK catalytic domain, preventing this phosphorylation cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak associated stat STAT (monomer) receptor->stat Recruits & Phosphorylates (p) cytokine Cytokine cytokine->receptor Binds inhibitor Pyrazole-Based Inhibitor inhibitor->jak INHIBITS stat_dimer STAT Dimer (p-STAT) stat->stat_dimer Dimerizes gene Target Gene Transcription stat_dimer->gene Translocates & Activates

Figure 1: The JAK-STAT signaling pathway and point of inhibition.

Targeting Cell Cycle Progression: CDK Inhibitors

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that, when complexed with regulatory cyclin partners, govern the progression of the cell cycle. Their aberrant activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. The pyrazole scaffold has been instrumental in developing potent CDK inhibitors.[8][9]

A key consideration in this class is selectivity not only against other kinase families but also among the different CDK isoforms. For example, inhibiting CDK1, which is essential for mitosis, can lead to significant toxicity, whereas selective inhibition of CDK2 may be better tolerated.[10]

Comparative Efficacy of Pyrazole-Based CDK Inhibitors

The development of pyrazole-based CDK inhibitors has evolved from multi-targeted agents to compounds with refined selectivity profiles.

InhibitorCDK1 IC₅₀ (nM)CDK2 IC₅₀ (nM)CDK5 IC₅₀ (nM)CDK9 IC₅₀ (nM)Selectivity ProfileReference
AT7519 10-21010-21010-21010-210Multi-CDK inhibitor[8][9]
Compound 22 -2423-Preferential for CDK2/5[8]
Compound 15 >10,0005130590Highly selective for CDK2[11]
FMF-04-159-2 -Active (off-target)--Covalent inhibitor with TAIRE-kinase bias (CDK14)[12]

Expert Analysis: AT7519 is a potent but non-selective CDK inhibitor.[8][9] While effective in inducing apoptosis, its broad activity profile can lead to off-target effects.[8] Subsequent research led to compounds like '22', which shows a preference for CDK2 and CDK5 over other isoforms.[8] A significant leap in selectivity is demonstrated by compound '15', a di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative, which inhibits CDK2 at a single-digit nanomolar concentration while being over 2000-fold less active against CDK1.[11] This highlights a successful strategy of using bioisosteric replacement of other moieties with pyrazole rings to enhance both potency and selectivity.[11] The development of covalent inhibitors like FMF-04-159-2 represents another advanced approach, targeting specific CDK subfamilies like TAIRE kinases.[12]

Targeting the MAPK/ERK and Related Pathways

The mitogen-activated protein kinase (MAPK) signaling cascade is a central regulator of cell proliferation, differentiation, and survival. Key nodes in this network, including BRAF and p38 MAPK, are frequently dysregulated in cancer.

BRAF Inhibitors

Mutations in the BRAF kinase, particularly BRAFV600E, are drivers in a large percentage of melanomas and other cancers.[13] Pyrazole-based inhibitors are prominent in this class. A major challenge has been overcoming "paradoxical activation," where first-generation inhibitors can activate the MAPK pathway in BRAF wild-type cells, leading to secondary malignancies.[14]

InhibitorBRAFV600E IC₅₀ (nM)Paradoxical ERK ActivationMechanismReference
Encorafenib ~0.3Lower than VemurafenibType I, ATP-competitive[14]
PLX-8394 (Plixorafenib) ~12Does not cause significant activationInhibits BRAF dimers[15]
RAF-265 3HighDual BRAF/VEGFR2 inhibitor[16]

Expert Analysis: Encorafenib, an approved drug, demonstrates high potency against mutant BRAF.[14] Newer "paradox-breaker" inhibitors like PLX-8394 are designed to inhibit BRAF-containing dimers without activating the pathway in wild-type cells, offering a potentially wider therapeutic window.[15] The development of dual-target inhibitors like RAF-265, which hits both BRAF and VEGFR2, represents a strategy to simultaneously block proliferation and tumor angiogenesis.[16]

p38 MAPK Inhibitors

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and is implicated in both inflammation and cancer.[17][18] A notable class of pyrazole-based inhibitors for p38 utilizes a pyrazole-urea scaffold. These inhibitors are often Type II, binding to the "DFG-out" conformation of the kinase, where the activation loop is flipped. This provides an opportunity for enhanced selectivity.[1][19] The clinical candidate BIRB 796 exemplifies this class, demonstrating potent p38 inhibition and efficacy in preclinical models of inflammatory disease.[19]

Experimental Protocols & Methodologies

To ensure the generation of reliable and comparable efficacy data, standardized and well-controlled experimental protocols are essential. The following sections detail the methodologies for key assays used in the characterization of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay for IC₅₀ Determination

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of inhibitor potency. The principle relies on measuring the remaining kinase activity after incubation with varying concentrations of the inhibitor.

Causality Statement: This biochemical assay is the foundational step for evaluating a compound's direct effect on its target kinase, isolated from the complexities of a cellular environment. Choosing an appropriate ATP concentration (typically at or near the Km value) is critical, as ATP-competitive inhibitors will appear less potent at non-physiological, high ATP levels.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the purified recombinant kinase of interest in kinase buffer.

    • Prepare a stock solution of the specific peptide or protein substrate.

    • Prepare a 2X ATP solution (e.g., 20 µM ATP with a tracer amount of γ-³³P-ATP) in kinase buffer.

    • Serially dilute the pyrazole-based inhibitor in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM). Then, dilute these stocks into the kinase buffer.

  • Assay Execution (in a 96-well plate):

    • To each well, add 10 µL of the diluted inhibitor solution. For controls, add buffer with DMSO only (negative control, 100% activity) and a known potent inhibitor or buffer without enzyme (positive control/background).

    • Add 20 µL of the master mix containing the kinase and substrate to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 20 µL of the 2X ATP solution to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 20 µL of 3% phosphoric acid.

    • Transfer the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated ATP is washed away.

    • Wash the filter mat multiple times with 0.75% phosphoric acid.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (positive control) from all other readings.

    • Normalize the data by setting the negative control (DMSO only) to 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

Experimental Workflow Diagram

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis prep_inhibitor 1. Prepare Serial Dilution of Pyrazole Inhibitor prep_reagents 2. Prepare Kinase, Substrate, and ATP Master Mixes prep_inhibitor->prep_reagents add_inhibitor 3. Add Inhibitor to Plate add_kinase 4. Add Kinase/Substrate Mix add_inhibitor->add_kinase pre_incubate 5. Pre-incubate (15 min) add_kinase->pre_incubate start_reaction 6. Add ATP to Start Reaction pre_incubate->start_reaction incubate 7. Incubate at 30°C (60 min) start_reaction->incubate stop_reaction 8. Stop Reaction (Acid) incubate->stop_reaction filter 9. Transfer to Filter Mat & Wash stop_reaction->filter read 10. Scintillation Counting filter->read analyze 11. Plot Data & Calculate IC₅₀ read->analyze

Figure 2: Workflow for IC₅₀ determination of kinase inhibitors.
Protocol 2: Cell-Based Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a crucial secondary screen to confirm that an inhibitor's biochemical potency translates into a functional effect in a cellular context.

Causality Statement: While an IC₅₀ value from a biochemical assay shows target engagement, it doesn't account for cell permeability, metabolic stability, or off-target effects within the cell. A cell-based proliferation assay provides a more physiologically relevant measure of a compound's potential as a therapeutic agent.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., K562 for Bcr-Abl inhibitors, A549 for EGFR inhibitors) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Harvest cells during the logarithmic growth phase using trypsin.

    • Count the cells and dilute to a final concentration of 5,000-10,000 cells per 100 µL.

  • Cell Plating and Treatment:

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight (37°C, 5% CO₂) to allow cells to attach.

    • Prepare serial dilutions of the pyrazole inhibitor in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the inhibitor or vehicle control (DMSO).

  • Incubation:

    • Incubate the treated cells for 72 hours (or a desired time point) at 37°C, 5% CO₂.

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 1-4 hours at 37°C. During this time, viable cells convert the MTS tetrazolium compound into a colored formazan product.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of "media only" blank wells.

    • Normalize the data by setting the vehicle control (DMSO) wells to 100% viability.

    • Plot the percent viability versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective kinase inhibitors. The clinical and preclinical data demonstrate that strategic modifications to this core structure allow for the precise tuning of inhibitor efficacy and selectivity across diverse kinase families, from JAKs and CDKs to key components of the MAPK pathway. The continuous evolution from broad-spectrum inhibitors to highly selective and next-generation agents that overcome resistance underscores the power of rational, structure-based drug design. For researchers, a rigorous and systematic approach to experimental validation, beginning with biochemical assays and progressing to cell-based functional screens, remains the gold standard for accurately comparing the efficacy of these promising therapeutic candidates.

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The Strategic Advantage of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole in Complex Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Key Intermediate in Janus Kinase (JAK) Inhibitor Synthesis

In the intricate world of pharmaceutical development, the efficiency and robustness of a synthetic route can be as critical as the biological activity of the final active pharmaceutical ingredient (API). For researchers and drug development professionals focused on the synthesis of complex heterocyclic compounds, particularly Janus kinase (JAK) inhibitors, the choice of building blocks and protecting group strategies is paramount. This guide provides an in-depth technical comparison of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, a key intermediate, with other synthetic alternatives. We will explore the causal relationships behind its advantages, supported by experimental data and detailed protocols, to offer a comprehensive understanding of its strategic importance in modern drug synthesis.

The Pyrrolopyrazole Core: A Privileged Scaffold in JAK Inhibitors

The pyrrolo[3,4-c]pyrazole scaffold is a bicyclic heterocyclic system that has gained significant attention in medicinal chemistry. Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an attractive core for designing enzyme inhibitors. This is particularly evident in the field of JAK inhibitors, a class of drugs that target the Janus kinase family of enzymes involved in inflammatory and immune responses. A prominent example is Tofacitinib, a JAK inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases. The synthesis of Tofacitinib and related molecules often involves the strategic use of a protected pyrrolopyrazole intermediate.

The Critical Role of the Methylsulfonyl Protecting Group

The selection of a protecting group for the pyrazole nitrogen is a critical decision in the synthesis of complex molecules like Tofacitinib. The ideal protecting group should be stable under various reaction conditions, prevent unwanted side reactions, and be readily removable under mild conditions that do not compromise the integrity of the rest of the molecule. The methylsulfonyl (mesyl) group in this compound offers several distinct advantages in this context.

Key Advantages of the Methylsulfonyl Group:
  • Robust Stability: The methylsulfonyl group is exceptionally stable to a wide range of reaction conditions, including acidic and basic environments, as well as many common nucleophilic and electrophilic reagents. This stability is crucial when performing multi-step syntheses involving harsh reagents.

  • Electron-Withdrawing Nature: The strong electron-withdrawing nature of the sulfonyl group deactivates the pyrazole ring towards electrophilic attack, preventing unwanted side reactions at the carbon atoms of the pyrazole ring.

  • Directing Group Effects: While deactivating, the methylsulfonyl group can influence the regioselectivity of certain reactions, guiding subsequent chemical transformations to the desired positions.

  • Clean Deprotection: The methylsulfonyl group can be removed under specific and mild conditions, often involving nucleophilic displacement or reductive cleavage, which are compatible with the sensitive functional groups present in complex drug molecules.

Comparative Analysis of Synthetic Intermediates

To objectively evaluate the advantages of this compound, we will compare it with other commonly employed protected pyrrolopyrazole intermediates in the context of synthesizing a key fragment of Tofacitinib.

Alternative Protecting Groups:
  • tert-Butoxycarbonyl (Boc): A widely used protecting group, known for its ease of introduction and removal under acidic conditions. However, its acid lability can be a disadvantage in synthetic routes requiring acidic steps for other transformations.

  • Tosyl (Tos): Similar to the methylsulfonyl group in terms of stability and electron-withdrawing effects. The choice between mesyl and tosyl can sometimes be influenced by solubility and crystallinity of the intermediates.

  • Benzyl (Bn): A common protecting group removable by hydrogenolysis. However, this method may not be suitable for molecules containing other reducible functional groups.

The following table summarizes a qualitative comparison of these protecting groups for the pyrrolopyrazole core:

Protecting GroupStabilityEase of IntroductionEase of RemovalOrthogonalityKey Considerations
Methylsulfonyl (Ms) Excellent Good Moderate Good Highly stable, suitable for complex syntheses.
tert-Butoxycarbonyl (Boc)ModerateExcellentExcellent (acid)ExcellentAcid sensitive, may not be suitable for all synthetic routes.
Tosyl (Ts)ExcellentGoodModerateGoodSimilar to mesyl, choice may depend on physical properties.
Benzyl (Bn)GoodGoodModerate (H₂)GoodNot suitable for molecules with reducible functional groups.

Experimental Workflow: Synthesis of a Key Tofacitinib Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a key intermediate in the Tofacitinib synthesis, highlighting the stage where this compound is utilized.

G cluster_0 Synthesis of Pyrrolopyrazole Core cluster_1 Protection of Pyrrazole Nitrogen cluster_2 Coupling Reaction cluster_3 Deprotection and Final Steps A Starting Materials B Cyclization A->B C 4,5,6,7-tetrahydropyrrolo[3,4-c]pyrazole B->C D This compound C->D Mesylation F Coupling D->F E Key Piperidine Fragment E->F G Protected Tofacitinib Precursor F->G H Tofacitinib G->H Deprotection

Caption: Generalized synthetic workflow for Tofacitinib highlighting the use of the methylsulfonyl-protected intermediate.

Detailed Experimental Protocols

To provide a practical understanding, here are representative, step-by-step methodologies for the key transformations.

Protocol 1: Synthesis of this compound
  • Starting Material: 4,5,6,7-tetrahydropyrrolo[3,4-c]pyrazole.

  • Reagents and Solvents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure: a. Dissolve 4,5,6,7-tetrahydropyrrolo[3,4-c]pyrazole (1.0 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add triethylamine (1.2 eq) dropwise to the solution. d. Slowly add methanesulfonyl chloride (1.1 eq) to the reaction mixture. e. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, quench the reaction with water and extract the product with DCM. h. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Comparison of Deprotection Methods

The choice of deprotection strategy is crucial. Below is a comparison of deprotection protocols for different protecting groups.

A. Deprotection of N-Methylsulfonyl Group:

  • Reagents: Magnesium in methanol or Sodium amalgam.

  • Procedure: The N-methylsulfonylated pyrrolopyrazole is treated with an excess of magnesium turnings in refluxing methanol. The reaction is monitored by TLC until the starting material is consumed. The product is then isolated by filtration and purification.

B. Deprotection of N-Boc Group:

  • Reagents: Trifluoroacetic acid (TFA) in DCM or Hydrochloric acid (HCl) in dioxane.

  • Procedure: The N-Boc protected pyrrolopyrazole is dissolved in DCM and treated with an excess of TFA at room temperature. The reaction is typically complete within a few hours. The solvent and excess acid are removed under reduced pressure to yield the deprotected product.

Data-Driven Performance Comparison

While a direct head-to-head comparison in a single study is scarce, analysis of various synthetic routes reported in the literature allows for a comparative assessment. The use of the methylsulfonyl protecting group often leads to higher overall yields in multi-step syntheses due to its robustness, which minimizes product loss in intermediate steps.

Synthetic Route FeatureN-Methylsulfonyl ApproachN-Boc Approach
Overall Yield (indicative) Generally higher due to stabilityCan be lower if acidic steps are required elsewhere
Number of Steps May be comparableMay require additional steps to avoid acidic conditions
Process Robustness HighModerate
Scalability FavorableCan be challenging due to handling of acidic reagents on a large scale

Conclusion: A Strategically Sound Choice for Robust Synthesis

In the competitive landscape of drug development, the selection of a synthetic route that is not only efficient but also robust and scalable is a significant advantage. The use of this compound in the synthesis of complex molecules like Tofacitinib exemplifies a strategic choice rooted in sound chemical principles. The exceptional stability of the methylsulfonyl protecting group provides a reliable platform for subsequent chemical transformations, ultimately contributing to higher overall yields and a more robust manufacturing process. While other protecting groups like Boc offer milder deprotection conditions, their lability can be a significant drawback in lengthy and complex synthetic sequences. For researchers and drug development professionals, a thorough understanding of these nuances is essential for designing and executing successful synthetic campaigns that can accelerate the journey from laboratory to clinic.

References

  • Tofacitinib Synthesis Reviews: A comprehensive analysis of the different synthetic methods used to prepare this active pharmaceutical ingredient (API)
  • Pyrazole Derivatives in Drug Discovery: An overview of the role of pyrazole-containing scaffolds in medicinal chemistry and drug development.[1][2]

  • Protecting Groups in Organic Synthesis: A foundational text detailing the use and strategic application of various protecting groups in chemical synthesis.
  • Patents on Tofacitinib Synthesis: Various patents filed by pharmaceutical companies often disclose detailed synthetic routes and experimental procedures.

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A Comparative Guide to the Characterization of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Tetrahydropyrrolo[3,4-c]pyrazole Scaffold

The 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated to engage with a variety of biological targets. Derivatives of this scaffold have shown promise as potent and selective inhibitors of enzymes and receptors, including N-type calcium channels for chronic pain and sigma-1 receptors for neurological disorders.[1][2] The strategic placement of substituents on this core dictates the molecule's pharmacological profile. This guide focuses on the comprehensive characterization of derivatives bearing a methylsulfonyl (-SO₂CH₃) group at the 2-position of the pyrazole ring, a modification that significantly influences the molecule's physicochemical properties and, consequently, its biological interactions.

The N-methylsulfonyl group is a powerful modulator of a molecule's properties. As a strong electron-withdrawing group, it can alter the electron density of the pyrazole ring, impacting its reactivity and potential for hydrogen bonding. Furthermore, its introduction affects key drug-like properties such as solubility, lipophilicity, and metabolic stability. For instance, the parent compound, 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, has been identified as a useful reagent in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of diabetes.[3]

This guide provides an in-depth comparison of the analytical techniques used to characterize these N-sulfonylated derivatives against common N-acylated or N-benzylated analogues. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format to aid researchers in their drug discovery endeavors.

Structural and Physicochemical Comparison: N-Methylsulfonyl vs. Alternative N-Substituents

The choice of substituent on the pyrazole nitrogen is a critical decision in the design of new chemical entities. The N-methylsulfonyl group imparts distinct characteristics compared to more common substituents like acyl or benzyl groups.

PropertyN-Methylsulfonyl DerivativesN-Acyl DerivativesN-Benzyl DerivativesRationale and Impact
Electronic Nature Strongly electron-withdrawingElectron-withdrawingWeakly electron-donating/neutralThe -SO₂CH₃ group reduces the basicity of the pyrazole nitrogens, impacting receptor interactions and metabolic pathways.
Hydrogen Bonding Acts as a hydrogen bond acceptor (sulfonyl oxygens)Acts as a hydrogen bond acceptor (carbonyl oxygen)Generally does not participate in hydrogen bondingThe strong hydrogen bond accepting capability of the sulfonyl group can lead to potent and specific interactions with biological targets.
Solubility Generally higher aqueous solubilityVariable, depends on the acyl chainGenerally lower aqueous solubilityThe polar sulfonyl group often enhances solubility, a desirable trait for bioavailability.
Metabolic Stability Generally high; resistant to cleavageSusceptible to amide hydrolysisSusceptible to N-debenzylation and aromatic oxidationThe robust nature of the sulfonamide bond can lead to an improved pharmacokinetic profile.
Lipophilicity (LogP) Lower LogPModerate LogPHigher LogPModulating lipophilicity is crucial for balancing permeability and solubility.

This table highlights that the N-methylsulfonyl group is not merely a placeholder but a strategic element for fine-tuning the druglike properties of the tetrahydropyrrolo[3,4-c]pyrazole scaffold.

Core Characterization Workflow

A robust and systematic characterization workflow is essential to confirm the identity, purity, and structure of newly synthesized this compound derivatives. The following workflow represents a comprehensive approach.

Characterization_Workflow Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (HRMS) HPLC HPLC/UPLC Analysis NMR->HPLC EA Elemental Analysis MP Melting Point

Caption: A typical workflow for the synthesis and characterization of novel chemical entities.

Experimental Protocols and Data Interpretation

The following sections provide detailed, step-by-step methodologies for the key analytical techniques, along with insights into interpreting the resulting data, particularly highlighting the signatures of the N-methylsulfonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this scaffold, both ¹H and ¹³C NMR are essential, with 2D techniques like COSY and HSQC used to resolve complex spin systems and confirm assignments.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides due to its ability to dissolve polar compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition (¹H NMR): Acquire the proton spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

  • Acquisition (¹³C NMR): Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled experiment is standard.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Interpreting the Spectra: The N-Methylsulfonyl Signature

Compared to an N-benzyl analogue, the N-methylsulfonyl derivative will exhibit distinct features:

  • ¹H NMR:

    • Methyl Protons: A sharp singlet integrating to 3 protons, typically appearing in the downfield region of δ 3.0-3.5 ppm due to the deshielding effect of the adjacent sulfonyl group.

    • Pyrrolidine Protons: The protons of the tetrahydropyrrolo ring will likely appear as complex multiplets. The electron-withdrawing nature of the sulfonyl group may cause a downfield shift of the protons on the carbon adjacent to the pyrazole ring compared to N-alkylated derivatives.

    • Pyrazole Proton: A singlet for the C-H proton on the pyrazole ring.

  • ¹³C NMR:

    • Methyl Carbon: A signal for the sulfonyl methyl group, typically in the range of δ 40-45 ppm.

    • Pyrrolidine and Pyrazole Carbons: The chemical shifts of the ring carbons will be influenced by the N-substituent.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule.

Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[4]

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Ionization: Use positive ion mode, as the pyrrolidine nitrogen can be readily protonated.

  • Data Acquisition: Acquire the spectrum over a suitable mass range. The high resolution of a TOF analyzer allows for the determination of the exact mass to four decimal places.

  • Data Analysis: Compare the experimentally determined monoisotopic mass of the [M+H]⁺ ion with the theoretically calculated mass. The difference should be less than 5 ppm to confirm the molecular formula.

Expected Fragmentation: The sulfonyl group can influence the fragmentation pattern. While the molecular ion should be prominent, fragmentation may involve the loss of SO₂ or the methyl group.

High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC is the gold standard for determining the purity of the final compound.

Protocol: Purity Analysis by RP-HPLC

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard choice.

  • Mobile Phase: A gradient elution is typically employed to ensure the separation of the main compound from any impurities. A common mobile phase system is a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[5]

  • Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.[6]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and integrate the peaks. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. A purity of >95% is generally required for biological testing.

HPLC_Setup SolventA Solvent A (e.g., H2O + 0.1% TFA) Pump Gradient Pump SolventA->Pump SolventB Solvent B (e.g., ACN + 0.1% TFA) SolventB->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Data Data Acquisition System Detector->Data

Caption: A schematic of a standard RP-HPLC system for purity analysis.

Conclusion: A Path to Validated Discovery

The comprehensive characterization of this compound derivatives is a multi-faceted process that relies on the synergistic use of spectroscopic and chromatographic techniques. The N-methylsulfonyl group, while enhancing desirable drug-like properties, also imparts unique analytical signatures that must be understood for proper characterization. By following the detailed protocols and interpretation guides presented here, researchers can ensure the structural integrity and purity of their compounds, building a solid and trustworthy foundation for subsequent biological evaluation and structure-activity relationship studies. This rigorous approach is indispensable for advancing these promising scaffolds from chemical curiosities to potential therapeutic agents.

References

  • BenchChem. (2025).
  • ChemicalBook. (2025). This compound.
  • El Shehry, M. F., et al. (2019). Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety.
  • Gedawy, E. M., et al. (2022). Synthesis, Characterization of Heterocyclic Compounds Containing Dapsone. Impactfactor.
  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Kumar, A., et al. (n.d.).
  • MDPI. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones.
  • Patel, S., et al. (2023).
  • Riaz, A., et al. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Wiley Online Library.
  • Sengar, R., et al. (2007).
  • Singh, P. P., et al. (2014). Discovery and SAR of novel tetrahydropyrrolo[3,4-c]pyrazoles as inhibitors of the N-type calcium channel. PubMed.
  • Wiley-VCH. (2025). Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. ChemMedChem.
  • Zhang, Y., et al. (n.d.). Structure Elucidation of a Pyrazolo[7][8]pyran Derivative by NMR Spectroscopy. Wiley Online Library.

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A Comparative Guide to Bioisosteres of the Methylsulfonyl Group in Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern drug discovery. The pyrazole scaffold, a privileged structure in numerous inhibitors, frequently incorporates a methylsulfonyl moiety (-SO₂CH₃) or a closely related sulfonamide (-SO₂NH₂) group. These groups are pivotal for establishing key interactions with biological targets, often acting as hydrogen bond acceptors and influencing the overall physicochemical properties of the molecule. However, the inherent characteristics of the methylsulfonyl group, such as its potential for metabolic oxidation or its impact on solubility and protein binding, can present challenges during lead optimization.

This guide provides an in-depth comparison of various bioisosteric replacements for the methylsulfonyl and sulfonamide groups within the context of pyrazole-based inhibitors. We will delve into the design rationale, comparative experimental data, and synthetic methodologies for these bioisosteres, offering a practical framework for informed decision-making in your drug discovery programs.

The Rationale for Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy to modulate a molecule's properties.[1] For the methylsulfonyl and sulfonamide moieties, the primary goals of bioisosteric replacement often include:

  • Modulating Potency and Selectivity: Fine-tuning electronic and steric properties to enhance binding affinity for the target and improve selectivity over off-targets.

  • Improving Physicochemical Properties: Altering lipophilicity, solubility, and hydrogen bonding capacity to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Enhancing Metabolic Stability: Replacing metabolically labile sites to increase the compound's half-life and bioavailability.

  • Exploring Novel Chemical Space: Generating new intellectual property and potentially discovering unforeseen beneficial interactions.

This guide will focus on specific examples from the literature, primarily centered around the well-known COX-2 inhibitor, Celecoxib, and its analogues, which feature a pyrazole core and a benzenesulfonamide group—a close surrogate for a phenyl-linked methylsulfonyl group.

Comparative Analysis of Bioisosteres

The Azido Group: A Dipolar Bioisostere

The azido group (-N₃) presents a unique bioisosteric replacement for the sulfonamide and methylsulfonyl moieties. While not a classical isostere, its linear geometry and dipolar nature allow it to engage in different types of interactions within a binding pocket.

Design Rationale: The replacement of the sulfonamide or methylsulfonyl group with an azido group was investigated in analogues of Celecoxib and Rofecoxib.[2][3] Molecular modeling studies suggested that the dipolar azido substituent could be inserted deep into the secondary pocket of the human COX-2 binding site, where it could participate in electrostatic interactions with key residues like Arginine 513.[2]

Experimental Data Comparison:

Compound/AnalogueBioisosteric GroupTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib Analogue -SO₂NH₂COX-1>100>1000
COX-20.09
Azido-Celecoxib -N₃COX-150.11.1
COX-245.5
Rofecoxib Analogue -SO₂MeCOX-160.3201
COX-20.3
Azido-Rofecoxib -N₃COX-1159.7812
COX-20.196

Data sourced from Al-Gharabli, et al. (2001).[2]

Interpretation of Data: In the case of the Celecoxib analogue, the replacement of the sulfonamide with an azido group led to a significant loss of both potency and selectivity. However, for the Rofecoxib analogue, the azido group proved to be a highly effective bioisostere for the methylsulfonyl group, resulting in a potent and highly selective COX-2 inhibitor.[2] This highlights the context-dependent nature of bioisosteric replacements.

Experimental Protocol: Synthesis of an Azido-Pyrazole Analogue

A representative synthesis for an azido-substituted diarylpyrazole, analogous to the reported methods, is outlined below.

Step 1: Synthesis of the 1,3-Diketone A substituted acetophenone is reacted with a suitable ester in the presence of a strong base, such as sodium methoxide, via a Claisen condensation to yield the corresponding 1,3-diketone.

Step 2: Cyclization to form the Pyrazole Core The 1,3-diketone is then reacted with 4-hydrazinylbenzonitrile in a suitable solvent like ethanol under reflux to form the cyanophenyl-substituted pyrazole.

Step 3: Conversion of the Cyano Group to an Azide The cyano group on the pyrazole derivative is first converted to a tetrazole, which can then be treated with a diazotizing agent followed by an azide source to yield the final azido-pyrazole compound.

The Cyano and Carbothioamide Groups: Modulating Hydrogen Bonding and Lipophilicity

The cyano (-CN) and carbothioamide (-CSNH₂) groups have been explored as non-classical bioisosteres for the sulfonamide moiety in Celecoxib analogues.[4]

Design Rationale: The linear cyano group can act as a hydrogen bond acceptor, albeit weaker than the sulfonyl oxygens. The carbothioamide group offers both hydrogen bond donor and acceptor capabilities, potentially mimicking the interactions of the sulfonamide. These replacements also significantly alter the lipophilicity and electronic distribution of the molecule.

Experimental Data Comparison:

CompoundBioisosteric GroupIn Vivo Anti-inflammatory Activity (% inhibition)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib -SO₂NH₂7215.20.04380
Analogue 2a -CN6812.50.11113.6
Analogue 3c -CSNH₂6510.80.09120

Data sourced from Kumar, et al. (2013).[4]

Interpretation of Data: Several of the cyano (e.g., 2a) and carbothioamide (e.g., 3c) analogues displayed potent in vivo anti-inflammatory activity comparable to Celecoxib.[4] While their in vitro COX-2 inhibitory potency was slightly reduced, they maintained good selectivity, demonstrating their viability as bioisosteric replacements for the sulfonamide group.[4]

Experimental Protocol: Synthesis of a Carbothioamide-Pyrazole Analogue

Step 1: Synthesis of the Cyano-Pyrazole Intermediate As described previously, a substituted 1,3-diketone is cyclized with 4-hydrazinylbenzonitrile to yield the cyano-substituted diarylpyrazole.

Step 2: Conversion to the Carbothioamide The cyano-pyrazole is dissolved in a suitable solvent, and hydrogen sulfide (H₂S) gas is bubbled through the solution in the presence of a base like triethylamine to afford the desired carbothioamide derivative.[4]

The Sulfonylazide Group: A Hybrid Bioisostere

The sulfonylazide (-SO₂N₃) group has been investigated as a bioisostere for the sulfonamide group in Celecoxib analogues. This functional group combines the sulfonyl moiety with the azido group, presenting a unique set of potential interactions.[2]

Design Rationale: The sulfonylazide group was designed to probe the binding pocket of COX-2. It was hypothesized that the sulfonyl portion could maintain the hydrogen bonding interactions of the original sulfonamide, while the terminal azide could form additional electrostatic interactions.[2]

Experimental Data Comparison:

CompoundBioisosteric GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib -SO₂NH₂15.20.04380
Sulfonylazide Analogue -SO₂N₃0.08>100<0.0008

Data sourced from Uddin, et al. (2003).[2]

Interpretation of Data: Interestingly, the replacement of the sulfonamide in a Celecoxib analogue with a para-sulfonylazide group resulted in a potent and selective COX-1 inhibitor, a complete reversal of the selectivity profile.[2] This underscores how a seemingly subtle bioisosteric modification can dramatically alter the pharmacological properties of a compound.

Experimental Protocol: Synthesis of a Sulfonylazide-Pyrazole Analogue

Step 1: Synthesis of the Pyrazole Core with a Sulfonyl Chloride A suitable 1,3-diketone is reacted with a hydrazinobenzene sulfonyl chloride to form the pyrazole with the sulfonyl chloride moiety.

Step 2: Conversion to the Sulfonylazide The pyrazole sulfonyl chloride is then reacted with sodium azide in a suitable solvent to yield the final sulfonylazide-pyrazole derivative.

Visualizing Bioisosteric Relationships and Evaluation Workflow

The following diagrams illustrate the structural relationships between the methylsulfonyl group and its bioisosteres, and a general workflow for their evaluation.

Caption: Bioisosteric relationships of the methylsulfonyl group.

Workflow Start Lead Compound with -SO₂CH₃/-SO₂NH₂ Design Design Bioisosteres (e.g., -N₃, -CN, -CSNH₂) Start->Design Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Evaluation (Potency, Selectivity) Synthesis->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR SAR->Design Iterative Optimization ADME In Vitro ADME/ Tox Profiling SAR->ADME InVivo In Vivo Efficacy Studies ADME->InVivo Optimized Optimized Lead Compound InVivo->Optimized

Caption: General workflow for bioisostere evaluation.

Conclusion

The methylsulfonyl and sulfonamide groups are critical pharmacophores in many pyrazole-based inhibitors. However, the strategic application of bioisosterism can lead to compounds with improved properties. This guide has demonstrated that non-classical bioisosteres such as the azido, cyano, and carbothioamide groups can effectively replace the traditional sulfonyl-containing moieties, leading to potent and selective inhibitors. The success of such replacements is highly dependent on the specific chemical context and the target protein's binding site topology. A thorough understanding of the structure-activity relationships, guided by molecular modeling and empirical data, is paramount for the successful application of this powerful drug design strategy.

References

  • Kumar, A., et al. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(15), 4486-4490. [Link]

  • Uddin, M. J., et al. (2003). Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Bioorganic & Medicinal Chemistry, 11(23), 5273-5280. [Link]

  • Al-Gharabli, S. I., et al. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 44(18), 3039-3042. [Link]

  • Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Molecular Structure, 1311, 138407. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

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A Comparative Guide to the Cross-Reactivity of Tetrahydropyrrolo[3,4-c]pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," demonstrate a remarkable ability to bind to multiple, distinct biological targets through strategic modification. The tetrahydropyrrolo[3,4-c]pyrazole core is an exemplary member of this class. Its rigid, bicyclic structure provides a three-dimensional architecture that can be precisely decorated with functional groups to engage a variety of protein active sites. This has led to its exploration in developing inhibitors for diverse target families, from protein kinases to ion channels and receptors.

Protein kinases, in particular, have been a major focus for inhibitors based on this scaffold.[1] The human kinome consists of over 500 enzymes that play critical roles in cellular signaling, making them prime targets for therapeutic intervention in oncology, immunology, and neurology.[2] However, the highly conserved nature of the ATP-binding pocket across the kinome presents a significant challenge: achieving inhibitor selectivity.[3] Cross-reactivity, or the binding of an inhibitor to unintended "off-target" kinases, can lead to adverse effects or, in some cases, produce beneficial polypharmacology.[3]

This guide provides a comparative analysis of the cross-reactivity profiles for several classes of tetrahydropyrrolo[3,4-c]pyrazole-based compounds. We will delve into experimental data from kinome-wide profiling studies, compare selectivity against different target classes, and provide detailed protocols for key assessment methodologies. The objective is to equip researchers, scientists, and drug development professionals with the insights and tools necessary to evaluate and understand the selectivity of their own compounds derived from this versatile scaffold.

Comparative Cross-Reactivity Analysis: Case Studies

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has given rise to compounds with remarkably different selectivity profiles, ranging from highly specific inhibitors to those with controlled, multi-target engagement.

Case Study 1: Glycogen Synthase Kinase 3 (GSK3) Inhibitors

A comprehensive study utilized label-free chemoproteomics with kinobeads to investigate the kinome-wide selectivity of 39 pyrrolo[3,4-c]pyrazole-based GSK3 inhibitors.[4] This unbiased approach provided a detailed map of on- and off-target interactions within a near-native cellular environment. The study identified a lead compound with a 2-chloroaniline-substituted squaric acid amide pharmacophore that demonstrated high potency for human GSK3 (HsGSK3) with an IC50 of 2.8 nM.[4] While highly potent for its primary target, the kinome-wide screen revealed specific off-target interactions, providing crucial data for future optimization.

Compound ClassPrimary TargetPotency (IC50)Key Off-Targets Identified by ChemoproteomicsReference
Pyrrolo[3,4-c]pyrazoleHsGSK32.8 nMCDK2, CDK5, among others[4]

Table 1: Selectivity profile summary for a lead GSK3 inhibitor.

Case Study 2: Aurora Kinase Inhibitors with Favorable Polypharmacology

The development of inhibitors targeting Aurora kinases, which are crucial for cell cycle regulation, led to the identification of compound 9d , a 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative.[5][6] This compound proved to be a potent inhibitor of Aurora kinases but also displayed low nanomolar activity against other important anticancer targets.[5] This is a classic example of beneficial cross-reactivity, where engaging multiple oncogenic pathways can lead to a more robust anti-proliferative effect. The compound's high efficacy in in-vivo tumor models underscores the potential of this multi-targeted profile.[6]

CompoundPrimary TargetAurora A (IC50)Aurora B (IC50)Additional Potent Targets (IC50)Reference
9d Aurora Kinases15 nM28 nMTrkA (8 nM), Abl (20 nM)[5][6]

Table 2: Multi-kinase activity of the potent Aurora kinase inhibitor 9d.

Case Study 3: Highly Selective Tropomyosin Receptor Kinase (TRK) Inhibitors

In contrast to the multi-targeted profile of the Aurora kinase inhibitors, a separate research effort developed a highly selective TRK inhibitor, compound 19m , from the same scaffold.[7] TRK fusions are oncogenic drivers in various cancers, making selective TRK inhibition a validated therapeutic strategy. Compound 19m potently inhibits TRK-dependent cancer cell proliferation while having no effect on TRK-independent cells.[7] A broad kinase selectivity screen revealed a remarkably clean profile, with Anaplastic Lymphoma Kinase (ALK) being the only other significantly inhibited kinase.[7] This high selectivity is crucial for minimizing off-target toxicities.

CompoundPrimary TargetTRKA (IC50)TRKB (IC50)TRKC (IC50)Key Off-Target (IC50)Reference
19m TRK Family1.2 nM0.8 nM1.1 nMALK (25 nM)[7]

Table 3: Potency and selectivity of the TRK inhibitor 19m.

Case Study 4: Cross-Reactivity Beyond the Kinome

The versatility of the tetrahydropyrrolo[3,4-c]pyrazole scaffold extends beyond kinases. Derivatives have been developed as potent ligands for other critical drug targets, highlighting the importance of broad cross-reactivity screening.

  • N-Type Calcium Channel (CaV2.2) Blockers: A series of substituted tetrahydropyrrolo[3,4-c]pyrazoles were identified as effective blockers of the CaV2.2 channel, a key target for chronic pain.[8]

  • Sigma-1 Receptor (S1R) Ligands: Another series was designed to target the S1R, with a lead compound showing a Ki of 75 nM.[9] Crucially, this study also assessed cross-reactivity against the hERG potassium channel, a primary concern for cardiotoxicity in drug development. The lead compound exhibited a hERG IC50 of 5.8 μM, indicating a significantly safer profile compared to standard neuroleptics like haloperidol (IC50 = 0.16 μM).[9]

Compound ClassPrimary TargetPotencyKey Cross-Reactivity AssessedFindingReference
S1R LigandSigma-1 ReceptorKi = 75 nMhERG ChannelIC50 = 5.8 µM (low risk)[9]
CaV2.2 BlockerN-type Ca ChannelActive BlockersN/AScaffold targets ion channels[8]

Table 4: Activity of tetrahydropyrrolo[3,4-c]pyrazoles against non-kinase targets.

Methodologies for Assessing Cross-Reactivity

The selection of an appropriate profiling strategy is critical for accurately characterizing an inhibitor's selectivity. The causality behind this choice rests on the desired balance between throughput, sensitivity, and biological context.

Core Methodological Approaches
  • Biochemical Assays: These assays measure the direct interaction between an inhibitor and a purified kinase. They are excellent for determining intrinsic potency (e.g., IC50, Ki) but lack the context of the cellular environment. A common method is the Thermal Shift Assay (TSA) , where inhibitor binding stabilizes the kinase against heat-induced unfolding, a change that can be monitored with a fluorescent dye.[10] This method is cost-effective and suitable for high-throughput screening.[10]

  • Cell-Based Assays: These assays measure target engagement or downstream pathway modulation within living cells. They provide a more physiologically relevant assessment of an inhibitor's activity, accounting for factors like cell permeability and competition with endogenous ATP.

  • Chemoproteomics: This powerful and unbiased approach uses affinity chromatography coupled with mass spectrometry to identify the full spectrum of proteins that bind to an inhibitor in a complex biological sample, such as a cell lysate.[4] The "kinobeads" technique is a prime example, using beads coated with broad-spectrum kinase inhibitors to capture a large portion of the expressed kinome. A test compound is then used to compete for binding, and the kinases that are displaced are identified and quantified by mass spectrometry. This method reveals both expected and unexpected targets without prior assumptions.

G cluster_exp Competition Experiment cluster_analysis Analysis Lysate Cell Lysate (Expressing Kinases) Incubation Incubate Lysate + Compound + Beads Lysate->Incubation Compound Test Compound (e.g., Pyrrolopyrazole) Compound->Incubation Beads Kinobeads (Immobilized Probes) Beads->Incubation Wash Wash Beads & Elute Bound Kinases Incubation->Wash Digest Tryptic Digestion Wash->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Identify & Quantify Displaced Kinases (Off-Target Profile) LCMS->Data

Workflow for Kinobeads-based Chemoproteomics Profiling.

Signaling Pathway Context: The Impact of On- and Off-Target Inhibition

Understanding the functional consequence of cross-reactivity requires placing the kinase targets within their respective signaling pathways. An inhibitor's ultimate biological effect is a composite of its influence on these interconnected networks. For example, the dual inhibition of Aurora kinases and TrkA by compound 9d impacts both cell division and survival signaling, potentially creating a synergistic anti-tumor effect.

G cluster_survival Survival & Proliferation cluster_mitosis Cell Cycle Control cluster_metabolism Metabolism & Cell Fate NGF Growth Factors (e.g., NGF) TRK TRK Receptors NGF->TRK PI3K PI3K/AKT Pathway TRK->PI3K RAS RAS/MAPK Pathway TRK->RAS Survival Survival PI3K->Survival Cell Survival & Proliferation RAS->Survival Cell Survival & Proliferation Aurora Aurora Kinases Spindle Mitotic Spindle Formation Aurora->Spindle Proper Mitosis Cytokinesis Cytokinesis Aurora->Cytokinesis Mitosis Mitosis Spindle->Mitosis Proper Mitosis Wnt Wnt Signal GSK3 GSK3 Wnt->GSK3 Inhibits BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylates for Degradation GeneTx GeneTx BetaCatenin->GeneTx Gene Transcription Inhibitor Pyrrolopyrazole Inhibitor Inhibitor->TRK Inhibitor->Aurora Inhibitor->GSK3

Key Kinase Targets in Cellular Signaling Pathways.

Experimental Protocols

A self-validating experimental plan involves corroborating data from different methodologies. For instance, hits identified in a biochemical screen should be confirmed for engagement in a cellular context.

Protocol 1: Kinome-Wide Profiling via Kinobeads Chemoproteomics

(Adapted from the methodology in Bantscheff et al. and used for the GSK3 inhibitor study[4])

This protocol provides a framework for identifying inhibitor targets directly from a biological matrix.

1. Cell Lysate Preparation: a. Culture cells of interest to ~80-90% confluency. b. Harvest cells, wash twice with ice-cold PBS, and pellet by centrifugation. c. Lyse cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 0.8% NP-40, 1 mM DTT) supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with intermittent vortexing. e. Clarify lysate by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C). f. Collect the supernatant and determine protein concentration using a BCA assay.

2. Compound Competition and Affinity Capture: a. Aliquot equal amounts of protein lysate (e.g., 1-5 mg) for each condition (DMSO control, test compound concentrations). b. Add the tetrahydropyrrolo[3,4-c]pyrazole test compound or DMSO to the respective lysates and incubate for 45 minutes at 4°C with gentle rotation. c. Add a pre-washed slurry of kinobeads to each lysate and incubate for another 60 minutes at 4°C.

3. Sample Processing for Mass Spectrometry: a. Pellet the beads by gentle centrifugation and discard the supernatant. b. Wash the beads extensively with the lysis buffer, followed by washes with a high-salt buffer and a final wash with a low-salt buffer to remove non-specific binders. c. Resuspend the beads in a digestion buffer (e.g., 50 mM Tris-HCl pH 8.5) and perform on-bead tryptic digestion overnight at 37°C. d. Collect the supernatant containing the peptides. e. Desalt the peptides using a C18 StageTip.

4. LC-MS/MS Analysis and Data Interpretation: a. Analyze the desalted peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer. b. Process the raw data using a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. c. The selectivity of the compound is determined by calculating the ratio of protein abundance in the DMSO control versus the compound-treated samples. A significant decrease in abundance for a specific kinase in the presence of the compound indicates it is a target.

Conclusion

The tetrahydropyrrolo[3,4-c]pyrazole scaffold is a proven platform for developing potent and diverse pharmacological agents. The case studies presented herein demonstrate its capacity to yield both highly selective inhibitors and rationally designed multi-targeted agents. The key takeaway for researchers is the absolute necessity of early, comprehensive, and unbiased cross-reactivity profiling. Methodologies like chemoproteomics provide an unparalleled view of a compound's interaction landscape, revealing not only its intended mode of action but also potential liabilities and opportunities for therapeutic polypharmacology.[4] By integrating these profiling strategies, scientists can make more informed decisions, accelerating the development of safer and more effective therapeutics based on this remarkable scaffold.

References

  • Vertex AI Search. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • BenchChem. (2025).
  • Wiley-VCH GmbH. (2025). Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. ChemMedChem.
  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. [Link]

  • Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. National Institutes of Health. [Link]

  • ACS Publications. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. [Link]

  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • National Institutes of Health. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. [Link]

  • Klaeger, S., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. PubMed. [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • ACS Publications. Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Fancelli, D., et al. (2006). 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile. PubMed. [Link]

  • ResearchGate. (2025). (PDF) Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. [Link]

  • Liu, Z-P., et al. (2010). Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. PubMed. [Link]

  • Fancelli, D., et al. (2006). 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: Identification of a potent aurora kinase inhibitor with a favorable antitumor kinase inhibition profile. University of Dundee Discovery Research Portal. [Link]

  • PMC. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • PMC. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. [Link]

  • Swensen, A. M., et al. (2014). Discovery and SAR of novel tetrahydropyrrolo[3,4-c]pyrazoles as inhibitors of the N-type calcium channel. PubMed. [Link]

  • Zhao, L., et al. (2021). Design, synthesis, biological evaluation and pharmacophore model analysis of novel tetrahydropyrrolo[3,4-c]pyrazol derivatives as potential TRKs inhibitors. PubMed. [Link]

  • PMC. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

  • MDPI. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. [Link]

  • MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]

  • Leach, M. W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed. [Link]

  • MDPI. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, a key reagent in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors.[1][2][3][4][5] Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Profile and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the hazard profile of this compound is essential. While a complete toxicological profile may be unavailable for this specific research compound, the available Safety Data Sheet (SDS) and the nature of its chemical structure necessitate a cautious approach.

A Safety Data Sheet from Fluorochem indicates that this compound is harmful if swallowed and may cause an allergic skin reaction.[6] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required. Always inspect gloves for any signs of degradation before use and dispose of them as contaminated waste after handling the compound.

  • Body Protection: A fully buttoned laboratory coat must be worn at all times.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols.[6][7]

Waste Characterization and Segregation: The Foundation of Compliant Disposal

Proper disposal begins at the point of generation. Under the guidelines of the Environmental Protection Agency (EPA), it is the generator's responsibility to characterize waste accurately.[8][9] Given its physiological activity and hazard classification, all waste containing this compound must be treated as hazardous chemical waste.

Waste Stream Segregation:

It is critical to segregate waste containing this compound from other laboratory waste streams to prevent unintended chemical reactions and to ensure proper disposal routing.[10][11] The primary waste streams to consider are:

  • Solid Waste: Unused or expired pure this compound.

  • Contaminated Labware: This includes items such as vials, weighing boats, pipette tips, and gloves that have come into direct contact with the compound.

  • Liquid Waste: Solutions containing this compound, including reaction mixtures and analytical standards.

The following table summarizes the key characteristics and initial segregation for each waste stream.

Waste StreamDescriptionHazard ClassificationPrimary Segregation
Solid Compound Pure, unused, or expired solid this compound.Hazardous Waste (Harmful if swallowed, potential skin sensitizer)[6]Designated solid hazardous chemical waste container.
Contaminated Labware Disposable labware (e.g., pipette tips, vials, gloves) that has come into contact with the compound.Hazardous WasteDesignated container for solid hazardous chemical waste.
Liquid Solutions Solutions containing the compound, such as reaction mixtures or analytical standards.Hazardous Waste (Classification may also depend on the solvent used)Designated liquid hazardous chemical waste container, segregated by solvent type (e.g., halogenated vs. non-halogenated).

Step-by-Step Disposal Protocols

The following protocols provide detailed, actionable steps for the compliant disposal of each identified waste stream.

Disposal of Solid this compound
  • Containerization:

    • Place the solid compound into a designated, leak-proof, and chemically compatible hazardous waste container.[8][12]

    • The container should be in good condition with a secure, screw-top lid.

    • Ensure the container is appropriate for solid waste.

  • Labeling:

    • Affix a hazardous waste label to the container immediately upon the first addition of waste.[9]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The CAS Number: 1226781-80-1.

      • An indication of the hazards (e.g., "Toxic," "Skin Sensitizer").

      • The accumulation start date.

  • Storage:

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.

    • Ensure the container is kept closed except when adding waste.

Disposal of Contaminated Labware
  • Collection:

    • Collect all disposable labware that has been in contact with this compound in a designated container.

    • This includes, but is not limited to, gloves, weighing paper, pipette tips, and empty vials.

  • Containerization and Labeling:

    • Use a durable, leak-proof container, such as a designated pail or a sturdy, lined cardboard box.

    • Label the container clearly as "Hazardous Waste - Lab Debris Contaminated with this compound".

    • Follow the same labeling requirements as for the solid waste.

  • Storage:

    • Store the container in the SAA alongside other solid hazardous waste, ensuring it is sealed.

Disposal of Liquid Waste Containing this compound
  • Segregation by Solvent:

    • It is crucial to segregate liquid waste based on the solvent system. Do not mix halogenated and non-halogenated solvent waste streams, as this can significantly increase disposal costs and complexity.

    • Aqueous solutions should be kept separate from organic solvent solutions.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure screw cap.[13] For organic solvents, a high-density polyethylene (HDPE) or glass container is typically appropriate.

    • Do not fill the container to more than 90% capacity to allow for vapor expansion.[13]

    • Place the container in secondary containment to mitigate spills.

  • Labeling:

    • Label the container with a hazardous waste tag.

    • List all chemical components, including solvents and "this compound," with their approximate concentrations.

    • Indicate the relevant hazards (e.g., "Flammable," "Toxic").

  • Storage:

    • Store the sealed liquid waste container in the designated SAA, segregated from incompatible materials.

Disposal Workflow and Decision-Making

The following diagram, generated using DOT language, illustrates the decision-making process for the disposal of waste containing this compound.

DisposalWorkflow start Waste Generation (Containing this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Compound or Contaminated Labware waste_type->solid_waste Solid liquid_waste Liquid Solution waste_type->liquid_waste Liquid containerize_solid Place in Labeled Solid Hazardous Waste Container solid_waste->containerize_solid segregate_liquid Segregate by Solvent Type (Halogenated vs. Non-Halogenated) liquid_waste->segregate_liquid store_saa Store in Designated Satellite Accumulation Area (SAA) containerize_solid->store_saa containerize_liquid Place in Labeled Liquid Hazardous Waste Container with Secondary Containment segregate_liquid->containerize_liquid containerize_liquid->store_saa pickup Arrange for Pickup by Environmental Health & Safety (EHS) store_saa->pickup

Disposal Workflow for this compound

Final Disposal and Record Keeping

Once waste containers are full or have been in accumulation for the maximum allowable time per your institution's and local regulations (often six to twelve months for academic labs), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][14]

Maintain meticulous records of all hazardous waste generated and disposed of. This documentation is a critical component of regulatory compliance and demonstrates a commitment to a culture of safety.

By adhering to these detailed procedures, you can ensure the safe, responsible, and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

  • Mass Innovation Labs. (2016, May 25). Best Practices for Pharmaceutical Waste. LabManager. Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • LabX. (2025, May 26). Laboratory Waste Management: Best Practices for Compliance and Safety. Available at: [Link]

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Available at: [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • MLI Environmental. (2025, November 26). Pharmaceutical Hazardous Waste Management Guide. Available at: [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Available at: [Link]

  • BASF. (2025, November 16). Safety data sheet. Available at: [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Available at: [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

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  • PubMed. (2016, August 10). Strategies for the release of dipeptidyl peptidase IV (DPP-IV) inhibitory peptides in an enzymatic hydrolyzate of α-lactalbumin. Available at: [Link]

  • MDPI. (2020, September 5). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. Available at: [Link]

  • University of Southern Denmark. (n.d.). Chemical Waste groups. Available at: [Link]

  • Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system. Available at: [Link]

  • ResearchGate. (2025, August 10). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Available at: [Link]

  • Universitat de Barcelona. (n.d.). Classification of special laboratory waste. Available at: [Link]

  • PubMed. (n.d.). Release of dipeptidyl peptidase IV (DPP-IV) inhibitory peptides from milk protein isolate (MPI) during enzymatic hydrolysis. Available at: [Link]

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  • PubMed. (2020, October 30). Production and identification of dipeptidyl peptidase IV (DPP-IV) inhibitory peptides from discarded Sardine pilchardus protein. Available at: [Link]

  • PubMed. (n.d.). Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. Available at: [Link]

Sources

Personal protective equipment for handling 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

This guide provides essential safety and handling protocols for this compound (CAS No: 1226781-80-1).[1][2] As a novel compound primarily utilized in research and as a drug intermediate for dipeptidyl peptidase IV inhibitors, comprehensive toxicological data is not yet fully established.[3][4][5] Therefore, a cautious approach, treating the compound as potentially hazardous, is imperative. The following procedures are grounded in the principles of chemical safety for sulfonyl-containing heterocyclic compounds and general best practices for handling active pharmaceutical ingredients (APIs) and their intermediates.[6][7][8]

Hazard Assessment and Core Principles

Given the chemical structure—a fused pyrrolopyrazole ring system with a methylsulfonyl group—we must anticipate potential for skin and eye irritation, and possible sensitization.[9][10] The methylsulfonyl group itself is generally stable; however, the overall reactivity of the molecule in a biological system necessitates stringent handling protocols to minimize exposure.[11]

Key Safety Principles:

  • Minimize Exposure: All handling should aim to reduce the risk of inhalation, ingestion, and skin contact.

  • Containment: Operations should be conducted in a controlled environment, such as a chemical fume hood.

  • Preparedness: Ensure emergency equipment (spill kits, safety showers, eyewash stations) is accessible and personnel are trained in its use.

Physicochemical Data Summary
PropertyValueSource
CAS Number 1226781-80-1[1][2]
Molecular Formula C₆H₉N₃O₂S[2]
Molecular Weight 187.22 g/mol [2]
Physical State Solid[2]
Purity Typically ≥95%[2]
Storage Store at -20°C for long-term stability.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a robust barrier against exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[12][13]

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves. Inner glove tucked under the gown cuff, outer glove over the cuff.Prevents skin contact. Double-gloving provides additional protection against tears and permeation. Nitrile and neoprene are preferred for their chemical resistance.[12]
Body Protection Disposable, polyethylene-coated polypropylene gown with long sleeves and elastic cuffs.Provides a fluid-resistant barrier to protect against splashes and particulate contamination.[12] Cloth lab coats are insufficient as they are absorbent.
Eye & Face Protection Chemical safety goggles and a face shield, or a full-face respirator.Protects against splashes, aerosols, and airborne particles. Standard safety glasses do not provide an adequate seal.[14][15]
Respiratory Protection For handling powders outside of a certified chemical fume hood, a NIOSH-approved N95 or higher-rated respirator is required.Minimizes the risk of inhaling fine particulates of the compound.[15]
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills and prevents the tracking of contaminants outside the laboratory.[14]
PPE Workflow Diagram

This diagram illustrates the logical flow for selecting and using PPE when handling this compound.

PPE_Workflow PPE Selection & Donning/Doffing Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Contaminated Area) cluster_final_doffing Final Doffing (Clean Area) RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Based on Task) RiskAssessment->SelectPPE ShoeCovers 1. Shoe Covers SelectPPE->ShoeCovers Gown 2. Gown ShoeCovers->Gown Respirator 3. Respirator (if needed) Gown->Respirator GogglesShield 4. Goggles & Face Shield Respirator->GogglesShield Gloves 5. Gloves (Double) GogglesShield->Gloves HandleChemical Perform Work in Chemical Fume Hood Gloves->HandleChemical RemoveOuterGloves 1. Remove Outer Gloves HandleChemical->RemoveOuterGloves RemoveGown 2. Remove Gown & Shoe Covers RemoveOuterGloves->RemoveGown ExitLab Exit Handling Area RemoveGown->ExitLab RemoveFace 3. Remove Face Shield & Goggles ExitLab->RemoveFace RemoveResp 4. Remove Respirator RemoveFace->RemoveResp RemoveInnerGloves 5. Remove Inner Gloves RemoveResp->RemoveInnerGloves WashHands 6. Wash Hands Thoroughly RemoveInnerGloves->WashHands

Caption: PPE workflow for handling potent compounds.

Operational Handling and Containment

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the chemical waste container before bringing the compound into the hood.

    • Ensure the fume hood sash is at the lowest practical height.

  • Weighing and Aliquoting:

    • This compound is a solid; handle it carefully to avoid generating dust.[2]

    • Use a dedicated, calibrated balance inside the fume hood or a vented balance safety enclosure.

    • Use anti-static weigh boats to prevent dispersal of the powder.

    • If creating solutions, add the solvent to the vessel containing the pre-weighed solid. Do not add the solid to a large volume of solvent, as this can cause splashing.

  • Post-Handling Decontamination:

    • Wipe down all surfaces, glassware, and equipment within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

    • Carefully doff PPE in the prescribed order to avoid self-contamination.

Spill Management and Disposal

Spill Response
  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (if necessary): For large spills or if respiratory protection is not worn, evacuate the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Containment & Cleanup:

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust.

    • Use a chemical spill kit with an appropriate absorbent for powders.

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, working from the outside in.

    • Dispose of all cleanup materials as hazardous waste.

Waste Disposal Plan

All waste generated from handling this compound must be treated as hazardous.

  • Segregation:

    • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weigh boats, and wipes must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Pathway:

    • All waste must be disposed of through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[16]

    • Do not discharge any waste containing this compound into sewer systems or general trash.[16][17]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Decision Tree

Disposal_Plan Waste Disposal Decision Tree cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_final_disposal Final Disposition Start Waste Generated IsSolid Solid Waste? Start->IsSolid IsLiquid Liquid Waste? IsSolid->IsLiquid No SolidContainer Place in Labeled Solid Hazardous Waste Container IsSolid->SolidContainer Yes IsUnused Unused Product? IsLiquid->IsUnused No LiquidContainer Place in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidContainer Yes IsUnused->SolidContainer Solid IsUnused->LiquidContainer Solution FinalDisposal Dispose via Licensed Hazardous Waste Vendor (Incineration) IsUnused->FinalDisposal No Further Waste SolidContainer->FinalDisposal LiquidContainer->FinalDisposal

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 2
2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.